Endrin ketone
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHZFAQWVKBTSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866345 | |
| Record name | 3b,4,5,6,6,6a-Hexachlorodecahydro-3H-2,5,7-(methanetriyl)cyclopenta[a]pentalen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Cerilliant MSDS] | |
| Record name | Endrin ketone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14110 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
53494-70-5, 7378-10-1 | |
| Record name | Endrin ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053494705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC122236 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 53494-70-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Formation of Endrin Ketone from Endrin Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical transformation of the organochlorine pesticide endrin into its metabolite, endrin ketone. This document outlines the primary degradation pathways, summarizes key quantitative data, details available experimental methodologies, and provides visual representations of the chemical processes and experimental workflows.
Introduction
Endrin is a highly persistent organochlorine pesticide, the use of which has been broadly discontinued due to its toxicity and environmental persistence. Understanding the degradation of endrin is crucial for environmental monitoring, toxicology studies, and the development of remediation strategies. One of the notable degradation products of endrin is this compound, a pentacyclic ketone formed through molecular rearrangement. This guide focuses on the abiotic and biotic pathways leading to the formation of this compound. The primary mechanisms of this transformation are photodegradation and thermal decomposition, with microbial degradation also playing a role under certain conditions.[1]
Degradation Pathways
The formation of this compound from endrin is predominantly an isomerization reaction, where the epoxide ring in the endrin molecule rearranges to form a ketone group. This transformation can be induced by several environmental factors.
Photodegradation
Exposure to ultraviolet (UV) radiation, both from sunlight and artificial sources, is a primary driver for the conversion of endrin to this compound.[1][2] This photoisomerization occurs when endrin absorbs sufficient light energy to undergo a molecular rearrangement.[1] Studies have shown that this conversion can be significant, with yields of up to 80% being reported in organic solvents under laboratory conditions. In addition to this compound, minor amounts of endrin aldehyde may also be formed during photodegradation.
Thermal Degradation
High temperatures can also induce the isomerization of endrin to this compound. Endrin is known to decompose at temperatures above 200°C, and exposure to temperatures around 230°C can lead to the formation of this compound and endrin aldehyde.[3] This pathway is particularly relevant in the context of thermal remediation of contaminated sites and during analytical procedures that involve high-temperature inlets, such as gas chromatography.
Microbial Degradation
While less commonly reported as a major pathway for this compound formation, some microbial degradation of endrin can yield δ-ketoendrin (this compound). This biotransformation is dependent on the presence of specific microorganisms and suitable environmental conditions, typically anaerobic. Fungi and bacteria have been identified as capable of degrading endrin, although the specific enzymes and metabolic pathways involved in the formation of this compound are not as well-characterized as the abiotic routes.
Quantitative Data on this compound Formation
The following tables summarize the available quantitative data on the conversion of endrin to this compound under various conditions.
Table 1: Photodegradation of Endrin to this compound
| Condition | Matrix/Solvent | Light Source | Half-life | Yield of this compound | Reference |
| Laboratory | Solid Endrin | Not Specified | 20-40 hours | Not Specified | (Knoevenagel and Himmelreich, 1976) |
| Field | Solid Endrin | Sunlight | 7 ± 2 days (in summer) | 50% isomerization | |
| Laboratory | Hexane/Cyclohexane | UV (253.7 nm, 300 nm) / Sunlight | Not Specified | Up to 80% |
Table 2: Thermal Degradation of Endrin
| Temperature | Condition | Primary Products | Reference |
| >200°C | Decomposition | Not specified | |
| 230°C | High-temperature exposure | This compound and Endrin Aldehyde |
Table 3: Analytical Method Performance Criteria
| Analytical Method | Parameter | Acceptance Criteria | Reference |
| US EPA Method 508.1 | Endrin Degradation | <20% | |
| US EPA Method 525.2 | Endrin Breakdown | <20% |
Experimental Protocols
This section provides an overview of the methodologies used to study the formation of this compound from endrin. It is important to note that detailed, replicable step-by-step protocols are not fully available in the public domain literature. The following descriptions are compiled from the methodological details provided in the cited sources.
Photodegradation of Endrin in Organic Solvents (Based on Zabik et al., 1971)
This protocol describes a general procedure for the laboratory-scale photodegradation of endrin.
-
Materials and Equipment:
-
Endrin standard
-
Hexane or cyclohexane (spectroscopic grade)
-
Photoreactor with a UV lamp (e.g., 253.7 nm or 300 nm)
-
Quartz reaction vessels
-
Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC/MS)
-
Analytical standards of endrin and this compound
-
-
Procedure:
-
Prepare a solution of endrin in hexane or cyclohexane at a known concentration.
-
Place the solution in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp for a defined period. The reaction vessel may be placed in a water bath to maintain a constant temperature.
-
At specific time intervals, withdraw aliquots of the reaction mixture for analysis.
-
Analyze the samples by GC-ECD or GC/MS to determine the concentrations of remaining endrin and the formed this compound.
-
Quantify the compounds by comparing their peak areas to those of analytical standards.
-
Analysis of Endrin Degradation by Gas Chromatography
This protocol outlines the general steps for the analysis of endrin and its degradation products using gas chromatography, as indicated in various EPA methods.
-
Instrumentation:
-
Gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC/MS).
-
A capillary column suitable for organochlorine pesticide analysis (e.g., methyl silicone or 14% cyanopropylphenyl-methyl silicone coated).
-
-
Sample Preparation:
-
Extract the endrin and its degradation products from the sample matrix (e.g., water, soil, or reaction mixture) using a suitable solvent such as hexane/ether.
-
Concentrate the extract to a small volume using a rotary evaporator.
-
The extract may require cleanup using techniques like Florisil column chromatography to remove interfering substances.
-
-
GC Analysis:
-
Inject a small volume (e.g., 1-5 µL) of the prepared sample into the GC.
-
The GC oven temperature is programmed to separate the compounds of interest. A typical program might start at a lower temperature (e.g., 50-80°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure all compounds have eluted.
-
The inlet temperature is typically set high (e.g., 230°C) to ensure rapid volatilization of the analytes. However, it is crucial that the entire GC system is highly inert to prevent on-column degradation of endrin.
-
Identify and quantify the peaks corresponding to endrin, this compound, and endrin aldehyde by comparing their retention times and peak areas to those of known standards.
-
Microbial Degradation of Endrin
This section provides a generalized approach to studying the microbial degradation of endrin.
-
Materials and Equipment:
-
A microbial culture capable of degrading endrin (e.g., Kocuria sp.).
-
A suitable liquid culture medium.
-
Endrin stock solution.
-
Incubator shaker.
-
Equipment for extraction and analysis as described in section 4.2.
-
-
Procedure:
-
Inoculate a sterile liquid culture medium with the selected microorganism.
-
Add a known concentration of endrin to the culture.
-
Incubate the culture under controlled conditions (e.g., temperature, shaking speed) for a specified period.
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At regular intervals, withdraw samples from the culture.
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Separate the microbial biomass from the culture medium by centrifugation or filtration.
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Extract the remaining endrin and any degradation products from both the culture medium and the microbial biomass.
-
Analyze the extracts by GC-ECD or GC/MS to monitor the disappearance of endrin and the appearance of this compound.
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Visualizations
The following diagrams illustrate the chemical transformation of endrin and a general workflow for studying its degradation.
Caption: Chemical transformation pathways of endrin to this compound and endrin aldehyde.
Caption: A generalized experimental workflow for studying endrin degradation.
Conclusion
The formation of this compound from endrin is a well-documented degradation pathway, primarily driven by photochemical and thermal processes. While microbial degradation can also contribute to this transformation, it appears to be a less significant route. The quantitative data available indicate that the conversion to this compound can be substantial under specific laboratory and environmental conditions. The analysis of endrin and its degradation products is typically performed using gas chromatography, with a critical need for an inert analytical system to prevent artifactual degradation. Further research is required to fully elucidate the detailed mechanisms and kinetics of microbial degradation of endrin to this compound and to develop standardized, detailed protocols for studying these transformation processes.
References
An In-Depth Technical Guide to the Photochemical Degradation of Endrin to Endrin Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochemical degradation of the organochlorine insecticide endrin into its primary photoproduct, endrin ketone (also known as δ-ketoendrin). The transformation is a significant environmental fate process, altering the persistence and toxicity of endrin residues. This document details the underlying chemical reaction, summarizes key quantitative data from scientific studies, outlines experimental protocols for inducing and analyzing this degradation, and provides visual representations of the process.
Introduction
Endrin is a stereoisomer of dieldrin, a cyclodiene insecticide, that was widely used in agriculture until its ban in many countries due to its high toxicity and environmental persistence.[1][2] When exposed to ultraviolet (UV) radiation from sunlight or artificial sources, endrin undergoes a photoisomerization reaction.[3][4] This process primarily yields a pentacyclic ketone isomer, this compound, and to a lesser extent, endrin aldehyde.[5] Understanding this transformation is crucial for environmental monitoring, toxicology studies, and the development of remediation strategies for contaminated sites. This compound itself is a toxic compound that can be found in soil, water sediments, and various food products.
The Photochemical Transformation Pathway
The core of the degradation process is the intramolecular rearrangement of the endrin molecule when it absorbs sufficient light energy. The epoxide ring and the polychlorinated structure of endrin are key to this transformation. The primary reaction is an isomerization that converts endrin into the more stable this compound.
Quantitative Data on Photodegradation
The rate of endrin's photochemical conversion is influenced by the medium, the intensity of the light source, and the wavelength of the radiation. Several studies have quantified this process, and the key findings are summarized below.
Table 1: Half-life and Product Yield of Endrin Photodegradation
| Condition | Medium | Light Source | Half-life (t½) | Major Product(s) & Yield | Citation(s) |
| Laboratory Study | Solid (on glass) | Not specified | 20–40 hours | This compound | |
| Field Study (Thin layers) | Solid (on glass) | Intense Summer Sunlight | 5–9 days | This compound (complete conversion in 15–19 days) | |
| Field Study | Not specified | Intense Summer Sunlight | ~7 days | ~50% conversion to this compound | |
| Laboratory Study | Hexane / Cyclohexane | Ultraviolet Radiation | Not specified | Pentachlorinated half-cage ketone (this compound) | |
| Laboratory Study | Not specified | Short-wavelength UV | Not specified | This compound (37% yield), Endrin Aldehyde (9% yield) |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following sections describe generalized protocols derived from cited literature for studying endrin's photochemical degradation and analyzing the resulting products.
Protocol for Photochemical Degradation
This protocol describes a general procedure for inducing the photoisomerization of endrin in a laboratory setting.
-
Standard Preparation: Prepare a stock solution of analytical-grade endrin in an organic solvent such as hexane or cyclohexane. Commercial endrin preparations are typically 95-98% pure.
-
Sample Application:
-
For solid-phase studies: Apply a thin layer of the endrin solution onto a non-reactive surface, such as a glass plate, and allow the solvent to evaporate completely.
-
For liquid-phase studies: Use the endrin solution directly in a UV-transparent reaction vessel (e.g., quartz).
-
-
Irradiation:
-
Expose the prepared samples to a controlled UV light source. Short-wavelength UV light has been shown to be effective.
-
Alternatively, for studies simulating environmental conditions, samples can be exposed to natural sunlight. The intensity and duration of exposure should be carefully monitored.
-
-
Time-course Sampling: Collect samples (or terminate the reaction for individual samples) at predetermined time intervals to analyze the extent of degradation and the formation of products over time.
-
Extraction: Extract the residues from the glass plate or from the solution using a suitable organic solvent to prepare for analysis.
Protocol for Analytical Detection (GC-μECD)
This protocol outlines a modern approach for the extraction and analysis of endrin and this compound from complex matrices, such as food or environmental samples, using a modified QuEChERS method followed by Gas Chromatography.
-
Sample Extraction (QuEChERS Method):
-
Homogenize the sample (e.g., soil, food product).
-
Extract the analytes by vigorously shaking the sample with acidified acetonitrile.
-
Induce phase separation by adding magnesium sulfate and sodium acetate (salting out).
-
Centrifuge the mixture to separate the organic layer (acetonitrile) containing the analytes.
-
-
Sample Cleanup (Dispersive Solid-Phase Extraction):
-
Transfer an aliquot of the acetonitrile extract to a tube containing a cleanup sorbent. A dual-layer solid-phase extraction (SPE) cartridge containing graphitized carbon (e.g., Supelclean ENVI-Carb) and primary secondary amine (PSA) is effective for removing interferences from fatty matrices.
-
Vortex and centrifuge the sample. The supernatant is the cleaned-up extract.
-
-
Analysis by Gas Chromatography (GC):
-
Concentrate the final extract and reconstitute it in a suitable solvent if necessary.
-
Inject an aliquot of the sample into a Gas Chromatograph equipped with a micro-Electron Capture Detector (GC-μECD), which is highly sensitive to halogenated compounds like endrin and this compound.
-
An analytical system check should be performed by injecting a standard containing only 4,4'-DDT and endrin. Degradation of endrin to this compound or endrin aldehyde should not exceed 15%.
-
-
Quantification and Confirmation:
-
Identify and quantify the analytes by comparing their retention times and peak areas to those of certified analytical standards of endrin and this compound.
-
For confirmation of identity, a second GC column with a different stationary phase or a Gas Chromatograph-Mass Spectrometer (GC/MS) can be used.
-
Conclusion
The photochemical degradation of endrin to this compound is a critical environmental pathway that reduces the concentration of the parent compound while forming a persistent and toxic metabolite. The rate of this conversion is significant under intense sunlight, with a half-life of approximately one week. Laboratory studies utilizing UV radiation confirm this transformation and allow for detailed mechanistic investigation. Accurate monitoring of both endrin and this compound requires robust analytical methods, such as GC-μECD, coupled with effective sample preparation techniques like QuEChERS to ensure reliable results for risk assessment and environmental management. Further research can focus on the influence of various environmental matrices (e.g., water with dissolved organic matter, different soil types) on the kinetics and product distribution of this photochemical reaction.
References
Microbial Transformation of Endrin to Endrin Ketone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endrin, a highly persistent organochlorine pesticide, poses significant environmental and health risks. Its microbial transformation into endrin ketone, also known as delta-ketoendrin, represents a critical pathway in its environmental fate and detoxification. This technical guide provides a comprehensive overview of the microbial processes involved in this conversion, detailing the microorganisms, enzymatic mechanisms, experimental protocols, and analytical methods pertinent to this biotransformation. Quantitative data from various studies are summarized to offer a comparative perspective on the efficiency of this process. Furthermore, this guide presents signaling pathways and experimental workflows visualized through Graphviz diagrams to facilitate a deeper understanding of the complex biological and experimental procedures.
Introduction
Endrin is a stereoisomer of dieldrin that was widely used as an insecticide, rodenticide, and avicide. Due to its high toxicity and persistence in the environment, its use has been banned in many countries.[1] The breakdown of endrin in the environment is slow, with a half-life that can exceed 10 years.[2][3] Both abiotic factors, such as high temperatures and light, and biotic processes contribute to its degradation.[2][3] Microbial transformation is a key biotic process that can lead to the formation of metabolites with altered toxicity. One of the notable transformation products of endrin is this compound (delta-ketoendrin). This conversion is significant as it alters the chemical properties and potential toxicity of the parent compound. Understanding the microbial agents and enzymatic pathways responsible for this transformation is crucial for developing bioremediation strategies for endrin-contaminated sites.
Microbial Players in Endrin Transformation
A variety of microorganisms, including bacteria, fungi, and algae, have been implicated in the degradation of endrin and related cyclodiene pesticides. While direct evidence specifically for the conversion of endrin to this compound is sometimes inferred from studies on its isomer, dieldrin, several microbial groups are of significant interest.
Bacteria:
-
Anaerobic Bacteria: The transformation of endrin to this compound is reported to occur predominantly under anaerobic conditions. Microbial consortia from soil and sediment, rich in anaerobic species like Clostridium, have been shown to degrade dieldrin, suggesting a similar potential for endrin transformation.
-
Pseudomonas species: Pseudomonas fluorescens is among the bacteria identified as capable of degrading dieldrin and aldrin, indicating a potential role in endrin metabolism.
-
Kocuria sp.: A study demonstrated that Kocuria sp. can degrade up to 75% of endrin in a culture, although the specific formation of this compound was not quantified.
Fungi:
-
Trichoderma species: Trichoderma viride has been identified as a degrader of dieldrin, producing metabolites like ketoaldrin, a compound structurally related to this compound.
-
White-Rot Fungi: Species such as Phlebia acanthocystis and Phlebia brevispora are known to degrade endrin, primarily through hydroxylation reactions. While not directly forming this compound, these initial oxidative steps could be precursors to ketone formation in mixed microbial communities.
Algae:
-
Studies have shown that algae are capable of metabolizing endrin, with 12-ketoendrin being identified as a metabolite.
Enzymatic Pathways and Mechanisms
The precise enzymatic mechanism for the microbial conversion of endrin's epoxide ring to a ketone is not fully elucidated. However, several enzymatic activities are thought to be involved, primarily drawing from knowledge of the metabolism of similar compounds.
Key Proposed Enzymatic Activities:
-
Epoxide Hydrolases: These enzymes catalyze the hydrolysis of epoxide rings to form diols. While not directly forming a ketone, this could be an intermediate step in some metabolic pathways.
-
Dioxygenases: Bacterial dioxygenases are known to be involved in the degradation of aromatic compounds and could potentially act on the chlorinated hydrocarbon structure of endrin. These enzymes can catalyze the insertion of two oxygen atoms, potentially leading to ring cleavage and rearrangement.
-
Cytochrome P450 Monooxygenases: Fungal metabolism of xenobiotics often involves cytochrome P450 enzymes. These enzymes typically catalyze hydroxylation reactions, which could be an initial step in the transformation of endrin. The subsequent oxidation of a hydroxylated intermediate could then lead to the formation of a ketone.
The transformation of endrin to this compound likely involves a multi-step process within the microbial cell or consortium, potentially involving a combination of hydrolytic and oxidative enzymes.
Quantitative Data on Endrin Transformation
Quantitative data on the microbial transformation of endrin specifically to this compound is limited. Most studies focus on the overall degradation of the parent compound. The table below summarizes available data on endrin degradation by various microorganisms.
| Microorganism/Consortium | Substrate | Initial Concentration | Incubation Time | Degradation/Metabolism Rate | Metabolite(s) Identified | Reference |
| Kocuria sp. | Endrin | 3.84 g/L | Not specified | Up to 75% degradation | Not specified | |
| Phlebia acanthocystis | Endrin | Not specified | 20 days | >80% degradation | Hydroxylated and carboxylated products | |
| Algal culture | Endrin | Not specified | 1 month | 24% metabolism | 12-ketoendrin | |
| Anaerobic microbial consortium | Dieldrin | 10 mg/L | 7 days | 96% degradation | Not specified | |
| Pseudomonas fluorescens | Dieldrin | 10 mg/L | 120 hours | 77.3% degradation | Not specified | |
| Trichoderma viride | Dieldrin | Not specified | Not specified | - | Ketoaldrin |
Experimental Protocols
Detailed, standardized protocols for the microbial transformation of endrin to this compound are not widely available. The following sections provide a generalized framework for key experiments based on protocols for pesticide degradation studies.
Microbial Culture and Inoculum Preparation
For Bacterial Cultures (e.g., Pseudomonas sp.):
-
Medium: Use a mineral salt medium (MSM) containing (per liter): (NH₄)₂SO₄, 2g; MgSO₄·7H₂O, 0.2g; CaCl₂·2H₂O, 0.01g; FeSO₄·7H₂O, 0.001g; Na₂HPO₄·12H₂O, 1.5g; and KH₂PO₄, 1.5g. Adjust the pH to 7.0-7.3.
-
Inoculum: Grow the bacterial strain in Luria-Bertani (LB) broth to the late exponential phase. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
For Fungal Cultures (e.g., Trichoderma sp.):
-
Medium: Use Potato Dextrose Broth (PDB) or a solid-state fermentation substrate like a mixture of wheat bran and rice.
-
Inoculum: Prepare a spore suspension from a mature culture grown on Potato Dextrose Agar (PDA). Harvest spores by washing the agar surface with a sterile solution of 0.1% Tween-80. Adjust the spore concentration using a hemocytometer to approximately 1 x 10⁷ spores/mL.
Biotransformation Assay
-
Setup: In sterile flasks, add the appropriate culture medium.
-
Substrate Addition: Add endrin (dissolved in a minimal amount of a suitable solvent like acetone or DMSO) to the desired final concentration (e.g., 10-50 mg/L). A solvent control (medium with solvent but no endrin) and a sterile control (medium with endrin but no inoculum) should be included.
-
Inoculation: Inoculate the flasks with the prepared bacterial or fungal inoculum.
-
Incubation: Incubate the flasks under appropriate conditions. For anaerobic bacterial transformation, incubate in an anaerobic chamber at a controlled temperature (e.g., 30-37°C). For fungal cultures, incubate at 25-30°C with or without shaking, depending on the species.
-
Sampling: Withdraw samples at regular time intervals for analysis.
Extraction of Endrin and this compound
-
Liquid-Liquid Extraction: For liquid cultures, acidify the sample to pH 2 with HCl. Extract the sample three times with an equal volume of a suitable organic solvent such as dichloromethane or a mixture of hexane and acetone.
-
Solid Phase Extraction (SPE): Alternatively, pass the sample through a C18 SPE cartridge. Elute the analytes with a suitable solvent.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final residue in a small, known volume of a suitable solvent (e.g., hexane or isooctane) for analysis.
Analytical Quantification
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: A gas chromatograph coupled with a mass spectrometer is the preferred method for confirmation and quantification.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient program is used to separate endrin and this compound. For example, start at 100°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for endrin and this compound.
-
Quantification: Use an internal standard method for accurate quantification. Create a calibration curve using certified reference standards of endrin and this compound.
Visualizations
Proposed General Metabolic Pathway
References
- 1. Epoxide Formation on the Aromatic B Ring of Flavanone by Biphenyl Dioxygenase of Pseudomonas pseudoalcaligenes KF707 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Growth Conditions on the Viability of Trichoderma asperellum during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Environmental Fate and Transport of Endrin Ketone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endrin ketone is a primary and persistent degradation product of the organochlorine pesticide endrin. Formed through abiotic and biotic processes, its environmental behavior is of significant concern due to its potential for persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing key physicochemical properties, degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation. Detailed experimental protocols, based on internationally recognized guidelines, are provided to facilitate further research.
Physicochemical Properties
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. For this compound, a combination of experimental and estimated data provides insight into its likely distribution and persistence in the environment.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₆O | [1] |
| Molecular Weight | 380.9 g/mol | [1] |
| Physical State | Solid | [2] |
| Water Solubility | Data not available (Endrin: 0.23 mg/L) | [3] |
| Vapor Pressure | Data not available (Endrin: 2.6 x 10⁻⁵ Pa) | [3] |
| Log Octanol-Water Partition Coefficient (Log K_ow) | 4.99 (calculated) | |
| Organic Carbon-Water Partition Coefficient (K_oc) | 5,500 - 90,000 (estimated) | |
| Henry's Law Constant | 2.02 x 10⁻⁸ atm-m³/mol (estimated) |
Note: Many of the physicochemical properties of this compound have not been experimentally determined and are estimated based on the properties of the parent compound, endrin, and computational models.
Environmental Fate
Formation of this compound
This compound is not intentionally produced or used; it is a transformation product of endrin in the environment. The primary pathways for its formation include:
-
Photodegradation: Endrin undergoes isomerization to this compound upon exposure to sunlight. In intense summer sunlight, approximately 50% of endrin can be converted to this compound within seven days.
-
Microbial Degradation: Microbial action, particularly under anaerobic conditions in soil and sediment, can also lead to the formation of this compound from endrin. Both fungi and bacteria have been implicated in this transformation.
-
Thermal Decomposition: At temperatures above 200°C, endrin can isomerize to form this compound and endrin aldehyde.
Figure 1: Primary formation pathways of this compound and endrin aldehyde from endrin.
Degradation of this compound
Information on the specific degradation rates and pathways of this compound itself is limited. However, based on its structure as a persistent organochlorine compound, it is expected to be highly resistant to further degradation.
-
Abiotic Degradation: As a chlorinated cyclodiene, this compound is expected to be resistant to hydrolysis. While it is formed through photodegradation of endrin, its own susceptibility to further phototransformation is not well-documented.
-
Biotic Degradation: No information could be found in the available literature on the biodegradation of this compound in soil or aquatic systems. Its high stability suggests that microbial degradation is likely to be a very slow process.
Environmental Persistence
Given its formation from the persistent pesticide endrin and its own recalcitrant chemical structure, this compound is expected to be highly persistent in the environment. Endrin itself can persist in soil for over 10 years, and its degradation to this compound is a slow process. This suggests that this compound, once formed, will likely reside in the environment for extended periods.
Environmental Transport
The transport of this compound between different environmental compartments is dictated by its physicochemical properties, primarily its low water solubility, low vapor pressure, and high affinity for organic matter.
Transport in Soil
With an estimated K_oc value ranging from 5,500 to 90,000, this compound is expected to be virtually immobile in soil and sediment. It will strongly adsorb to soil organic matter and clay particles, limiting its potential for leaching into groundwater. However, transport to surface waters can occur through erosion and runoff of contaminated soil particles.
Transport in Water
Due to its low water solubility, this compound is not expected to be present in high concentrations in the dissolved phase in aquatic environments. It will predominantly partition to suspended solids and bottom sediments. The estimated low Henry's Law constant indicates that volatilization from water surfaces is not a significant transport pathway.
Transport in Air
The low estimated vapor pressure of this compound suggests that it has a low potential for volatilization from soil or water surfaces. Any atmospheric presence is likely to be associated with particulate matter and subject to long-range atmospheric transport.
Figure 2: Conceptual diagram of this compound transport in the environment.
Bioaccumulation
The high calculated log K_ow of 4.99 suggests a significant potential for this compound to bioaccumulate in aquatic organisms. The estimated bioconcentration factor (BCF) is 3,500, indicating that aquatic organisms can accumulate this compound to concentrations many times higher than the surrounding water. This raises concerns about the potential for biomagnification through the food web.
Experimental Protocols
Detailed experimental studies are crucial for accurately assessing the environmental risk of this compound. The following section outlines key experimental protocols based on OECD and EPA guidelines.
Soil Adsorption/Desorption (OECD 106)
This study determines the soil organic carbon-water partition coefficient (K_oc), which is a key parameter for predicting the mobility of a substance in soil.
-
Principle: A batch equilibrium method is used where solutions of this compound of known concentration are equilibrated with soil samples of varying organic carbon content.
-
Procedure:
-
Prepare a stock solution of radiolabeled or non-labeled this compound in a suitable solvent.
-
Use a minimum of five different soil types with varying organic carbon content, pH, and texture.
-
Add a known volume of the this compound solution to a known mass of soil in a centrifuge tube.
-
Equilibrate the soil-solution mixtures by shaking for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Separate the solid and aqueous phases by centrifugation.
-
Analyze the concentration of this compound in the aqueous phase using an appropriate analytical method (e.g., GC-MS).
-
Calculate the amount of this compound adsorbed to the soil by difference.
-
The adsorption coefficient (K_d) is calculated for each soil, and K_oc is determined by normalizing K_d to the organic carbon content of the soil.
-
Desorption can be studied by replacing the supernatant with a fresh solution and re-equilibrating.
-
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This study provides data on the rate and pathway of degradation of this compound in soil under both aerobic and anaerobic conditions.
-
Principle: Radiolabeled this compound is incubated with soil under controlled laboratory conditions, and the rate of its disappearance and the formation of transformation products are monitored over time.
-
Procedure:
-
Select at least three different soil types.
-
Treat the soil samples with a known concentration of ¹⁴C-labeled this compound.
-
For aerobic studies, maintain the soil at a specific moisture content and incubate in the dark at a constant temperature, ensuring adequate aeration.
-
For anaerobic studies, flood the soil with water and purge with an inert gas (e.g., nitrogen) to establish anaerobic conditions before incubation.
-
At various time intervals, extract replicate soil samples and analyze for the parent compound and transformation products using techniques such as HPLC with radiometric detection and LC-MS/MS for identification.
-
Determine the degradation kinetics and calculate the half-life (DT₅₀) of this compound.
-
Bioaccumulation in Fish (OECD 305)
This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish.
-
Principle: Fish are exposed to a solution containing this compound at a constant concentration for a specified period (uptake phase), followed by a period in a clean medium (depuration phase).
-
Procedure:
-
Select a suitable fish species (e.g., zebrafish, rainbow trout).
-
Maintain the fish in a flow-through system with a constant concentration of this compound in the water during the uptake phase (typically 28 days).
-
At selected time intervals during the uptake and depuration phases, sample fish and water.
-
Analyze the concentration of this compound in whole fish tissue and in the water.
-
The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. Kinetic BCF can also be calculated from the uptake and depuration rate constants.
-
Figure 3: General workflow for a fish bioaccumulation study (OECD 305).
Analytical Methods
The accurate quantification of this compound in environmental matrices is essential for fate and transport studies.
-
Extraction:
-
Water: Solid-phase extraction (SPE) or liquid-liquid extraction.
-
Soil/Sediment: Pressurized liquid extraction (PLE) or Soxhlet extraction.
-
-
Analysis: Gas chromatography with mass spectrometry (GC-MS) is the preferred method for the analysis of this compound. EPA Method 1699 (Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS) and EPA Method 8081B (Organochlorine Pesticides by Gas Chromatography) are relevant methods that include this compound.
Conclusion and Research Needs
This compound is a persistent and bioaccumulative transformation product of the legacy pesticide endrin. Its strong sorption to soil and sediment suggests limited mobility, but its potential for bioaccumulation in aquatic organisms is a significant concern. While its formation pathways are generally understood, there is a critical need for more experimental data on its own degradation rates, mobility, and bioaccumulation potential to accurately assess its environmental risk. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps. Further research should focus on conducting studies according to these standardized guidelines to obtain reliable, quantitative data on the environmental fate and transport of this compound.
References
Endrin Ketone in Soil and Sediment: An In-Depth Technical Guide on its Persistence
A notable scarcity of direct research exists regarding the persistence and degradation kinetics of endrin ketone in soil and sediment. Much of the available data focuses on its precursor, the highly persistent organochlorine pesticide endrin. This guide synthesizes the current understanding of endrin's environmental fate as a means to infer the behavior of this compound, outlines the transformation pathways leading to this compound formation, details analytical methodologies for its detection, and proposes experimental designs for future research into its persistence.
Endrin, a stereoisomer of dieldrin, was used extensively as an insecticide, rodenticide, and avicide until its ban in many countries due to its high toxicity and environmental persistence.[1] this compound is a primary degradation product of endrin, formed through environmental transformation processes.[1][2] It is also found as an impurity in technical-grade endrin.[3] The presence of this compound in soil and sediment, often at hazardous waste sites, is a significant concern due to its expected recalcitrance and potential toxicity.[4]
Formation of this compound
The primary pathway for the formation of this compound in the environment is the transformation of endrin. This conversion is influenced by several abiotic factors:
-
Photodecomposition: Exposure to sunlight, particularly ultraviolet (UV) radiation, is a major driver for the isomerization of endrin to this compound on soil and plant surfaces. In intense summer sunlight, approximately 50% of endrin can be converted to δ-ketoendrin (this compound) within seven days.
-
Thermal Decomposition: High temperatures (above 200°C) can also induce the transformation of endrin into this compound and endrin aldehyde. This is particularly relevant in the context of gas chromatography analysis, where high inlet temperatures can cause artificial degradation of endrin.
While microbial degradation of endrin has been observed, particularly under anaerobic conditions, the formation of this compound as a major microbial metabolite is not as well-documented as its formation through abiotic processes.
Persistence of Endrin and Inferred Persistence of this compound
Direct quantitative data on the half-life and degradation rates of this compound in soil and sediment are not available in the reviewed scientific literature. However, based on its chemical structure as a polycyclic chlorinated hydrocarbon and the data for its parent compound, this compound is expected to be highly persistent.
Endrin is known to be extremely persistent in the environment, with an estimated half-life in soil of up to 14 years. It adsorbs strongly to soil and sediment particles, making it relatively immobile and less available for degradation. Given that this compound shares a similar chemical backbone, it is reasonable to infer that it exhibits comparable or even greater persistence. The estimated high octanol-water partition coefficient (log Kow) and soil organic carbon-water partitioning coefficient (Koc) for this compound suggest a strong tendency for sorption to soil and sediment, further limiting its degradation and mobility.
Table 1: Quantitative Data on Endrin Persistence in Soil
| Parameter | Value | Conditions | Reference |
| Half-life | Up to 14 years | Field conditions, well-drained agricultural soil | |
| Half-life | 5-9 days (isomerization to this compound) | Intense summer sunlight on a solid surface | |
| Persistence | 41% remaining after 14 years | Agricultural field application |
Table 2: Estimated Physicochemical Properties and Persistence of this compound
| Parameter | Estimated Value/Characteristic | Implication for Persistence | Reference |
| Soil Adsorption Coefficient (Koc) | High | Strong sorption to soil and sediment, leading to immobility and reduced bioavailability for degradation. | |
| Volatility | Low | Unlikely to be a significant dissipation pathway from soil. | |
| Biodegradation | Likely to be very slow | The complex, chlorinated structure is resistant to microbial attack. | Inferred from endrin data |
| Photodegradation | Stable photoproduct of endrin | While formed by sunlight, its subsequent photodegradation rate is unknown but expected to be slow. |
Signaling Pathways and Degradation Mechanisms
There is a significant lack of information regarding specific signaling pathways involved in the microbial degradation of endrin and, consequently, this compound. Research on the microbial degradation of other cyclodiene pesticides like dieldrin suggests that both aerobic and anaerobic microorganisms can be involved, utilizing various enzymatic pathways including oxidation, reduction, and hydroxylation. However, the exact enzymes and genetic pathways responsible for the breakdown of the endrin and this compound structure are not well-elucidated.
The primary known transformation pathway is the abiotic conversion of endrin to this compound. Further degradation of this compound is not well-documented in the literature.
Experimental Protocols
Due to the absence of specific studies on this compound persistence, this section details a general experimental protocol for assessing the persistence of a compound like this compound in soil and sediment, based on established methods for other persistent organic pollutants.
Soil/Sediment Collection and Characterization
-
Sample Collection: Collect surface soil (0-15 cm) or sediment from a location with no prior history of pesticide contamination.
-
Sample Preparation: Air-dry the samples, gently crush them to pass through a 2-mm sieve, and homogenize thoroughly.
-
Characterization: Analyze the physical and chemical properties of the soil/sediment, including pH, organic carbon content, particle size distribution (sand, silt, clay), and microbial biomass.
Laboratory Incubation Study
-
Spiking: Treat a known mass of the prepared soil or sediment with a standard solution of this compound in a suitable solvent (e.g., acetone). The solvent should be allowed to evaporate completely.
-
Incubation: Place the treated samples in incubation vessels (e.g., glass jars) and adjust the moisture content to a specific level (e.g., 60% of water holding capacity for soil). For sediment studies, a sediment-water slurry is typically used.
-
Experimental Conditions:
-
Aerobic vs. Anaerobic: For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the vessels with an inert gas (e.g., nitrogen) and seal them.
-
Temperature and Light: Maintain a constant temperature (e.g., 25°C) and incubate in the dark to exclude photodegradation. A parallel study under a controlled light source can be conducted to assess photodegradation.
-
-
Sampling: Collect triplicate samples at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, 180, and 365 days).
-
Extraction: Extract this compound from the soil/sediment samples using an appropriate solvent system (e.g., hexane:acetone mixture) and extraction technique (e.g., sonication, accelerated solvent extraction).
-
Analysis: Quantify the concentration of this compound in the extracts using gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).
-
Data Analysis: Calculate the half-life (DT50) of this compound using first-order degradation kinetics.
Analytical Methods for this compound Detection
The accurate quantification of this compound in complex environmental matrices like soil and sediment is crucial for persistence studies. The standard analytical approach involves solvent extraction followed by gas chromatographic analysis.
-
Extraction: Common extraction techniques include Soxhlet extraction, ultrasonic extraction, and accelerated solvent extraction (ASE). A mixture of hexane and acetone is often used as the extraction solvent.
-
Cleanup: The extracts may require cleanup to remove interfering co-extracted substances. This can be achieved using techniques like solid-phase extraction (SPE) with Florisil or silica gel.
-
Instrumentation:
-
Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive method for the detection of halogenated compounds like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more definitive identification and confirmation of the analyte based on its mass spectrum.
-
According to U.S. EPA Method 8081B, the analysis of endrin and its degradation products requires careful monitoring of analytical conditions to prevent thermal breakdown in the GC inlet.
Conclusion and Future Research Directions
While a definitive quantitative assessment of this compound persistence in soil and sediment remains elusive due to a lack of direct research, the available evidence strongly suggests that it is a highly persistent and immobile compound. Its formation from the already persistent pesticide endrin, coupled with its chemical properties, underscores the potential for long-term environmental contamination.
Future research should prioritize laboratory and field studies to determine the degradation kinetics and half-life of this compound in various soil and sediment types under different environmental conditions (aerobic, anaerobic, varying temperature, and moisture). Investigating the potential for microbial degradation and identifying the microorganisms and enzymatic pathways involved would be crucial for developing potential bioremediation strategies. A comprehensive understanding of the environmental fate of this compound is essential for accurate risk assessment and the development of effective management strategies for contaminated sites.
References
Bioaccumulation Potential of Endrin Ketone in Aquatic Life: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endrin ketone is a primary transformation product of the organochlorine pesticide endrin, formed via photo-isomerization in the aquatic environment. While direct experimental data on the bioaccumulation of this compound in aquatic life is limited, its physicochemical properties, particularly its estimated high octanol-water partition coefficient (log Kow), suggest a significant potential for bioconcentration. This technical guide synthesizes the available information on endrin and its metabolites to provide a comprehensive overview of the potential for this compound to accumulate in aquatic organisms. It includes estimated bioconcentration factors, discusses the metabolic pathways leading to its formation, and outlines standardized experimental protocols for its future assessment. This document aims to serve as a critical resource for researchers investigating the environmental fate and ecotoxicology of endrin and its derivatives.
Introduction
Endrin, an organochlorine pesticide, has been banned in many countries due to its high toxicity, persistence, and potential for bioaccumulation.[1][2] Its transformation in the environment leads to the formation of metabolites, including endrin aldehyde and this compound.[2][3] this compound is primarily formed when endrin is exposed to sunlight in surface waters.[4] Understanding the bioaccumulation potential of these metabolites is crucial for a complete assessment of the environmental risk posed by endrin contamination. This guide focuses specifically on the bioaccumulation potential of this compound in aquatic ecosystems.
Estimated Bioaccumulation Potential
A chemical's log Kow is a key parameter in predicting its tendency to partition from water into the fatty tissues of aquatic organisms. A higher log Kow value generally corresponds to a greater potential for bioaccumulation.
Table 1: Estimated Physicochemical Properties and Bioconcentration Factor of this compound
| Parameter | Estimated Value | Reference |
| log Kow | 4.99 | |
| Bioconcentration Factor (BCF) | 3,500 |
An estimated BCF value of 3,500 indicates a high potential for this compound to be bioconcentrated from water by aquatic organisms. For context, substances with a BCF greater than 2,000 are considered bio-accumulative, and those with a BCF greater than 5,000 are considered very bio-accumulative under regulations like REACH.
Metabolism of Endrin to this compound
This compound is a metabolic product of endrin in various organisms. The primary metabolic pathway involves the oxidation of the methylene bridge in the endrin molecule to form syn- and anti-12-hydroxyendrin, which is then further dehydrogenated to produce 12-ketoendrin (this compound). This metabolic conversion is a critical consideration in assessing the overall bioaccumulation and toxicity of endrin, as the parent compound can be transformed into the more persistent ketone form within the organism.
Caption: Metabolic pathway of endrin to this compound.
Experimental Protocols for Assessing Bioaccumulation
To definitively determine the bioaccumulation potential of this compound, standardized laboratory studies are required. The following section outlines a generalized experimental protocol based on established guidelines for fish bioconcentration studies, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Fish Bioconcentration Flow-Through Test (Adapted from OECD Guideline 305)
This test is designed to measure the bioconcentration of a chemical in fish from water under flow-through conditions. It consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.
4.1.1. Test Organisms
-
Species: A species with a low lipid content and a known history in bioaccumulation studies, such as the Fathead minnow (Pimephales promelas) or Zebrafish (Danio rerio).
-
Source: From a single stock, disease-free, and acclimated to the test conditions for at least two weeks.
4.1.2. Test Substance and System
-
Test Substance: this compound, analytical grade.
-
Test System: A flow-through system that maintains a constant concentration of the test substance in the water.
-
Water: Reconstituted or natural water with known quality parameters (pH, hardness, dissolved oxygen).
4.1.3. Experimental Procedure
-
Uptake Phase:
-
Fish are exposed to a constant, sublethal concentration of this compound in the water.
-
The duration of the uptake phase is typically 28 days but can be extended if a steady state is not reached.
-
Water and fish samples are collected at regular intervals to determine the concentration of this compound.
-
-
Depuration Phase:
-
After the uptake phase, the remaining fish are transferred to clean, untreated water.
-
The duration of the depuration phase is determined by the rate at which the substance is eliminated from the fish tissues.
-
Fish are sampled at regular intervals to measure the decrease in the concentration of this compound.
-
4.1.4. Analytical Methods
-
Extraction: Extraction of this compound from water and fish tissue samples using appropriate organic solvents.
-
Analysis: Quantification of this compound concentrations using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS), following methods similar to EPA Method 8081B.
4.1.5. Data Analysis
-
The steady-state bioconcentration factor (BCFss) is calculated as the ratio of the concentration of this compound in the fish (Cf) to the concentration in the water (Cw) at steady state.
-
The kinetic bioconcentration factor (BCFk) can also be calculated from the uptake and depuration rate constants.
References
The Silent Threat: A Technical Guide to the Toxicological Effects of Endrin Ketone on Wildlife
For Researchers, Scientists, and Drug Development Professionals
Foreword
Endrin, a now-banned organochlorine pesticide, continues to cast a long shadow over ecosystems due to its persistence and propensity for biotransformation. A primary metabolite of endrin, endrin ketone (also known as 12-ketoendrin), presents a complex and often overlooked toxicological threat to wildlife. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the toxicological effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity. The information presented herein is intended to support researchers, scientists, and drug development professionals in assessing the environmental risks associated with endrin and its metabolites, and in understanding the neurotoxic pathways that may inform novel drug discovery.
Executive Summary
This compound is a significant and highly toxic metabolite of the cyclodiene pesticide endrin. While data specifically on this compound is less abundant than for its parent compound, available research indicates it is a potent neurotoxin. The primary mechanism of action for endrin and its ketone metabolite is the antagonism of the gamma-aminobutyric acid (GABA) type A receptor, leading to central nervous system hyperexcitability, convulsions, and death.
A critical finding in the toxicology of this compound is the significant species-specific variation in its formation and toxicity. In rats, this compound is reported to be five times more toxic than endrin, and is considered the ultimate toxicant.[1][2] Conversely, studies in avian species, such as hens, have shown that endrin is not significantly metabolized to this compound, suggesting that the parent compound is the primary toxic agent in birds.[1][2] This guide will present the available quantitative toxicity data, detail relevant experimental protocols, and visualize the key metabolic and signaling pathways to provide a comprehensive overview of the current state of knowledge on this compound's impact on wildlife.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity of this compound and its parent compound, endrin, to various wildlife and laboratory animal species. The data for endrin is provided for comparative purposes and to serve as a proxy where specific data for this compound is unavailable, particularly for aquatic and avian species.
Table 2.1: Acute Oral Toxicity of this compound
| Species | Endpoint | Value | Reference(s) |
| Rat (Rattus norvegicus) | LD50 | 10 mg/kg | [3] |
| Rat (Rattus norvegicus) | Relative Toxicity | ~5 times more toxic than endrin |
Table 2.2: Acute Oral and Dermal Toxicity of Endrin
| Species | Endpoint | Value (mg/kg) | Reference(s) |
| Rat (Rattus norvegicus) - male | Oral LD50 | 7.5 - 17.5 | |
| Rat (Rattus norvegicus) - female | Oral LD50 | 5 - 15 | |
| Rabbit (Oryctolagus cuniculus) | Oral LD50 | 5 - 10 | |
| Mallard (Anas platyrhynchos) | Oral LD50 | 5.64 | |
| Pheasant (Phasianus colchicus) | Oral LD50 | 1.78 | |
| Bobwhite quail (Colinus virginianus) | Oral LD50 | 1.19 | |
| Rat (Rattus norvegicus) | Dermal LD50 | 15 |
Table 2.3: Aquatic Toxicity of Endrin
| Species | Endpoint (96-hour) | Value (µg/L) | Reference(s) |
| Rainbow trout (Oncorhynchus mykiss) | LC50 | 0.6 | |
| Bluegill (Lepomis macrochirus) | LC50 | 0.3 | |
| Sheepshead minnow (Cyprinodon variegatus) | LC50 | 0.34 | |
| Pink shrimp (Penaeus duorarum) | LC50 | 0.037 | |
| Stonefly (Pteronarcys dorsata) | LC50 | 0.5 | |
| Daphnia (Daphnia magna) | EC50 | 4.6 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of toxicological studies. As specific protocols for this compound are scarce, this section provides a representative methodology for an acute oral toxicity study in a rodent model, based on OECD Guideline 423, and a general protocol for aquatic toxicity testing.
Acute Oral Toxicity Testing in Rodents (Adapted from OECD Guideline 423)
This protocol describes the Acute Toxic Class Method, a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.
Objective: To determine the acute oral toxicity of a test substance, such as this compound.
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females as they are often slightly more sensitive. Animals are caged individually and acclimated for at least 5 days before dosing.
Housing and Feeding: Animals are housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as corn oil or water.
Dosing Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered as a single dose by oral gavage.
-
The volume administered is kept as low as possible, typically 1-2 mL/100g body weight.
-
A stepwise procedure is used, starting with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on any existing information about the substance's toxicity.
-
Three animals are used in the first step. The outcome (mortality or survival) determines the next step:
-
If mortality occurs, the next step uses a lower dose.
-
If no mortality occurs, the next step uses a higher dose.
-
Observations:
-
Animals are observed for clinical signs of toxicity and mortality frequently on the day of dosing and at least once daily for 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body weights are recorded at the start of the study, weekly, and at the end of the 14-day observation period.
Pathology: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.
Data Analysis: The LD50 is not calculated directly, but the substance is classified into a toxicity category based on the dose levels at which mortality is observed.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Aquatic Toxicity Testing
A generalized protocol for determining the acute toxicity of a substance to fish in a static-renewal test.
Objective: To determine the 96-hour LC50 of a test substance, such as this compound, for a representative fish species.
Test Organism: A standard test species such as rainbow trout (Oncorhynchus mykiss) or fathead minnow (Pimephales promelas). Early life stages are often the most sensitive.
Test System: Glass aquaria containing a defined volume of dilution water with controlled temperature, pH, and hardness.
Procedure:
-
A range of test concentrations and a control (no test substance) are prepared.
-
Fish are randomly distributed among the test aquaria.
-
The test solutions are renewed daily (static-renewal) to maintain the test concentrations.
-
Observations for mortality and sublethal effects (e.g., loss of equilibrium, erratic swimming) are made at 24, 48, 72, and 96 hours.
-
Water quality parameters (temperature, pH, dissolved oxygen) are monitored daily.
Data Analysis: The LC50 and its 95% confidence intervals are calculated for each observation period using statistical methods such as the probit, logit, or moving average method.
Signaling Pathways and Mechanisms of Action
The primary mechanism of neurotoxicity for endrin and its ketone metabolite is the non-competitive antagonism of the GABAa receptor in the central nervous system.
GABAa Receptor Antagonism
The GABAa receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.
This compound, like other cyclodiene insecticides, binds to a site within the chloride channel of the GABAa receptor. This binding blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The loss of this inhibitory signal leads to a state of uncontrolled neuronal firing, resulting in the characteristic symptoms of poisoning: hyperexcitability, tremors, convulsions, and ultimately, death.
Caption: Mechanism of GABAa receptor antagonism by this compound.
Biotransformation of Endrin to this compound
The formation of this compound from endrin is a key metabolic step that, in some species, significantly increases toxicity. This biotransformation is primarily a detoxification pathway in some organisms, while in others it leads to bioactivation.
Caption: Metabolic pathway of endrin to this compound.
Analytical Methods
The detection and quantification of this compound in biological and environmental samples are typically performed using gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).
A general analytical workflow involves:
-
Extraction: The sample (e.g., tissue, soil, water) is extracted with an organic solvent.
-
Cleanup: The extract is purified to remove interfering substances. This may involve techniques such as solid-phase extraction (SPE) or gel permeation chromatography.
-
Analysis: The cleaned extract is injected into the GC-MS system for separation and detection.
Conclusion and Future Directions
This compound is a potent neurotoxicant and a significant metabolite of endrin in some species. Its primary mechanism of action, the antagonism of the GABAa receptor, is well-established for cyclodiene insecticides. However, there are significant knowledge gaps regarding the toxicology of this compound in a wide range of wildlife species. The pronounced species-specific differences in metabolism and toxicity highlight the need for further research to accurately assess the environmental risk posed by endrin contamination.
Future research should focus on:
-
Determining the acute and chronic toxicity of this compound in a broader range of avian, aquatic, and invertebrate species.
-
Investigating the sublethal effects of this compound on reproduction, development, and behavior in wildlife.
-
Elucidating the specific binding kinetics of this compound with the GABAa receptor across different species to better understand the observed differences in toxicity.
A more complete understanding of the toxicological profile of this compound is essential for the effective management of contaminated sites and the protection of wildlife populations.
References
Endrin ketone as a marker for historical pesticide use
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Endrin, a now-banned organochlorine pesticide, and its persistent degradation product, endrin ketone, serve as crucial chemical markers for assessing historical pesticide contamination. Due to its long half-life in soil and sediment, the presence of this compound provides a reliable indicator of past endrin use, even decades after its application has ceased. This technical guide provides a comprehensive overview of this compound's formation, environmental fate, and analytical determination. Detailed experimental protocols for sample extraction and analysis are provided, alongside a summary of available quantitative data. Furthermore, this guide elucidates the toxicological significance of endrin exposure, focusing on its neurotoxic mechanism of action, to aid researchers in understanding the potential biological consequences of historical contamination.
Introduction: Endrin and the Legacy of Organochlorine Pesticides
Endrin is a stereoisomer of dieldrin that was widely used as an insecticide, rodenticide, and avicide from the 1950s until its use was broadly prohibited in the 1980s due to its high toxicity and environmental persistence. As a persistent organic pollutant (POP), endrin and its metabolites continue to be a concern for environmental and human health.
Endrin itself can degrade in the environment through various processes, primarily photodecomposition and microbial action, to form more stable and persistent metabolites, including endrin aldehyde and this compound.[1][2] The slow degradation of these compounds makes them excellent long-term markers of historical pesticide application.
Formation and Persistence of this compound
Endrin transforms into this compound primarily through two pathways:
-
Photodecomposition: Exposure to sunlight, particularly UV radiation, can cause the isomerization of endrin to this compound.[1] This process is a significant factor in the disappearance of endrin from soil surfaces.
-
Microbial Degradation: Under certain environmental conditions, particularly anaerobic conditions in soil and sediment, microorganisms can metabolize endrin to this compound.[3]
This compound is highly persistent in the environment, with a strong affinity for soil and sediment, making it relatively immobile.[3] Its presence in these matrices indicates historical contamination, as it is not a commercial product itself but a byproduct of endrin degradation. The estimated half-life of endrin in soil can be over 10 years, and its transformation products, like this compound, can be detected in soils many years after the initial application.
This compound as a Historical Marker
The detection of this compound in environmental samples serves as a definitive marker of historical endrin use for several key reasons:
-
Persistence: this compound's stability in soil and sediment allows it to remain detectable for extended periods.
-
Specificity: As a primary degradation product of endrin, its presence is directly linked to the historical application of this specific pesticide.
-
Lack of Commercial Use: this compound was not commercially produced or used, meaning its presence is a direct result of environmental transformation of endrin.
Consequently, environmental monitoring programs and site assessments for historical pesticide contamination often include this compound in their analytical suites to build a comprehensive picture of past agricultural or industrial activities. Endrin and its metabolites, including this compound, have been identified at numerous hazardous waste sites, such as those on the EPA's National Priorities List (NPL).
Quantitative Data on this compound in Environmental Matrices
While the presence of this compound is a significant qualitative indicator, quantitative data provides crucial information for risk assessment and remediation efforts. However, consolidated quantitative data for this compound is sparse in publicly available literature. The following table summarizes the limited data found.
| Matrix | Location/Study | Concentration Range | Notes | Reference |
| Food | 1989 FDA Survey | 0.007% detection frequency | This is a detection frequency, not a concentration. | |
| Human Fat | Study on workers in an endrin manufacturing plant | <0.0004 ppm | Refers to the 9-keto metabolite of endrin. |
Experimental Protocols for this compound Analysis
The accurate determination of this compound in environmental samples requires robust extraction, cleanup, and analytical procedures. The following protocols are based on established methodologies, such as EPA Method 8081B for organochlorine pesticides.
Sample Extraction
6.1.1 Soxhlet Extraction (Adapted from EPA Method 3540C)
This classical technique is suitable for solid and semi-solid samples like soil and sediment.
-
Sample Preparation: Homogenize the sample and weigh out approximately 10-30 g. Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Extraction Thimble: Place the sample-sodium sulfate mixture into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor. Add the extraction solvent (e.g., a 1:1 mixture of hexane and acetone) to a round-bottom flask connected to the extractor.
-
Extraction: Heat the solvent to reflux. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, extracting the analytes. The solvent will then siphon back into the flask. Continue the extraction for 16-24 hours at a rate of 4-6 cycles per hour.
-
Concentration: After extraction, cool the extract and concentrate it using a Kuderna-Danish (K-D) concentrator to a final volume of 1-10 mL.
6.1.2 Ultrasonic Solvent Extraction (USE)
This method offers a faster alternative to Soxhlet extraction with reduced solvent consumption.
-
Sample Preparation: Weigh approximately 10-30 g of the homogenized sample into a beaker. Mix with anhydrous sodium sulfate.
-
Solvent Addition: Add the extraction solvent (e.g., a 1:1 mixture of hexane and acetone) to the sample.
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate the sample for a predetermined time (e.g., 20 minutes). The process may be repeated with fresh solvent for improved recovery.
-
Separation and Concentration: Decant the solvent extract. Concentrate the extract as described for the Soxhlet method.
Extract Cleanup (Adapted from EPA Method 3620C - Florisil Cleanup)
Cleanup is often necessary to remove interfering compounds from the sample extract before instrumental analysis.
-
Column Preparation: Prepare a chromatography column packed with activated Florisil.
-
Sample Loading: Load the concentrated extract onto the top of the Florisil column.
-
Elution: Elute the column with solvents of increasing polarity to separate the analytes from interferences. Endrin and this compound are typically eluted with a mixture of hexane and diethyl ether.
-
Concentration: Collect the eluate and concentrate it to a final volume suitable for GC analysis.
Instrumental Analysis (Adapted from EPA Method 8081B)
Gas chromatography is the primary technique for the analysis of organochlorine pesticides like this compound.
6.3.1 Gas Chromatography with Electron Capture Detection (GC-ECD)
-
Instrument Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate the target analytes. A typical program might start at a lower temperature and ramp up to a final temperature to elute all compounds of interest.
-
Detector: Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.
-
-
Calibration: Prepare a series of calibration standards of this compound in a suitable solvent. Analyze the standards to generate a calibration curve.
-
Sample Analysis: Inject a known volume of the cleaned-up sample extract into the GC-ECD system. Identify and quantify this compound based on its retention time and the calibration curve.
6.3.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation
GC-MS provides definitive confirmation of the presence of this compound.
-
Instrument Conditions: Similar to GC-ECD, but with a mass spectrometer as the detector.
-
Analysis Mode: The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the analyte for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time to that of an authentic standard.
Visualization of Experimental and Logical Workflows
Experimental Workflow for this compound Analysis
Toxicological Significance and Signaling Pathways
Endrin is a potent neurotoxin, and its toxic effects are primarily mediated through its interaction with the central nervous system. The primary molecular target of endrin is the γ-aminobutyric acid type A (GABA-A) receptor.
Mechanism of Neurotoxicity
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.
Endrin acts as a non-competitive antagonist of the GABA-A receptor. It binds to a site within the chloride ion channel of the receptor, physically blocking the channel. This prevents the influx of chloride ions even when GABA is bound to the receptor. The resulting disruption of inhibitory neurotransmission leads to hyperexcitability of the central nervous system, manifesting as tremors, convulsions, and in severe cases, death.
Signaling Pathway Diagram
References
An In-depth Technical Guide to the Isomerization of Endrin to Endrin Ketone and Endrin Aldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomerization of the organochlorine pesticide endrin into its primary degradation products: endrin ketone (delta-ketoendrin) and endrin aldehyde. This document details the reaction mechanisms, experimental protocols for their formation and analysis, and quantitative data, offering valuable insights for researchers in environmental science, toxicology, and drug development who may encounter these persistent environmental contaminants.
Introduction
Endrin is a stereoisomer of dieldrin, once widely used as an insecticide, rodenticide, and avicide. Due to its high toxicity and persistence in the environment, its use has been banned in many countries. In the environment, endrin undergoes isomerization to form two primary products: this compound and endrin aldehyde.[1][2] These transformation products are crucial to consider in toxicological and environmental assessments as they exhibit their own unique chemical and toxicological properties. This guide elucidates the pathways of this isomerization, providing technical details for their laboratory synthesis and analysis.
Isomerization Pathways
The conversion of endrin to this compound and endrin aldehyde is primarily driven by two mechanisms: photochemical isomerization and thermal rearrangement.
Photochemical Isomerization
Exposure to sunlight, particularly ultraviolet (UV) radiation, is a primary driver for the isomerization of endrin.[2] This process typically occurs on surfaces such as soil or plant leaves where endrin residues may be present. The reaction involves a skeletal rearrangement of the endrin molecule. This compound is the major photoproduct, while endrin aldehyde is formed in smaller quantities.[3]
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Caption: Photochemical Isomerization of Endrin.
Thermal Isomerization
At elevated temperatures, endrin undergoes a similar isomerization process. Temperatures exceeding 200°C (392°F) can induce the rearrangement of endrin to form this compound and endrin aldehyde.[4] This thermal degradation is a key consideration in the analysis of endrin by gas chromatography (GC), as high temperatures in the GC inlet can lead to the artificial formation of these isomers, potentially skewing analytical results.
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Caption: Thermal Isomerization of Endrin.
Quantitative Data
The following tables summarize the quantitative data related to the isomerization of endrin.
Table 1: Product Yields from Endrin Isomerization
| Isomerization Method | Product | Yield | Reference |
| Photochemical (Short Wavelength UV) | This compound | 37% | |
| Photochemical (Short Wavelength UV) | Endrin Aldehyde | 9% |
Table 2: Environmental Persistence and Transformation Rates
| Parameter | Value | Conditions | Reference |
| Half-life of Endrin | ~7 days | Intense summer sunlight | |
| Thermal Decomposition Temperature | > 200°C | - |
Experimental Protocols
This section provides detailed methodologies for the laboratory-based isomerization of endrin and the subsequent analysis of its products.
Protocol for Photochemical Isomerization of Endrin (Representative)
This protocol describes a general procedure for the photochemical conversion of endrin to this compound and endrin aldehyde using a laboratory UV source.
Materials:
-
Endrin (analytical standard)
-
Hexane or Cyclohexane (pesticide residue grade)
-
Quartz reaction vessel
-
Short-wavelength UV lamp (e.g., 254 nm)
-
Stirring plate and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluting solvents (e.g., hexane, diethyl ether)
-
Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)
Procedure:
-
Solution Preparation: Prepare a solution of endrin in hexane or cyclohexane in the quartz reaction vessel. The concentration should be optimized based on the reactor volume and lamp intensity.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a short-wavelength UV lamp. Stir the solution continuously to ensure uniform irradiation. The reaction should be monitored over time by taking aliquots for GC analysis. Based on literature, significant conversion can be expected within 24-48 hours.
-
Solvent Removal: After the desired level of conversion is achieved, remove the solvent from the reaction mixture using a rotary evaporator at a temperature below 40°C.
-
Purification: The resulting residue, containing unreacted endrin, this compound, and endrin aldehyde, can be purified by column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually adding diethyl ether) can be used to separate the components.
-
Analysis: Analyze the collected fractions using GC-ECD or GC-MS to confirm the identity and purity of the isolated this compound and endrin aldehyde.
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Caption: Workflow for Photochemical Isomerization.
Protocol for Thermal Isomerization of Endrin (Representative)
This protocol outlines a general method for the thermal conversion of endrin.
Materials:
-
Endrin (analytical standard)
-
High-temperature oven or sand bath
-
Sealed glass tube (e.g., ampoule)
-
Solvent for dissolution (e.g., hexane)
-
GC-ECD or GC-MS for analysis
Procedure:
-
Sample Preparation: Place a known amount of solid endrin into a sealable glass tube.
-
Heating: Seal the tube and place it in a high-temperature oven or sand bath preheated to above 200°C. The duration of heating will influence the extent of isomerization and should be optimized.
-
Cooling and Extraction: After heating for the desired time, allow the tube to cool to room temperature. Carefully open the tube and dissolve the contents in a suitable solvent like hexane.
-
Analysis: Analyze the resulting solution by GC-ECD or GC-MS to determine the relative amounts of endrin, this compound, and endrin aldehyde.
Analytical Protocol for the Quantification of Endrin and its Isomers by GC-ECD
Instrumentation:
-
Gas chromatograph equipped with an Electron Capture Detector (GC-ECD).
-
Capillary column suitable for organochlorine pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
GC Conditions (Example):
-
Injector Temperature: 220°C (Note: Higher temperatures can cause thermal degradation of endrin).
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injection Volume: 1 µL.
Calibration: Prepare a series of calibration standards containing known concentrations of endrin, this compound, and endrin aldehyde in hexane. Generate a calibration curve for each compound by plotting the peak area against the concentration.
Sample Analysis: Inject the prepared sample extracts into the GC-ECD system. Identify and quantify the peaks corresponding to endrin, this compound, and endrin aldehyde by comparing their retention times and peak areas to the calibration standards.
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Caption: Analytical Workflow for Endrin Isomers.
Signaling Pathways and Toxicological Relevance
While this guide focuses on the chemical isomerization of endrin, it is important for drug development professionals to be aware of the toxicological implications of these compounds. Endrin and its metabolites are known neurotoxins. The primary mechanism of toxicity for endrin involves the non-competitive inhibition of the GABA-gated chloride channel in the central nervous system, leading to hyperexcitability and convulsions. The metabolites, including 12-ketoendrin (a further oxidation product of this compound), are believed to be the primary toxic entities. The formation of this compound and aldehyde represents a critical step in the bioactivation and detoxification pathways of endrin.
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Caption: Simplified Toxicological Pathway of Endrin.
Conclusion
The isomerization of endrin to this compound and endrin aldehyde is a significant transformation pathway that occurs both in the environment and under laboratory conditions. Understanding the mechanisms of this conversion and having robust analytical methods for the detection and quantification of these compounds are essential for accurate environmental monitoring and toxicological risk assessment. This guide provides a foundational understanding and practical methodologies to aid researchers and professionals in their work with these important environmental contaminants.
References
Physical and chemical properties of endrin ketone vs endrin
An In-depth Technical Guide to the Physical and Chemical Properties of Endrin and Endrin Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin is an organochlorine insecticide and rodenticide, first introduced in the 1950s.[1][2][3] Its use has been banned or severely restricted in many countries due to its high toxicity, persistence in the environment, and potential for bioaccumulation.[3][4] Endrin can transform in the environment or be metabolized by organisms into several byproducts, with this compound (also known as delta-ketoendrin) being a significant transformation product. Understanding the distinct physical and chemical properties of endrin and this compound is crucial for assessing their environmental fate, toxicological profiles, and developing analytical methods for their detection. This guide provides a detailed comparison of these two compounds, including their properties, experimental protocols for their characterization, and relevant transformation pathways.
Physical and Chemical Properties: A Comparative Analysis
The structural differences between endrin and its ketone derivative lead to variations in their physical and chemical characteristics. Endrin is stable under ambient conditions but can rearrange to form the less toxic delta-ketoendrin when heated above 200°C or in the presence of strong acids and sunlight. While extensive data is available for endrin, information on this compound is more limited. The following tables summarize the key quantitative properties for both compounds.
Table of Physical Properties
| Property | Endrin | This compound | Reference |
| Molecular Formula | C₁₂H₈Cl₆O | C₁₂H₈Cl₆O | |
| Molecular Weight | 380.9 g/mol | 380.9 g/mol | |
| Physical State | White crystalline solid | Solid | |
| Melting Point | 226-230 °C (decomposes) | No data | |
| Boiling Point | Decomposes >200 °C | No data | |
| Vapor Pressure | 2.0 x 10⁻⁷ mmHg at 25°C | No data | |
| Water Solubility | 0.20 - 0.26 mg/L at 20-25°C | No data | |
| Log Kₒw (Octanol/Water Partition Coefficient) | 5.34 - 5.6 | 4.99 (calculated) | |
| Henry's Law Constant | 4.0 x 10⁻⁷ atm-m³/mol | 2.02 x 10⁻⁸ atm-m³/mol |
Table of Chemical Identifiers
| Identifier | Endrin | This compound | Reference |
| CAS Number | 72-20-8 | 53494-70-5 | |
| PubChem CID | 3048 | 62060 | |
| IUPAC Name | (1R,2R,3R,6S,7S,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.1³,⁶.0²,⁷.0⁹,¹¹]tridec-4-ene | 1,2,2,3,10,11-hexachloropentacyclo[5.4.1.0³,¹⁰.0⁴,¹².0⁵,⁹]dodecan-8-one |
Experimental Protocols
Accurate determination of the physicochemical properties of compounds like endrin and this compound is fundamental to understanding their behavior. Below are detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (Kₒw) - Shake-Flask Method
The shake-flask method is a standard procedure for determining the Kₒw of a substance and is suitable for compounds with a log Kₒw in the range of -2 to 4.
Principle: The Kₒw is the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. This method directly measures the concentration of the test substance in both phases after they have been equilibrated.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the test substance (endrin or this compound) in either n-octanol or water. The n-octanol and water used must be mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Equilibration: In a suitable vessel, add the stock solution and the other solvent (water or n-octanol). The volume ratios are chosen based on the expected Kₒw to ensure that the concentrations in both phases are accurately measurable. The vessel is then sealed and shaken at a constant temperature until equilibrium is reached.
-
Phase Separation: After equilibration, the mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.
-
Quantification: A sample is carefully taken from each phase. The concentration of the analyte in each sample is determined using an appropriate analytical technique, such as gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS), which are suitable for organochlorine pesticides.
-
Calculation: The Kₒw is calculated as the ratio of the concentration in the octanol phase (Cₒ) to the concentration in the aqueous phase (Cₒ): Kₒw = Cₒ / Cₒ The result is typically expressed as its base-10 logarithm (log Kₒw).
Determination of Vapor Pressure - Knudsen Effusion Method
For compounds with very low volatility like endrin, the Knudsen effusion method is a suitable technique for determining vapor pressure.
Principle: This method measures the rate of mass loss of a substance effusing through a small orifice in a cell into a vacuum. The vapor pressure is directly related to this rate of effusion.
Methodology:
-
Sample Preparation: A small amount of the sample (e.g., 0.5 mg) is placed into a Knudsen effusion cell, which is a small container with a precisely sized small aperture.
-
Experiment Setup: The cell is placed within a vacuum system at a constant, controlled temperature.
-
Mass Loss Measurement: The mass of the sample is monitored over time as it effuses through the orifice. This can be done using a highly sensitive microbalance or an acoustic wave sensor.
-
Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * √(2πRT/M) / A Where:
-
dm/dt is the rate of mass loss.
-
R is the universal gas constant.
-
T is the absolute temperature in Kelvin.
-
M is the molecular weight of the substance.
-
A is the area of the effusion orifice.
-
Determination of Henry's Law Constant
Henry's Law constant describes the partitioning of a chemical between air and water at equilibrium. It can be estimated from the ratio of a substance's vapor pressure to its water solubility or determined experimentally.
Principle: A simple experimental approach involves measuring the equilibrium concentration of the compound in a closed system containing both a liquid and a gas phase.
Methodology:
-
System Preparation: An aqueous solution of the test compound with a known initial concentration is prepared. A known volume of this solution is placed in a sealed vessel (e.g., a syringe or vial) with a known headspace volume of air.
-
Equilibration: The vessel is agitated at a constant temperature until partition equilibrium is reached between the aqueous and gas phases.
-
Concentration Measurement: The final concentration of the compound in the liquid phase is measured using an appropriate analytical method like GC-MS.
-
Calculation: Henry's Law constant (H) can be calculated based on a mass balance, accounting for the mass of the compound in the liquid and gas phases at equilibrium.
Visualization of Key Pathways
The transformation of endrin is a critical aspect of its environmental and toxicological assessment. The following diagrams, created using the DOT language, illustrate the primary environmental and metabolic pathways.
Environmental Transformation of Endrin
Endrin is relatively stable but can be transformed into endrin aldehyde and this compound by heat or ultraviolet light. This isomerization is a key degradation pathway on soil surfaces and plants exposed to sunlight.
Caption: Environmental conversion of endrin to its aldehyde and ketone forms.
Metabolic Pathway of Endrin in Mammals
In mammals such as rats, endrin is rapidly metabolized. The primary pathway involves hydroxylation to form anti-12-hydroxyendrin, which is subsequently oxidized to 12-ketoendrin. 12-ketoendrin is considered a highly toxic metabolite.
Caption: Primary metabolic pathway of endrin in mammalian systems.
Experimental Workflow for Kₒw Determination
The following diagram outlines the logical flow of the shake-flask method for determining the octanol-water partition coefficient.
Caption: Workflow for Kₒw determination using the shake-flask method.
References
Endrin Ketone: A Technical Overview of its Properties, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Core Data Summary
Endrin ketone, a significant metabolite and degradation product of the organochlorine pesticide endrin, presents a continued area of interest for toxicological and environmental research. This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and known biological interactions.
| Property | Value | Reference |
| CAS Number | 53494-70-5 | [1][2] |
| Molecular Formula | C₁₂H₈Cl₆O | [1][2] |
| Molecular Weight | 380.91 g/mol | [2] |
| Synonyms | δ-Ketoendrin, delta-Ketoendrin, SD 2614 |
Formation and Environmental Fate
This compound is primarily formed through the photochemical isomerization of endrin upon exposure to sunlight. This process involves a molecular rearrangement induced by ultraviolet (UV) radiation. In intense summer sunlight, the conversion of endrin to this compound can have a half-life of 5 to 9 days.
This compound is also a metabolic product of endrin in mammals, including rats. The biotransformation involves the oxidation of endrin to hydroxylated intermediates, which are then further oxidized to form 12-ketoendrin.
Due to its chemical nature, this compound exhibits strong sorption to soil and sediment, leading to low mobility in the environment.
Analytical Methodologies
The primary analytical technique for the detection and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .
Experimental Protocol: GC-MS Analysis of this compound in Liver Tissue
This protocol outlines a general procedure for the analysis of this compound in a biological matrix.
1. Sample Preparation (Extraction)
-
Homogenization: Homogenize a known weight of liver tissue (e.g., 1-2 grams) with a suitable solvent such as acetonitrile or a mixture of methanol and chloroform.
-
Extraction: Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. This typically involves adding acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride) to the homogenized sample to partition the analytes into the organic phase.
-
Cleanup: To remove lipids and other interfering substances from the extract, a dispersive solid-phase extraction (dSPE) step is used. This may involve sorbents like primary secondary amine (PSA) and C18. For fatty matrices like the liver, enhanced matrix removal techniques may be necessary.
-
Concentration: The final extract is concentrated under a gentle stream of nitrogen before GC-MS analysis.
2. GC-MS Parameters
-
Gas Chromatograph: An Agilent 7890 GC or similar, equipped with a mass selective detector.
-
Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection is commonly used to enhance sensitivity.
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280-300°C) to elute the analytes, and hold for a period to ensure all compounds have eluted.
-
Mass Spectrometer: Operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Ions to Monitor: Specific ions for this compound would be selected based on its mass spectrum for quantification and confirmation.
Biological Interactions and Toxicity
This compound, like its parent compound endrin, is a neurotoxin. The primary mechanism of toxicity for endrin is believed to be the antagonism of the gamma-aminobutyric acid (GABA) receptor system, leading to central nervous system hyperexcitability. While specific studies on the signaling pathways of this compound are limited, it is presumed to act in a similar manner to endrin.
Experimental Protocol: Investigating Neurotoxic Effects on Primary Neuron Cultures
This protocol provides a framework for assessing the neurotoxicity of this compound in an in vitro model.
1. Cell Culture
-
Primary Neuron Culture: Isolate and culture primary neurons from a suitable model organism, such as embryonic rat cortices.
-
Culture Maintenance: Maintain the neuron-enriched cultures in a suitable neurobasal medium supplemented with growth factors.
2. Neurotoxicity Assessment
-
Exposure: Treat the cultured neurons with varying concentrations of this compound for different durations (e.g., acute, chronic).
-
Cell Viability Assays: Assess cell viability using standard assays such as the MTT or LDH assay to determine the cytotoxic potential of this compound.
-
Electrophysiological Recordings: Utilize techniques like multi-electrode arrays (MEAs) to measure changes in spontaneous neuronal activity, such as firing rate and network bursting, following exposure to this compound.
-
Immunocytochemistry: Use fluorescently labeled antibodies to visualize key neuronal markers and assess any morphological changes or signs of apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Formation pathways of this compound from Endrin.
References
A Technical Guide to the History, Use, and Transformation of Endrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endrin, an organochlorine pesticide, was widely used in the mid-20th century for its efficacy as an insecticide, rodenticide, and avicide. However, its high mammalian toxicity, environmental persistence, and tendency to bioaccumulate led to its ban in numerous countries. This technical guide provides a comprehensive overview of the history of endrin use, its chemical properties, and its environmental transformation into the persistent metabolite, endrin ketone. Detailed experimental protocols for the detection and quantification of endrin and this compound are provided, along with a summary of their toxicological effects and mechanisms of action. This document is intended to serve as a resource for researchers and scientists in understanding the legacy of this potent environmental contaminant.
Introduction
Endrin (C₁₂H₈Cl₆O) is a stereoisomer of dieldrin that was first synthesized in 1950.[1] It was commercially introduced in 1951 and saw extensive use in agriculture to control pests on crops such as cotton, maize, sugarcane, and grains.[2] It was also utilized as a rodenticide and an avicide.[2] Concerns over its high toxicity to non-target organisms and its persistence in the environment led to severe restrictions and eventual bans on its use in many countries, including the United States in 1984.[1][3] Endrin is a persistent organic pollutant (POP) and is recognized for its potential to bioaccumulate in food chains.
In the environment, endrin undergoes transformation to form several metabolites, with this compound being one of the most significant due to its stability and persistence. The formation of this compound can occur through photochemical reactions and microbial degradation. This guide will delve into the historical context of endrin's use, its chemical characteristics, the formation pathways of this compound, and the analytical methods for their detection.
History of Endrin Use and Regulation
Endrin was manufactured from 1950 and used globally until the early 1970s. Its primary application was as a foliar insecticide on a wide variety of agricultural crops. Due to its high toxicity and environmental persistence, its use was progressively restricted. The United States Environmental Protection Agency (EPA) banned its use on October 10, 1984. By 1991, all uses of endrin in the United States were canceled by the manufacturers. Many other countries also banned or severely restricted its use around the same period.
Chemical and Physical Properties
Endrin is a white, crystalline solid with a mild chemical odor. It is poorly soluble in water but soluble in many organic solvents. Key physical and chemical properties of endrin and its primary metabolite, this compound, are summarized in Table 1.
Table 1: Physical and Chemical Properties of Endrin and this compound
| Property | Endrin | This compound |
| Chemical Formula | C₁₂H₈Cl₆O | C₁₂H₈Cl₆O |
| Molar Mass | 380.91 g/mol | 380.91 g/mol |
| CAS Number | 72-20-8 | 53494-70-5 |
| Melting Point | 226-230 °C (decomposes) | Data not available |
| Water Solubility | 0.23 mg/L at 25 °C | Data not available |
| log Kow | 5.34 | Estimated 4.99 |
Sources:
This compound Formation
Endrin transforms into this compound in the environment through two primary pathways: photodecomposition and microbial degradation.
Photodecomposition
When exposed to sunlight, particularly ultraviolet (UV) radiation, endrin undergoes isomerization to form δ-ketoendrin (this compound). This process can be relatively rapid, with studies showing that approximately 50% of endrin can be converted to this compound in 7 days under intense summer sunlight.
Microbial Degradation
Microorganisms in the soil and sediment, including certain species of fungi and bacteria, can degrade endrin, particularly under anaerobic conditions. This biodegradation process also leads to the formation of this compound as a major product.
Caption: Formation of this compound from Endrin.
Environmental Fate and Toxicology
Environmental Persistence and Bioaccumulation
Endrin is highly persistent in the environment, with an estimated half-life in soil of up to 14 years. It binds strongly to soil and sediment particles, which limits its leaching into groundwater, although contamination has been detected in some cases. Due to its lipophilic nature, endrin bioaccumulates in the fatty tissues of organisms, particularly in aquatic ecosystems.
Table 2: Environmental Fate and Toxicity of Endrin
| Parameter | Value | Reference(s) |
| Soil Half-life | Up to 14 years | |
| Bioconcentration Factor (Fish) | 1,335 - 10,000 | |
| Oral LD₅₀ (Rat) | 7.5 - 17.5 mg/kg | |
| Oral LD₅₀ (Mouse) | 1.4 - 7 mg/kg | |
| Dermal LD₅₀ (Rat) | 15 mg/kg |
Toxicity of Endrin and this compound
Endrin is a potent neurotoxin that primarily affects the central nervous system. Symptoms of acute poisoning include headache, dizziness, nausea, and convulsions, which can be fatal. Endrin is not classified as a human carcinogen.
Information on the toxicity of this compound is more limited. An oral LD₅₀ of 10 mg/kg in rats has been reported, suggesting it is also highly toxic.
Table 3: Toxicity of this compound
| Parameter | Value | Reference(s) |
| Oral LD₅₀ (Rat) | 10 mg/kg |
Mechanism of Neurotoxicity
The primary mechanism of endrin's neurotoxicity involves its interaction with the γ-aminobutyric acid (GABA) system in the central nervous system. Endrin acts as a non-competitive antagonist of the GABA-A receptor-chloride ionophore complex. GABA is the primary inhibitory neurotransmitter in the mammalian brain. When GABA binds to its receptor, it opens a chloride channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses. By blocking this chloride channel, endrin prevents the inhibitory action of GABA, resulting in hyperexcitability of the central nervous system and leading to convulsions.
Caption: Endrin's disruption of GABAergic neurotransmission.
Experimental Protocols
Accurate detection and quantification of endrin and this compound are crucial for environmental monitoring and risk assessment. The following sections outline common experimental protocols.
Sample Preparation and Extraction
7.1.1. Soil and Sediment Samples
A common method for extracting endrin and its metabolites from soil is Soxhlet extraction.
-
Homogenization: Air-dry the soil sample and sieve to remove large debris.
-
Spiking: Spike a known amount of the homogenized sample with a surrogate standard solution.
-
Extraction: Place the sample in a Soxhlet extractor with a suitable solvent, such as a mixture of hexane and acetone (1:1 v/v), and extract for 16-24 hours.
-
Concentration: Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
7.1.2. Water Samples
Liquid-liquid extraction is a standard method for water samples.
-
Sample Collection: Collect water samples in clean glass bottles.
-
Spiking: Spike a known volume of the water sample with a surrogate standard.
-
Extraction: Extract the water sample with a non-polar solvent like dichloromethane or hexane in a separatory funnel. Repeat the extraction three times.
-
Drying and Concentration: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water. Concentrate the extract as described for soil samples.
7.1.3. Food Samples (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food.
-
Homogenization: Homogenize the food sample (e.g., fruits, vegetables, animal tissues).
-
Extraction: Weigh 10-15 g of the homogenized sample into a centrifuge tube. Add acetonitrile and appropriate salts (e.g., magnesium sulfate, sodium acetate). Shake vigorously.
-
Centrifugation: Centrifuge the sample to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) for removing fatty acids and sugars, C18 for removing nonpolar interferences, and graphitized carbon black (GCB) for removing pigments). Shake and centrifuge.
-
Final Extract: The resulting supernatant is ready for analysis.
Instrumental Analysis
Gas chromatography (GC) is the most common technique for the analysis of endrin and this compound.
7.2.1. Gas Chromatography with Electron Capture Detection (GC-ECD)
GC-ECD is a highly sensitive method for detecting halogenated compounds like endrin.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes. For example, start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector: Electron Capture Detector (ECD) maintained at a high temperature (e.g., 300°C).
-
Carrier Gas: High-purity nitrogen or helium.
7.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both quantification and confirmation of the analytes' identity.
-
GC Conditions: Similar to GC-ECD.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Ionization: Electron ionization (EI) is typically used.
Caption: General experimental workflow for endrin analysis.
Conclusion
Endrin's history serves as a critical case study in the evolution of pesticide regulation and environmental science. While its use has been discontinued in most parts of the world, its persistence and that of its metabolite, this compound, necessitate continued monitoring and research. The methodologies and data presented in this guide provide a foundational resource for scientists and researchers working to understand and mitigate the long-term impacts of such persistent organic pollutants. A thorough understanding of their environmental fate, toxicity, and analytical determination is essential for protecting human health and ecosystem integrity.
References
Endrin Ketone at Hazardous Waste Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin ketone is a persistent and toxic degradation product of endrin, an organochlorine pesticide that saw widespread use in the mid-20th century. Due to its environmental persistence, endrin and its metabolites, including this compound, are frequently detected at hazardous waste sites, posing a potential risk to human health and the environment. This technical guide provides an in-depth overview of the occurrence of this compound at these sites, detailed analytical methodologies for its detection, and an exploration of its potential toxicological pathways.
Occurrence of this compound at Hazardous Waste Sites
Endrin, endrin aldehyde, and this compound have been identified at a significant number of hazardous waste sites, particularly those on the U.S. Environmental Protection Agency's (EPA) National Priorities List (NPL). While data often groups these related compounds, specific mentions of this compound provide insight into its prevalence.
Table 1: Endrin and its Metabolites at NPL Hazardous Waste Sites
| Compound(s) | Number of NPL Sites Detected At | Total NPL Sites Evaluated | Reference |
| Endrin, Endrin Aldehyde, or this compound | 176 | 1,867 | [1] |
| Endrin | 120 (8.4% of sites) | Not specified | [2] |
| This compound | 37 | Not specified | [2] |
Note: The number of sites evaluated for each specific compound is not always available, which may affect the interpretation of the frequency of detection.
Monitoring data from hazardous waste sites have revealed the presence of endrin and its derivatives in various environmental media. While specific concentration ranges for this compound are not always reported separately, the overall contamination levels provide a context for potential exposure.
Table 2: Environmental Media Concentrations of Endrin at NPL Sites
| Environmental Medium | Geometric Mean Concentration | Number of Sites | Reference |
| Air | 0.0024 ppbv | 4 | ATSDR ToxGuide |
| Water | 0.651 ppb | 13 | ATSDR ToxGuide |
| Soil | 1,160 ppb | 24 | ATSDR ToxGuide |
Note: These concentrations are for endrin, but indicate the potential for the presence of its degradation product, this compound.
Experimental Protocols for this compound Analysis
The accurate detection and quantification of this compound in complex matrices from hazardous waste sites require robust analytical methodologies. The U.S. EPA has established several methods suitable for the analysis of organochlorine pesticides, including this compound.
EPA Method 8081B: Organochlorine Pesticides by Gas Chromatography
This method is widely used for the determination of organochlorine pesticides in extracts from solid and liquid matrices.
1. Sample Preparation and Extraction:
-
Solid Samples (Soil, Sediment): Extraction is typically performed using methods such as Soxhlet (Method 3540), automated Soxhlet (Method 3541), pressurized fluid extraction (Method 3545), or ultrasonic extraction (Method 3550)[3]. A common solvent mixture is hexane-acetone (1:1) or methylene chloride-acetone (1:1)[3].
-
Aqueous Samples (Water): Extraction is carried out using separatory funnel liquid-liquid extraction (Method 3510) or continuous liquid-liquid extraction (Method 3520) with methylene chloride at a neutral pH.
2. Extract Cleanup:
-
Due to the complexity of hazardous waste samples, cleanup is a critical step to remove interfering compounds.
-
Sulfur Removal: For sediment samples, sulfur can be a significant interference and is removed using methods like Method 3660.
-
Interference Removal: A variety of cleanup techniques can be employed, including alumina (Method 3610), Florisil (Method 3620), silica gel (Method 3630), and gel permeation chromatography (GPC) (Method 3640) to remove lipids and other high molecular weight materials.
3. Instrumental Analysis:
-
Gas Chromatography with Electron Capture Detection (GC-ECD): The cleaned-up extract is injected into a gas chromatograph equipped with a capillary column and an electron capture detector, which is highly sensitive to halogenated compounds like this compound. To ensure accurate identification, dual-column analysis is often employed.
-
System Performance Check: The method requires a degradation check for endrin and DDT. The breakdown of endrin into endrin aldehyde and this compound should be below 15% to ensure the analytical system is sufficiently inert.
EPA Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS
This method provides high sensitivity and selectivity for the analysis of a wide range of pesticides, including this compound.
1. Sample Preparation and Extraction:
-
Extraction procedures are matrix-specific and similar to those in Method 8081B, often involving Soxhlet extraction for solids and liquid-liquid extraction for aqueous samples. Isotope-labeled internal standards are added before extraction for quantification.
2. Extract Cleanup:
-
Extracts undergo cleanup using techniques such as aminopropyl solid-phase extraction (SPE) followed by a microsilica column. Gel permeation chromatography (GPC) or other solid-phase cartridge techniques may also be used for further cleanup.
3. Instrumental Analysis:
-
High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): The extract is analyzed using a high-resolution gas chromatograph coupled with a high-resolution mass spectrometer. This technique provides definitive identification and quantification based on retention time and the ratio of two exact mass-to-charge ratios (m/z) for each analyte.
Experimental and Analytical Workflow
Caption: A generalized workflow for the analysis of this compound in environmental samples.
Toxicological Signaling Pathways
The specific signaling pathways of this compound have not been extensively studied. However, insights can be drawn from the toxicology of its parent compound, endrin, and its other metabolites. 12-ketoendrin, another name for this compound, is considered a major toxic metabolite of endrin.
Endrin is a known neurotoxin that acts as an antagonist of the gamma-aminobutyric acid (GABA)-A receptor. This antagonism blocks the influx of chloride ions, leading to hyperexcitability of the central nervous system and convulsions. It is plausible that this compound, being a primary metabolite, shares this mechanism of action.
Furthermore, studies on endrin have suggested that its toxicity may involve the generation of reactive oxygen species (ROS), potentially leading to the activation of the Protein Kinase C (PKC) pathway. Activation of this pathway can disrupt cellular processes such as proliferation and differentiation.
While direct evidence for this compound is limited, a study in rats showed that dietary administration of this compound produced a small elevation in serum glutamic-pyruvic transaminase (SGPT) levels, suggesting potential hepatotoxicity.
Postulated Signaling Pathway for this compound Neurotoxicity
Caption: Postulated mechanism of this compound neurotoxicity via GABA-A receptor antagonism.
Conclusion
This compound is a relevant contaminant at hazardous waste sites, originating from the degradation of the pesticide endrin. Its detection and quantification are achievable through established EPA methods, although these require careful execution, particularly the sample cleanup stages. The toxicological profile of this compound is not fully elucidated, but evidence from its parent compound suggests it likely acts as a neurotoxin by antagonizing the GABA-A receptor. Further research is needed to fully understand the specific signaling pathways and long-term health effects of exposure to this compound. This guide provides a foundational understanding for researchers and professionals working to assess and mitigate the risks associated with this environmental contaminant.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Endrin Ketone
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of endrin ketone, a primary degradation product of the organochlorine pesticide endrin. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Endrin is a highly persistent organochlorine pesticide that can isomerize to form endrin aldehyde and this compound under certain environmental conditions, such as exposure to heat and light.[1][2] Due to the toxicity and persistence of these compounds, sensitive and specific analytical methods are required for their detection in various matrices, including environmental samples (water, soil, sediment), agricultural products, and biological tissues.[3][4] Gas chromatography (GC) coupled with mass spectrometry (MS) is a primary and highly effective technique for the analysis of this compound.
Analytical Principles
The detection of this compound is predominantly achieved through chromatographic separation followed by sensitive detection.
-
Gas Chromatography (GC): GC is the cornerstone for the analysis of thermally stable and volatile compounds like this compound. The technique separates compounds in a sample based on their volatility and interaction with a stationary phase within a capillary column, allowing for their individual identification and quantification.
-
Mass Spectrometry (MS): When coupled with GC, MS provides highly specific and sensitive detection. It confirms the identity of a compound by analyzing its mass-to-charge ratio after ionization, providing a unique fragmentation pattern or "fingerprint." This is particularly crucial for unambiguous identification in complex matrices.
-
Electron Capture Detector (ECD): GC-ECD is another sensitive technique for halogenated compounds like organochlorine pesticides. While highly sensitive, it is less specific than MS and may require confirmation by a secondary method.
Sample Preparation
Effective sample preparation is critical to extract and concentrate this compound from the sample matrix and to remove interfering substances that could affect the analytical results. Common techniques include:
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Used for aqueous samples, where the sample is extracted with an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A versatile technique for both liquid and solid samples, where the analyte is retained on a solid sorbent and then eluted with a small volume of solvent.
-
Soxhlet Extraction: A continuous extraction method for solid samples using an organic solvent.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for the analysis of pesticide residues in food matrices and involves an extraction and cleanup step.
-
-
Cleanup: After extraction, cleanup steps are often necessary to remove co-extracted matrix components. Techniques include:
-
Adsorption Chromatography: Using materials like Florisil, silica gel, or alumina to separate the analytes from interferences.
-
Gel Permeation Chromatography (GPC): To remove high molecular weight interferences such as lipids.
-
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Water Samples
This protocol is based on principles of solid-phase extraction (SPE).
Materials:
-
SPE cartridges (e.g., C18)
-
Methylene chloride, pesticide grade
-
n-Hexane, pesticide grade
-
Acetone, pesticide grade
-
Sodium sulfate, anhydrous
-
Nitrogen evaporator
-
Vortex mixer
-
Glassware
Procedure:
-
Sample Pre-treatment: Acidify the water sample (1 L) to a pH < 2 with sulfuric acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methylene chloride, followed by 10 mL of methanol, and finally 10 mL of deionized water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Drying: After loading, dry the cartridge by passing a stream of nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained analytes from the cartridge with 10 mL of methylene chloride.
-
Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Solvent Exchange: Exchange the solvent to n-hexane for GC analysis if required by the instrument conditions.
-
The extract is now ready for GC-MS analysis.
Protocol 2: GC-MS/MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
Procedure:
-
Instrument Setup: Set up the GC-MS/MS system according to the parameters outlined in Table 1.
-
Calibration: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane or isooctane) at concentrations spanning the expected sample range. Analyze these standards to generate a calibration curve.
-
Sample Injection: Inject 1 µL of the prepared sample extract into the GC-MS/MS system.
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. The precursor and product ions for this compound are listed in Table 2.
-
Quantification: Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Example GC-MS/MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | Initial temp 60°C for 1 min, ramp at 40°C/min to 170°C, then ramp at 10°C/min to 310°C, hold for 3 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 317 | 281 | 101 |
| ** |
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Environmental degradation pathway of endrin.
References
Application Notes and Protocols for the GC-MS Analysis of Endrin Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin ketone is a primary degradation product of endrin, a formerly used organochlorine pesticide.[1][2][3] Due to its persistence and potential toxicity, monitoring for this compound in various environmental and biological matrices is crucial.[4] Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used analytical technique for the identification and quantification of this compound.[5] This document provides detailed application notes and protocols for the GC-MS analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₈Cl₆O | |
| Molecular Weight | 380.909 g/mol | |
| CAS Number | 53494-70-5 | |
| Synonyms | δ-Ketoendrin, SD 2614, δ-Keto 153 |
Experimental Protocols
The following protocols are synthesized from established methods for organochlorine pesticide analysis and can be adapted for the specific analysis of this compound.
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are general guidelines for different sample types.
a) Water Samples (Liquid-Liquid Extraction)
-
To a 1-liter water sample, add a surrogate standard.
-
Adjust the sample to a neutral pH.
-
Extract the sample three times with 60 mL of dichloromethane in a separatory funnel.
-
Combine the dichloromethane extracts and dry by passing through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) concentrator.
-
The extract is now ready for GC-MS analysis.
b) Soil and Sediment Samples (Soxhlet Extraction)
-
Air-dry the sample and sieve to remove large debris.
-
Mix 10 g of the homogenized sample with anhydrous sodium sulfate to form a free-flowing powder.
-
Add a surrogate standard.
-
Extract the sample for 6-8 hours in a Soxhlet apparatus with a 1:1 mixture of hexane and acetone.
-
Concentrate the extract to approximately 5 mL.
-
Proceed to the cleanup step.
c) Biological Tissues and Fatty Matrices (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for complex matrices.
-
Homogenize 10-15 g of the sample.
-
Add a surrogate standard and 10 mL of water.
-
Add 10 mL of acetonitrile and shake vigorously.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.
-
Centrifuge at 3000-4000 rpm for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer for cleanup.
-
For cleanup, use a dispersive solid-phase extraction (dSPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex and centrifuge.
-
The supernatant is ready for GC-MS analysis.
Extract Cleanup
Cleanup is often necessary to remove interfering co-extractives.
-
Florisil or Silica Gel Column Chromatography: This is a common cleanup method for organochlorine pesticides. The extract is passed through a column packed with activated Florisil or silica gel. The analytes are then eluted with solvents of increasing polarity.
-
Gel Permeation Chromatography (GPC): GPC is effective for removing high molecular weight interferences such as lipids from fatty samples.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Temperature Program | Initial temperature 60-100°C, hold for 1-2 min, ramp at 15-25°C/min to 280-300°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
Quantitative Data
For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity.
Table 1: this compound Mass Spectrometry Data
| Parameter | Value | Reference |
| Characteristic Ions (m/z) | ||
| Quantifier Ion | 317 | |
| Qualifier Ion 1 | 315 | |
| Qualifier Ion 2 | 67 | |
| Method Validation Parameters (Typical) | ||
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L | |
| Linearity (R²) | > 0.99 |
Note: LOD and LOQ are matrix-dependent and should be determined experimentally for each specific application.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical workflow for GC-MS data analysis of this compound.
References
Application Note: Analysis of Endrin Ketone using Gas Chromatography with Electron Capture Detector (GC-ECD)
Introduction
Endrin ketone is a breakdown product of endrin, a highly toxic organochlorine pesticide.[1][2][3][4] Due to the persistence and toxicity of endrin and its metabolites in the environment, sensitive and selective analytical methods are crucial for their detection and quantification in various matrices such as water, soil, and food products.[5] Gas chromatography coupled with an electron capture detector (GC-ECD) is a primary and highly suitable technique for this purpose. The ECD is exceptionally sensitive to halogenated compounds like this compound, offering very low detection limits. This application note details a robust protocol for the analysis of this compound using GC-ECD, based on established methodologies such as U.S. EPA Method 8081.
Principle
Gas chromatography separates volatile and thermally stable compounds based on their differential partitioning between a stationary phase and a mobile phase. In this application, a sample extract is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation of this compound from other components in the sample is achieved based on its interaction with the column's stationary phase. Following separation, the eluting compounds pass through an electron capture detector. The ECD contains a radioactive source that emits electrons, creating a steady baseline current. When an electrophilic compound like this compound, which contains multiple chlorine atoms, passes through the detector, it captures some of these electrons, causing a decrease in the current. This reduction in current is measured as a peak, and the peak's area or height is proportional to the concentration of the analyte.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of this compound by GC-ECD, as reported in a study following U.S. EPA Method 8081.
| Parameter | Value | Reference |
| Retention Time | 20.958 min | |
| Calibration Range | 0.1 - 100 ppb | |
| Correlation Coefficient (r²) | 0.99889 | |
| Limit of Detection (LOD) | 0.039 ppb |
Experimental Protocol
This protocol provides a detailed methodology for the analysis of this compound in environmental samples.
1. Reagents and Standards
-
Solvents: Pesticide-grade n-hexane, acetone, and acetonitrile. All solvents should be verified to be free of interfering peaks by concentrating them and injecting into the GC-ECD.
-
Reagents: Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours), Florisil (pesticide residue grade, activated by heating at 130°C for at least 12 hours).
-
Standard Stock Solution: A certified reference standard of this compound at a concentration of 1000 µg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution in n-hexane to cover the desired calibration range (e.g., 0.1, 0.5, 1, 2, 5, 10, 100 ppb).
2. Sample Preparation (Solid Matrix - e.g., Soil, Sediment)
-
Extraction:
-
Weigh 10 g of the homogenized sample into a beaker.
-
Mix the sample with 10 g of anhydrous sodium sulfate to remove moisture.
-
Transfer the sample to a Soxhlet extraction thimble.
-
Extract the sample for 6-8 hours with 150 mL of a 1:1 (v/v) mixture of n-hexane and acetone.
-
-
Concentration:
-
After extraction, concentrate the extract to approximately 5 mL using a rotary evaporator with a water bath set to 40°C.
-
Perform a solvent exchange to n-hexane by adding 50 mL of n-hexane and re-concentrating to 5 mL. Repeat this step twice.
-
-
Cleanup (Florisil Column Chromatography):
-
Prepare a chromatography column by packing it with 10 g of activated Florisil topped with 1 cm of anhydrous sodium sulfate.
-
Pre-wet the column with 40 mL of n-hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with 200 mL of a 6% diethyl ether in n-hexane solution.
-
Collect the eluate and concentrate it to a final volume of 1 mL for GC-ECD analysis.
-
3. Instrumental Analysis: GC-ECD
-
Instrumentation: A gas chromatograph equipped with an electron capture detector.
-
GC Conditions:
-
Column: 5% Phenyl 95% Dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/Splitless injector.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 270°C.
-
Ramp 3: 20°C/min to 320°C, hold for 2 minutes.
-
-
-
ECD Conditions:
-
Detector Temperature: 330°C.
-
Makeup Gas: Nitrogen.
-
4. Quality Control
-
Method Blank: A method blank (all reagents and procedures without the sample matrix) should be analyzed with each batch of samples to check for contamination.
-
Matrix Spike: A sample should be spiked with a known concentration of this compound and analyzed to assess matrix effects and recovery.
-
Calibration Verification: A mid-level calibration standard should be analyzed periodically to check the stability of the instrument's response.
-
Endrin and DDT Degradation Check: To ensure the inertness of the GC system, a standard containing endrin and 4,4'-DDT should be injected. The degradation of endrin to endrin aldehyde and this compound, and DDT to DDE and DDD should be less than 15%. If degradation exceeds this limit, maintenance of the GC inlet and column is required.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis.
Conclusion
The GC-ECD method described provides a sensitive and reliable approach for the determination of this compound in various sample matrices. Proper sample preparation and adherence to quality control procedures, particularly monitoring the degradation of endrin and DDT, are essential for obtaining accurate and reproducible results. This method is well-suited for routine environmental monitoring and can be adapted for the analysis of other organochlorine pesticides.
References
Application Note: Analysis of Endrin Ketone using EPA Method 8081B
Introduction
EPA Method 8081B is a comprehensive procedure for the determination of organochlorine pesticides in extracts from solid and liquid matrices using gas chromatography (GC) with an electron capture detector (ECD).[1] This method is crucial for environmental monitoring due to the persistence and toxicity of these compounds. A key aspect of this method is the monitoring of endrin and its degradation products, endrin aldehyde and endrin ketone.[2] Endrin is known to degrade, particularly in the hot GC inlet, into these two byproducts.[3][4][5] Therefore, the presence and quantification of this compound can be indicative of either environmental degradation of the parent pesticide or analytical artifacts. The method sets a strict quality control criterion, requiring that the breakdown of endrin be less than 15% to ensure the integrity of the analytical system.
Principle
The methodology involves the extraction of organochlorine pesticides from a sample matrix, followed by cleanup to remove interferences, and subsequent analysis by GC-ECD. A measured volume or weight of the sample is extracted using matrix-specific techniques such as liquid-liquid extraction for aqueous samples. The extract can then be subjected to various cleanup procedures, including Florisil, silica gel, or gel permeation chromatography, to remove interfering co-extracted substances. The final extract is then injected into a GC system equipped with a capillary column and an ECD for separation and quantification. Due to the complexity of sample matrices, a dual-column confirmation is often employed to ensure accurate identification of the target analytes.
Experimental Protocols
Sample Preparation and Extraction
The appropriate sample preparation and extraction procedure is dependent on the sample matrix.
-
Aqueous Samples (Based on EPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction):
-
Measure 1 liter of the aqueous sample in a 2-liter separatory funnel.
-
Check the pH of the sample and adjust to a range of 5-9 with sulfuric acid or sodium hydroxide, if necessary.
-
Add 60 mL of a suitable extraction solvent (e.g., methylene chloride).
-
Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the organic (bottom) layer into a collection flask.
-
Repeat the extraction two more times using fresh 60 mL aliquots of solvent. Combine all three organic extracts.
-
Dry the extract by passing it through a drying column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) apparatus or other suitable concentration technique.
-
Perform a solvent exchange to a solvent compatible with the GC-ECD analysis (e.g., hexane).
-
-
Solid Samples (e.g., Soil, Sediment):
-
Solid samples are typically extracted using methods such as Soxhlet extraction (Method 3540), automated Soxhlet extraction (Method 3541), or pressurized fluid extraction (Method 3545).
-
The general principle involves mixing the solid sample with a drying agent like anhydrous sodium sulfate and extracting with an appropriate solvent or solvent mixture (e.g., hexane/acetone) for several hours.
-
The resulting extract is then concentrated and subjected to cleanup procedures.
-
Extract Cleanup
Cleanup is critical to remove interferences that may co-elute with the target analytes.
-
Florisil Cleanup (Based on EPA Method 3620B):
-
Prepare a chromatography column packed with activated Florisil.
-
Load the concentrated sample extract onto the column.
-
Elute the column with solvents of varying polarity to separate the pesticides from interfering compounds.
-
Collect the appropriate fraction(s) containing endrin and this compound.
-
Concentrate the cleaned extract to the final volume for analysis.
-
-
Sulfur Removal (Based on EPA Method 3660B):
-
For samples with high sulfur content (common in sediments), cleanup is necessary as sulfur can interfere with the ECD.
-
This can be achieved by adding copper powder or mercury to the extract and agitating. The sulfur will precipitate as copper sulfide or mercuric sulfide.
-
It is important to note that some procedures for sulfur removal can negatively affect the recovery of endrin aldehyde.
-
Instrumental Analysis: GC-ECD
The analysis is performed using a gas chromatograph equipped with an electron capture detector. Dual column confirmation is recommended.
-
System Setup: Configure the GC-ECD system according to the conditions specified in the table below.
-
Calibration: Perform an initial multi-point calibration using standards of known concentrations to establish linearity and determine response factors.
-
Endrin/DDT Degradation Check: Before analyzing samples, inject a standard containing only endrin and 4,4'-DDT to evaluate system inertness. The injector port is a critical area where degradation can occur.
-
Analysis: Inject a 1-2 µL aliquot of the final sample extract into the GC system.
-
Data Processing: Identify and quantify the analytes based on retention times and comparison of the peak areas/heights to the calibration curve.
Data Presentation
Table 1: Typical GC-ECD Operating Conditions
| Parameter | Condition 1 (Thermo Fisher Scientific) | Condition 2 (Thermo Fisher Scientific - Soils) |
| Injector Type | Split/Splitless (SSL) | Programmable Temperature Vaporizer (PTV) |
| Injector Temperature | 250 °C (Isothermal) | 75 °C to 225 °C at 5 °C/s, hold 10 min |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1 mL/min (Constant Flow) | 2 mL/min (Constant Flow) |
| Column | TG-5MS (30 m, 0.25 mm ID, 0.25 µm) | Rtx-CLPesticides (30 m, 0.25 mm, 0.25 µm) |
| Oven Program | 100°C (1 min), ramp 20°C/min to 180°C, ramp 5°C/min to 270°C, ramp 20°C/min to 320°C (2 min) | 120°C (0.3 min), ramp 4°C/min to 190°C, ramp 18°C/min to 300°C (3 min) |
| Detector | Electron Capture Detector (ECD) | Electron Capture Detector (ECD) |
| Detector Temperature | 330 °C | 310 °C |
| Makeup Gas | Nitrogen | Nitrogen |
| Makeup Gas Flow | 40 mL/min | 15 mL/min |
Table 2: Quality Control Parameters for Endrin Degradation
| QC Parameter | Acceptance Criterion | Corrective Action if Exceeded |
| % Endrin Breakdown | ≤ 15% | Clean and deactivate the injector port, replace the liner, trim the analytical column, or lower the injector temperature. |
| % 4,4'-DDT Breakdown | ≤ 15% | Clean and deactivate the injector port, replace the liner, or trim the analytical column. |
| Total Breakdown (Endrin + DDT) | < 30% | Perform comprehensive system maintenance. |
Calculation for Percent Breakdown:
The percent breakdown for endrin is calculated using the peak areas of its degradation products.
% Endrin Breakdown = ([Endrin Aldehyde Peak Area] + [this compound Peak Area]) / ([Endrin Peak Area] + [Endrin Aldehyde Peak Area] + [this compound Peak Area]) x 100
Visualizations
Chemical Degradation Pathway
Caption: Chemical degradation pathway of Endrin.
EPA Method 8081B Workflow
Caption: Workflow for this compound analysis by EPA 8081B.
References
Application Notes and Protocols for Endrin Ketone Analysis in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin ketone is a persistent organochlorine pesticide and a degradation product of endrin.[1][2][3] Due to its toxicity and environmental persistence, accurate and reliable methods for its detection in soil are crucial for environmental monitoring and human health risk assessment.[4] This document provides detailed application notes and protocols for the sample preparation of soil samples for the analysis of this compound, primarily using gas chromatography (GC) with an electron capture detector (ECD) or mass spectrometry (MS). The methodologies are based on established protocols, including those from the U.S. Environmental Protection Agency (EPA).
This compound is a white, crystalline solid with low water solubility and a high octanol-water partition coefficient (Log Kow of 4.99), indicating its tendency to adsorb to soil and organic matter.[5] These properties necessitate rigorous extraction and cleanup procedures to isolate the analyte from complex soil matrices before instrumental analysis.
Data Presentation
The following table summarizes key quantitative parameters for the sample preparation of this compound in soil, based on common EPA methodologies.
| Parameter | Value | Method Reference |
| Sample Size (dry weight) | 10 - 30 g | EPA 8081B, EPA 1699 |
| Drying Agent | Anhydrous Sodium Sulfate | EPA 8081B, EPA 1699 |
| Extraction Solvent | 1:1 Acetone/Hexane or Methylene Chloride | EPA 8081B, EPA 1699 |
| Soxhlet Extraction Time | 16 - 24 hours | EPA 3540C |
| Automated Soxhlet Time | 2 hours | EPA 3541 |
| Cleanup Sorbents | Florisil, Silica Gel, Alumina | EPA 3620, EPA 3630 |
| Final Extract Volume | 1 - 10 mL | EPA 8081B |
Experimental Protocols
This section details the step-by-step methodology for the preparation of soil samples for this compound analysis.
Sample Collection and Handling
-
Collect soil samples using stainless steel or glass containers to avoid contamination.
-
Store samples at 4°C and protect them from light.
-
Before extraction, homogenize the soil sample by sieving to remove large debris and ensure uniformity.
-
Determine the moisture content of a separate subsample to report final concentrations on a dry weight basis.
Sample Extraction
The goal of extraction is to efficiently transfer this compound from the soil matrix into a solvent. Soxhlet extraction is a widely used and robust technique.
Materials:
-
Homogenized soil sample
-
Anhydrous sodium sulfate, granular
-
Extraction solvent: 1:1 (v/v) acetone/hexane, pesticide grade
-
Soxhlet extraction apparatus
-
Heating mantle
-
Kuderna-Danish (K-D) concentrator with a 10 mL graduated collection tube
-
Water bath
Procedure:
-
Weigh approximately 30 g of the homogenized soil sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing mixture.
-
Place the mixture into an extraction thimble.
-
Add boiling chips to a 500 mL round-bottom flask and add 300 mL of the 1:1 acetone/hexane solvent mixture.
-
Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
-
Decant the extract into a K-D concentrator.
-
Concentrate the extract to approximately 5 mL in a water bath set to a temperature appropriate for the solvent (e.g., 60-65°C for hexane).
-
Perform a solvent exchange to hexane by adding 100 mL of hexane and re-concentrating to 5 mL. Repeat this step twice.
-
Adjust the final volume to 10 mL with hexane.
Extract Cleanup
Cleanup is a critical step to remove interfering co-extracted substances from the soil that can affect the accuracy and precision of the GC analysis. Florisil cleanup is a common and effective method for organochlorine pesticides.
Materials:
-
Concentrated sample extract in hexane
-
Florisil, pesticide residue grade, activated by heating at 130°C for at least 16 hours
-
Chromatography column (e.g., 20 mm I.D. glass column)
-
Anhydrous sodium sulfate, granular
-
Elution solvents: 6% diethyl ether in hexane, 15% diethyl ether in hexane, 50% diethyl ether in hexane, and 100% diethyl ether (all v/v)
-
Kuderna-Danish (K-D) concentrator
Procedure:
-
Prepare a chromatography column by packing it with 10 g of activated Florisil, topped with 1-2 cm of anhydrous sodium sulfate.
-
Pre-elute the column with 40 mL of hexane and discard the eluate.
-
Carefully transfer the 10 mL concentrated sample extract onto the column.
-
Elute the column with successive portions of the elution solvents and collect the fractions. This compound typically elutes in the second or third fraction, but this should be verified for each batch of Florisil.
-
Fraction 1: Elute with 200 mL of 6% diethyl ether in hexane.
-
Fraction 2: Elute with 200 mL of 15% diethyl ether in hexane.
-
Fraction 3: Elute with 200 mL of 50% diethyl ether in hexane.
-
-
Concentrate each fraction to a final volume of 1-10 mL using a K-D concentrator.
-
The extract is now ready for analysis by GC-ECD or GC-MS.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the sample preparation of this compound in soil.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound | C12H8Cl6O | CID 62060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Endrin | C12H8Cl6O | CID 12358480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. Table 4-2, Physical and Chemical Properties of Endrin, Endrin Aldehyde, and this compound - Toxicological Profile for Endrin - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for QuEChERS Extraction of Endrin Ketone from Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin ketone, a persistent and toxic metabolite of the organochlorine pesticide endrin, poses a significant risk to human health due to its potential for bioaccumulation in the food chain. Regulatory bodies worldwide have established maximum residue limits (MRLs) for endrin and its metabolites in various food commodities. Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound levels in food to ensure consumer safety.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique for the analysis of pesticide residues in food. Its advantages include high recovery rates, reduced solvent consumption, and suitability for high-throughput analysis.[1] This document provides detailed application notes and protocols for the extraction of this compound from diverse food matrices using a modified QuEChERS approach, followed by gas chromatographic analysis.
Principle of the Method
The QuEChERS methodology involves a two-step process:
-
Extraction: The food sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts. The salts, usually anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), induce phase separation between the aqueous and organic layers, partitioning the analytes into the acetonitrile.[1][2]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step to remove interfering matrix components such as fats, pigments, and sugars. This is achieved by adding a combination of sorbents, such as primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) for pigment removal.[1] For high-fat matrices, a freezing step may be incorporated to precipitate lipids before the d-SPE cleanup.
The final cleaned extract is then analyzed, typically by gas chromatography coupled with a micro-electron capture detector (GC-μECD) or a mass spectrometer (GC-MS/MS), for the identification and quantification of this compound.[3]
Experimental Protocols
I. Modified QuEChERS Protocol for Animal-Derived Food Matrices (Chicken, Pork, Beef, Egg, Milk)
This protocol is adapted from the method developed by Rahman et al. (2018) for the analysis of endrin and δ-keto endrin (this compound).
A. Sample Preparation and Homogenization:
-
Homogenize a representative portion of the food sample (chicken, pork, beef, or egg) using a high-speed blender. For milk samples, ensure thorough mixing.
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For egg and milk samples, weigh 10 mL.
B. Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of anhydrous sodium acetate (NaOAc).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
C. Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.
-
The d-SPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent. For highly fatty matrices, the addition of Z-Sep or other lipid-removal sorbents can be considered.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC analysis.
II. General QuEChERS Protocol for Other Food Matrices
For less fatty matrices such as fruits and vegetables, the original QuEChERS protocol or a slight modification can be employed. For matrices with high water content, the initial sample weight can be increased to 15 g.
A. Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake and centrifuge as described in the previous protocol.
B. Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex and centrifuge as previously described.
Instrumental Analysis: GC-μECD and GC-MS/MS
A. GC-μECD Conditions (as per Rahman et al., 2018):
-
Gas Chromatograph: Agilent Technologies 7890A GC System
-
Detector: Micro-Electron Capture Detector (μECD)
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness)
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 100°C (hold for 1 min), ramp to 200°C at 25°C/min, then to 280°C at 5°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Detector Temperature: 300°C
-
Makeup Gas: Nitrogen at 60 mL/min
B. GC-MS/MS Conditions (General Guidance):
For enhanced selectivity and confirmation, GC-MS/MS is recommended.
-
Gas Chromatograph: Agilent 7890A GC or equivalent
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole MS or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Injector and Column: Same as GC-μECD
-
MRM Transitions for this compound: Precursor and product ions for this compound should be optimized. Commonly monitored ions for organochlorine pesticides can be found in pesticide databases. For this compound (MW: 380.9 g/mol ), characteristic ions would be selected for quantification and qualification.
Data Presentation
The following tables summarize the quantitative data for the QuEChERS method for this compound (δ-keto endrin) extraction from various food matrices as reported in the literature.
Table 1: Method Performance in Animal-Derived Food Matrices
| Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) |
| Chicken | 0.01 | 95.8 | 5.2 |
| 0.02 | 98.2 | 4.8 | |
| 0.10 | 101.5 | 3.5 | |
| Pork | 0.01 | 92.4 | 6.1 |
| 0.02 | 95.6 | 5.5 | |
| 0.10 | 99.8 | 4.2 | |
| Beef | 0.01 | 88.7 | 7.3 |
| 0.02 | 91.3 | 6.8 | |
| 0.10 | 96.4 | 5.1 | |
| Egg | 0.01 | 102.3 | 3.9 |
| 0.02 | 105.7 | 3.2 | |
| 0.10 | 109.8 | 2.8 | |
| Milk | 0.01 | 108.9 | 2.5 |
| 0.02 | 112.4 | 2.1 | |
| 0.10 | 115.6 | 1.9 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (mg/kg) | LOQ (mg/kg) |
| This compound (δ-keto endrin) | 0.003 | 0.01 |
Experimental Workflow Diagram
Caption: QuEChERS workflow for this compound extraction.
Conclusion
The modified QuEChERS method presented provides a robust and efficient approach for the extraction of this compound from a variety of food matrices, particularly those with high-fat content. The method demonstrates excellent recoveries, low limits of detection, and good precision, making it suitable for routine monitoring and regulatory compliance testing. The use of GC-μECD offers high sensitivity, while GC-MS/MS provides enhanced selectivity and confirmatory analysis. Researchers and scientists can adapt these protocols to their specific laboratory settings and food matrices of interest, ensuring proper validation is performed.
References
Solid-Phase Extraction of Endrin Ketone from Aqueous Samples: An Application Note and Protocol
Introduction
Endrin ketone, a metabolite and degradation product of the persistent organochlorine pesticide endrin, is a compound of significant environmental concern due to its toxicity and potential for bioaccumulation.[1][2] Accurate and sensitive monitoring of this compound in water sources is crucial for assessing environmental contamination and ensuring public health. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the pre-concentration and purification of trace organic pollutants from aqueous matrices, offering advantages over traditional liquid-liquid extraction methods by reducing solvent consumption and improving sample throughput. This application note provides a detailed protocol for the extraction of this compound from water samples using C18 SPE cartridges, followed by gas chromatography (GC) analysis.
Quantitative Data Summary
The following table summarizes the performance data for the solid-phase extraction of this compound from water samples. The data highlights the high efficiency and reproducibility of the method.
| Parameter | Value | Reference |
| Recovery Rate | 102.0% | [3] |
| Relative Standard Deviation (%RSD) | 1.8% | [3] |
| Recovery Rate (Replicate) | 101.3% | [3] |
| Relative Standard Deviation (%RSD) (Replicate) | 6.8% | |
| Limit of Detection (LOD) Range | 0.066 - 0.563 µg/L | |
| Limit of Quantification (LOQ) Range | 0.002 - 0.016 µg/L |
Experimental Protocol
This protocol details the materials and methodology for the solid-phase extraction of this compound from water samples.
Materials:
-
SPE Cartridges: C18 cartridges
-
Reagents:
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetone, HPLC grade
-
n-Hexane, HPLC grade
-
Reagent Water, HPLC grade
-
6 N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
-
Apparatus:
-
SPE vacuum manifold
-
Vacuum pump
-
Glass vials for sample collection
-
Graduated cylinders
-
Pipettes and pipette tips
-
Nitrogen evaporation system
-
Methodology:
1. SPE Cartridge Conditioning:
The C18 SPE cartridges must be conditioned to activate the sorbent and ensure reproducible results.
-
a) Place the C18 SPE cartridges on the vacuum manifold.
-
b) Add 10 mL of dichloromethane (DCM) to each cartridge. Allow the solvent to soak the sorbent for 1 minute before drawing it to waste under a gentle vacuum.
-
c) Add 10 mL of methanol (MeOH) to each cartridge. Allow the solvent to soak for 2 minutes, then draw it through, leaving a thin layer of methanol above the sorbent frit. Do not let the cartridge go dry.
-
d) Add 20 mL of reagent water to each cartridge and draw it through, leaving approximately 1 cm of water above the frit. Again, do not allow the sorbent to dry out.
2. Sample Preparation and Loading:
Proper sample preparation is critical for optimal analyte retention.
-
a) For a 1 L water sample, adjust the pH to < 2 with 6 N HCl or H₂SO₄.
-
b) Add 5 mL of methanol to the water sample and mix thoroughly.
-
c) Load the prepared water sample onto the conditioned SPE cartridge.
-
d) Apply a vacuum to achieve a consistent dropwise flow rate of approximately 30 mL/min.
3. Cartridge Drying:
After sample loading, the cartridge must be thoroughly dried to remove residual water.
-
a) Once the entire sample has passed through the cartridge, continue to apply a full vacuum for 10 minutes to dry the sorbent.
4. Elution of this compound:
The retained analyte is eluted from the cartridge using an appropriate solvent mixture.
-
a) Place a collection vial inside the vacuum manifold for each cartridge.
-
b) Add 10 mL of a 1:1 (v/v) acetone:n-hexane solution to the cartridge. Allow the solvent to soak the sorbent for 1 minute.
-
c) Slowly draw the solvent through the cartridge and into the collection vial under a gentle vacuum.
-
d) Repeat the elution step with 10 mL of a 1:9 (v/v) acetone:n-hexane solution.
5. Eluate Concentration:
The collected eluate is concentrated to a final volume suitable for analysis.
-
a) Evaporate the eluate to a volume of approximately 1 mL under a gentle stream of nitrogen.
-
b) The sample is now ready for analysis by gas chromatography with electron capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound.
Caption: SPE Workflow for this compound.
Conclusion
This application note provides a comprehensive and optimized protocol for the solid-phase extraction of this compound from water samples. The use of C18 SPE cartridges, coupled with the detailed conditioning, loading, and elution steps, ensures high recovery rates and excellent reproducibility. The presented method is a reliable and efficient approach for the routine monitoring of this compound in environmental water samples, contributing to a better understanding of the extent of contamination by this persistent organic pollutant. The subsequent analysis by GC provides the necessary sensitivity and selectivity for accurate quantification.
References
Application Note: Ultrasonic-Assisted Extraction of Endrin Ketone from Sediment
Introduction
Endrin ketone is a metabolite and degradation product of endrin, a highly persistent organochlorine pesticide.[1][2][3] Due to its toxicity and persistence in the environment, accurate and efficient methods for its detection in environmental matrices such as sediment are crucial.[1][4] Ultrasonic-assisted extraction (UAE) is a simple, rapid, and efficient method for the extraction of organic pollutants from solid samples, offering advantages such as reduced solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. This application note provides a detailed protocol for the ultrasonic-assisted extraction of this compound from sediment samples, followed by analysis using gas chromatography.
Principle
Ultrasonic-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in a solvent. The formation and collapse of these bubbles generate localized high pressure and temperature, leading to enhanced mass transfer of the analyte from the sample matrix into the solvent. The choice of an appropriate solvent is critical for achieving high extraction efficiency. Subsequent analysis by gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) allows for the sensitive and selective quantification of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the ultrasonic-assisted extraction of organochlorine pesticides, including this compound, from sediment samples. These values are indicative and may require optimization for specific sample matrices and laboratory conditions.
| Parameter | Value | Reference |
| Extraction Solvent | Dichloromethane | |
| Acetone:Hexane (1:1, v/v) | ||
| Petroleum Ether:Acetone (1:1, v/v) | ||
| Solvent Volume | 5 mL (for two extractions) | |
| 25 mL (for two extractions) | ||
| Sonication Time | 20 minutes | |
| Number of Extractions | 2 | |
| Detection Limit (LOD) | 0.1 - 1 ng g⁻¹ (dry weight) for OCPs | |
| Quantification Limit (LOQ) | 0.002 - 0.004 µg g⁻¹ for OCPs | |
| Recovery | >88% for OCPs | |
| >80.7% for OCPs | ||
| Linearity (Correlation Coefficient) | 0.9652 - 0.9993 for OCPs |
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Sampling: Collect sediment samples using appropriate equipment, such as a grab sampler, and store them in polyethylene bags at 4°C until transport to the laboratory. For long-term storage, samples should be kept at -20°C.
-
Drying: To remove moisture, freeze-dry the sediment samples at -50°C and -0.019 mbar. Freeze-drying is preferred over oven-drying to prevent the loss of volatile and semi-volatile compounds.
-
Homogenization: After drying, crush the sediment pellets and sieve them to a particle size of <63 µm to ensure homogeneity. Thoroughly mix the sieved sample before taking a subsample for extraction.
2. Ultrasonic-Assisted Extraction
This protocol is based on established methods for the extraction of organochlorine pesticides from sediment.
-
Sample Weighing: Accurately weigh approximately 5-10 g of the prepared sediment sample into a glass centrifuge tube.
-
Solvent Addition: Add 25 mL of a 1:1 (v/v) mixture of petroleum ether and acetone to the centrifuge tube.
-
Sonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 20 minutes.
-
Centrifugation: After sonication, centrifuge the sample at a sufficient speed to separate the sediment from the solvent extract.
-
Extract Collection: Carefully decant the supernatant (the solvent extract) into a clean collection flask.
-
Second Extraction: Repeat the extraction process by adding another 25 mL of the solvent mixture to the sediment residue, sonicating for 20 minutes, centrifuging, and collecting the supernatant in the same collection flask.
-
Concentration: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator and a gentle stream of nitrogen.
3. Extract Cleanup (if necessary)
For samples with high levels of interfering substances, a cleanup step may be required.
-
Solid-Phase Extraction (SPE): A Florisil or silica gel column can be used for cleanup.
-
Dispersive Solid-Phase Extraction (dSPE): An alternative cleanup method involves adding sorbents like C18 and PSA to the extract, vortexing, and centrifuging.
4. Analysis by Gas Chromatography
The concentrated extract is then analyzed for the presence and concentration of this compound.
-
Instrumentation: A gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) is used for analysis.
-
Column: A capillary column suitable for pesticide analysis, such as a DB-5HT (30 m × 0.25 mm inner diameter × 0.10 µm film thickness), is recommended.
-
Temperature Program: A typical temperature program starts at 60°C, ramps up to 290°C, and includes appropriate hold times to ensure the separation of target analytes.
-
Quantification: Quantification is typically performed using an external standard calibration curve prepared from certified reference standards of this compound.
Visualizations
Caption: Experimental workflow for ultrasonic-assisted extraction of this compound.
Caption: Key parameters influencing extraction efficiency.
References
Application Notes and Protocols for Endrin Ketone Certified Reference Material (CRM) in Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin ketone is a primary degradation product of endrin, a formerly used organochlorine pesticide.[1] Due to its persistence and potential toxicity, regulatory bodies worldwide monitor its presence in environmental and food samples.[1] Accurate and reliable quantification of this compound is crucial for ensuring environmental safety and human health.
This document provides detailed application notes and protocols for the use of this compound Certified Reference Material (CRM) in the calibration of analytical instrumentation, primarily focusing on Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS). The use of a CRM is essential for establishing metrological traceability and ensuring the accuracy and comparability of analytical results.[2]
Applications
This compound CRM is intended for a variety of critical laboratory applications:
-
Instrument Calibration: Establishing a reliable relationship between the instrument signal and the analyte concentration.
-
Method Validation: Verifying that an analytical method is suitable for its intended purpose, including assessing linearity, accuracy, precision, and limits of detection and quantification.
-
Quality Control: As a component in quality control samples to monitor the ongoing performance of analytical measurements.
-
Linearity Studies: To determine the range over which the instrument response is directly proportional to the analyte concentration.
Data Presentation: Illustrative Calibration Data
Accurate quantification of this compound relies on the generation of a calibration curve. The following table presents illustrative data for a typical five-point calibration curve for this compound analysis by GC-ECD.
| Calibration Level | Concentration (µg/L) | Peak Area (Arbitrary Units) |
| 1 | 2.5 | 15,234 |
| 2 | 5.0 | 30,158 |
| 3 | 10.0 | 61,521 |
| 4 | 15.0 | 92,389 |
| 5 | 20.0 | 122,876 |
A study on the quantification of organochlorine pesticides demonstrated excellent linearity for this compound in the range of 2.5–20 µg/L.[3]
Experimental Protocols
Protocol for Preparation of Calibration Standards
This protocol outlines the preparation of a series of calibration standards from a neat this compound CRM.
Materials:
-
This compound CRM (neat solid)
-
Class A volumetric flasks (10 mL, 100 mL)
-
Calibrated analytical balance
-
Micropipettes
-
High-purity solvent (e.g., hexane, acetone, or toluene)
Procedure:
-
Stock Standard Preparation (e.g., 100 mg/L):
-
Accurately weigh approximately 10 mg of the this compound CRM into a weighing boat.
-
Quantitatively transfer the CRM to a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the CRM in a small amount of the chosen solvent.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Calculate the exact concentration of the stock standard based on the weighed mass and the purity stated on the Certificate of Analysis.
-
-
Intermediate Standard Preparation (e.g., 10 mg/L):
-
Pipette 10 mL of the 100 mg/L stock standard into a 100 mL volumetric flask.
-
Dilute to the mark with the solvent and mix thoroughly.
-
-
Working Calibration Standards Preparation:
-
Perform serial dilutions of the intermediate standard to prepare a series of working standards in the desired concentration range (e.g., 2.5, 5.0, 10.0, 15.0, and 20.0 µg/L).
-
For each working standard, pipette the calculated volume of the intermediate standard into a labeled volumetric flask and dilute with the solvent.
-
Protocol for Sample Analysis using QuEChERS and GC-ECD
This protocol provides a general workflow for the extraction of this compound from a solid matrix (e.g., soil or food) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by GC-ECD analysis.
Materials:
-
Homogenized sample
-
Acetonitrile
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
GC-ECD system
Procedure:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for GC-ECD analysis.
-
Inject the extract onto the GC-ECD system.
-
Quantify the this compound concentration in the sample by comparing the peak area to the calibration curve.
-
Visualizations
Workflow for Preparation of Calibration Standards
Caption: Workflow for the preparation of calibration standards.
QuEChERS Sample Preparation Workflow
Caption: Workflow for QuEChERS sample preparation.
References
Application Notes and Protocols: Preparation of Endrin Ketone Analytical Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin ketone is a primary degradation product of endrin, an organochlorine pesticide.[1] Its presence in environmental and food samples is an indicator of historical endrin use. Accurate quantification of this compound is crucial for regulatory monitoring and toxicological studies.[1] These application notes provide a detailed protocol for the preparation of this compound analytical standard solutions from a neat (solid) standard, essential for the calibration of analytical instruments and the fortification of quality control samples.
This compound analytical standards are primarily used in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), for the determination of the analyte in various matrices including environmental, water, vegetation, and dairy samples.[2][3]
Health and Safety Precautions
This compound is a highly toxic compound and must be handled with extreme caution. It is fatal if swallowed and toxic if it comes into contact with the skin or is inhaled.[2] All handling of the neat material and concentrated solutions must be performed in a certified fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or chemical goggles, and chemical-resistant gloves (e.g., PVC), must be worn at all times. It is imperative to avoid all personal contact, including the inhalation of any dust or aerosols. After handling, wash hands thoroughly. All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
Physicochemical and Purity Data
Accurate preparation of standard solutions requires precise knowledge of the physicochemical properties and purity of the neat analytical standard. This information is typically found on the Certificate of Analysis (CoA) provided by the supplier.
| Property | Value | Reference |
| Chemical Name | (1R,3S,4S,5S,7R,9R,10S,11R,12R)-1,2,2,3,10,11-hexachloropentacyclo[5.4.1.0³,¹⁰.0⁴,¹².0⁵,⁹]dodecan-8-one | N/A |
| CAS Number | 53494-70-5 | |
| Molecular Formula | C₁₂H₈Cl₆O | |
| Molecular Weight | 380.91 g/mol | |
| Physical State | Crystalline Solid | |
| Storage Temperature | 2-30°C (Neat) | |
| Chemical Purity | ≥95% (Example Value) |
Note: The chemical purity value is an example and the exact value from the Certificate of Analysis of the specific lot of the standard must be used for all calculations.
Experimental Protocols
The preparation of analytical standards involves the creation of a concentrated stock solution from the neat material, followed by serial dilutions to obtain working standards of desired concentrations. A gravimetric approach for the preparation of the stock solution is recommended for higher accuracy.
Materials and Reagents
-
This compound neat analytical standard (with Certificate of Analysis)
-
High-purity solvents (e.g., Ethyl Acetate or Acetonitrile, HPLC or pesticide residue grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated microliter syringes or Class A volumetric pipettes
-
Amber glass vials with PTFE-lined screw caps
-
Spatula
-
Weighing paper or boat
-
Ultrasonic bath
Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
This protocol describes the preparation of a 10 mL stock solution. Adjustments can be made based on the required volume and concentration.
-
Pre-preparation: Ensure all glassware is scrupulously clean and dry. Place the this compound standard and the solvent in the temperature-controlled weighing room to equilibrate.
-
Calculation of Required Mass: Calculate the mass of the neat standard required, correcting for its purity.
-
Formula: Mass (mg) = [Desired Concentration (µg/mL) * Final Volume (mL) * 100] / [Purity (%) * 1000 (µg/mg)]
-
Example Calculation for a 1000 µg/mL solution in a 10 mL flask with 95% purity: Mass (mg) = [1000 µg/mL * 10 mL * 100] / [95% * 1000] = 10.53 mg
-
-
Weighing the Standard:
-
Place a weighing boat on the analytical balance and tare.
-
Carefully add the calculated amount of this compound neat standard to the weighing boat. Record the exact mass to the nearest 0.01 mg.
-
-
Dissolution:
-
Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., ethyl acetate) to the weighing boat to rinse any residual material and transfer the rinsing to the volumetric flask. Repeat this step two more times.
-
Add solvent to the flask until it is approximately half-full.
-
Cap the flask and gently swirl to dissolve the solid. An ultrasonic bath can be used for a short period to aid dissolution.
-
-
Dilution to Volume:
-
Once the solid is completely dissolved and the solution has returned to room temperature, carefully add the solvent dropwise until the bottom of the meniscus touches the calibration mark on the neck of the flask.
-
Cap the flask securely and invert it at least 20 times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Transfer the stock solution to a pre-labeled amber glass vial.
-
The label should include the name of the compound (this compound), concentration, solvent, preparation date, and the initials of the analyst.
-
Store the stock solution in a refrigerator at 2-8°C, protected from light.
-
Preparation of Intermediate and Working Standard Solutions
Working standards are prepared by serially diluting the primary stock solution.
-
Preparation of an Intermediate Standard (e.g., 10 µg/mL):
-
Use the formula C₁V₁ = C₂V₂ to calculate the required volume of the stock solution.
-
C₁ = Concentration of the stock solution (1000 µg/mL)
-
V₁ = Volume of the stock solution to be transferred
-
C₂ = Desired concentration of the intermediate solution (10 µg/mL)
-
V₂ = Final volume of the intermediate solution (e.g., 10 mL)
-
-
Calculation: V₁ = (C₂V₂) / C₁ = (10 µg/mL * 10 mL) / 1000 µg/mL = 0.1 mL or 100 µL
-
Transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent, cap, and invert to mix thoroughly.
-
-
Preparation of Working Standards (e.g., 10, 50, 100, 500, 1000 ng/mL):
-
Prepare a series of working standards by diluting the intermediate stock solution (10 µg/mL or 10,000 ng/mL).
-
The table below provides an example dilution scheme for a final volume of 10 mL for each working standard.
-
| Target Concentration (ng/mL) | Volume of 10 µg/mL Intermediate Stock (µL) | Final Volume (mL) |
| 10 | 10 | 10 |
| 50 | 50 | 10 |
| 100 | 100 | 10 |
| 500 | 500 | 10 |
| 1000 | 1000 | 10 |
Note: Use calibrated pipettes for all transfers. Prepare fresh working standards from the stock solution as needed, and do not store them for extended periods.
Quality Control and Verification
The accuracy of the prepared standard solutions is paramount. The following steps should be taken for quality control:
-
Purity Verification: The purity of the neat standard should be taken from the supplier's Certificate of Analysis.
-
Concentration Verification: The concentration of the primary stock solution should be verified by comparing it against a standard from a different source or a previously certified batch. This can be done by analyzing both standards on a calibrated instrument (e.g., GC-MS) and ensuring the responses are within an acceptable tolerance (e.g., ±5%).
-
Documentation: Maintain a detailed logbook for the preparation of all standard solutions, including the mass of the neat standard, final volumes, solvent lot numbers, preparation dates, and expiry dates.
Storage and Stability
-
Neat Standard: The neat this compound standard should be stored in its original container at a controlled temperature, typically between 2-30°C as specified by the manufacturer, and protected from light.
-
Stock Solutions: Concentrated stock solutions in ethyl acetate or acetonitrile should be stored in amber glass vials with PTFE-lined caps at 2-8°C. While specific stability data for this compound is limited, organochlorine pesticide standards are generally stable under these conditions for several months to a year. It is recommended to visually inspect the solutions for any precipitation or discoloration before use.
-
Working Solutions: Dilute working standards are less stable and should be prepared fresh from the stock solution daily or as needed for analysis.
Workflow Diagram
The following diagram illustrates the logical workflow for the preparation of this compound analytical standard solutions.
Caption: Workflow for preparing this compound analytical standards.
References
Application Notes and Protocols for the Use of Endrin Ketone as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin ketone is a primary degradation product of the organochlorine pesticide endrin. In chromatographic analysis, particularly gas chromatography (GC), it serves a dual purpose. Firstly, it is used as an analytical reference standard for the determination of endrin and its metabolites in various environmental matrices such as water, soil, vegetation, and dairy products.[1] Secondly, and more critically in many standard methods, the formation of this compound from its parent compound, endrin, during analysis is a key indicator of the inertness and cleanliness of the GC system, especially the injection port.[2][3]
This application note provides detailed protocols for the use of this compound in the analysis of organochlorine pesticides by GC with Electron Capture Detection (GC-ECD), focusing on its role in quality control and as an internal standard.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is essential for method development and sample preparation.
| Property | Value |
| Molecular Formula | C₁₂H₈Cl₆O |
| Molecular Weight | 380.91 g/mol |
| Appearance | Solid |
| Solubility | Low in water, soluble in organic solvents like acetone and hexane. |
| CAS Number | 53494-70-5 |
Key Application: GC System Inertness Check
The thermal degradation of endrin into endrin aldehyde and this compound is a well-documented process that can occur in a hot GC inlet, particularly in the presence of active sites. Therefore, monitoring this degradation is a crucial quality control measure in methods such as U.S. EPA Method 8081B to ensure the reliability of analytical data.
Principle
A standard solution containing known concentrations of endrin and 4,4'-DDT is injected into the GC system. The presence and relative abundance of their degradation products (endrin aldehyde, this compound, 4,4'-DDE, and 4,4'-DDD) are monitored. The percent breakdown is calculated to assess the inertness of the sample introduction pathway.
Acceptance Criteria
According to U.S. EPA Method 8081B, if the degradation of either endrin or 4,4'-DDT exceeds 15%, corrective actions must be taken before proceeding with sample analysis. Other methods may specify a limit of 20%. Corrective actions may include changing the injection port liner, cleaning the inlet, or trimming the analytical column.
Calculation of Percent Breakdown
The percent breakdown of endrin is calculated as follows:
% Endrin Breakdown = [(Peak Area of Endrin Aldehyde + Peak Area of this compound) / (Peak Area of Endrin + Peak Area of Endrin Aldehyde + Peak Area of this compound)] x 100
A similar calculation is performed for 4,4'-DDT and its degradation products.
Experimental Protocols
The following are generalized protocols for the analysis of organochlorine pesticides in water and soil samples, incorporating the use of endrin for system evaluation and potentially this compound as part of a wider calibration standard.
Protocol for Water Sample Analysis
This protocol is based on methodologies like U.S. EPA Method 8081B for the extraction and analysis of organochlorine pesticides from aqueous matrices.
4.1.1 Sample Preparation: Liquid-Liquid Extraction
-
Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
Spike the sample with a surrogate standard solution.
-
Adjust the sample to a neutral pH using sodium hydroxide or sulfuric acid.
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting.
-
Allow the organic layer to separate from the aqueous phase.
-
Drain the methylene chloride extract into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining all extracts.
-
Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) apparatus or other suitable concentration technique.
-
Exchange the solvent to hexane.
-
Spike the concentrated extract with the internal standard (e.g., pentachloronitrobenzene or 1-bromo-2-nitrobenzene) prior to GC analysis.
4.1.2 Sample Cleanup (if necessary)
If interferences are present, a cleanup step using a Florisil or silica gel column may be required.
-
Prepare a chromatography column with activated Florisil.
-
Pre-wet the column with hexane.
-
Apply the concentrated extract to the column.
-
Elute the pesticides using a suitable solvent mixture (e.g., hexane with increasing amounts of diethyl ether).
-
Collect the eluate and concentrate it to the final volume.
Protocol for Soil and Sediment Sample Analysis
This protocol outlines a general procedure for the extraction of organochlorine pesticides from solid matrices.
4.2.1 Sample Preparation: Solvent Extraction
-
Weigh 10-30 g of the soil or sediment sample.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Spike the sample with a surrogate standard solution.
-
Extract the sample using an appropriate technique such as Soxhlet extraction, sonication, or accelerated solvent extraction (ASE) with a solvent mixture like hexane/acetone (1:1) or methylene chloride/acetone (1:1).
-
Concentrate the extract to a final volume of 1-10 mL.
-
Exchange the solvent to hexane.
-
Spike with the internal standard before analysis.
4.2.2 Sample Cleanup
Soil and sediment extracts often contain high levels of interfering substances. Cleanup is typically required.
-
Sulfur Removal: If sulfur is present, it can be removed by shaking the extract with copper powder or using a tetrabutylammonium sulfite (TBA) cleanup method. Note that the TBA procedure can reduce the recovery of endrin aldehyde.
-
Adsorption Chromatography: Use a Florisil, silica gel, or alumina column to separate pesticides from other co-extracted materials.
Gas Chromatography (GC) Analysis
Typical GC-ECD Conditions
The following table summarizes typical instrumental conditions for the analysis of organochlorine pesticides, including endrin and this compound. Dual-column analysis is recommended for confirmation of results.
| Parameter | Condition 1 | Condition 2 (Confirmation) |
| GC System | Gas Chromatograph with dual Electron Capture Detectors (ECD) | Gas Chromatograph with dual Electron Capture Detectors (ECD) |
| Column | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, Rxi-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | 14% Cyanopropylphenyl-86% Dimethylpolysiloxane (e.g., DB-1701), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 200-250 °C (Lower temperatures may reduce endrin breakdown) | 200-250 °C |
| Detector Temperature | 300 °C | 300 °C |
| Carrier Gas | Helium or Nitrogen, at a constant flow or pressure | Helium or Nitrogen, at a constant flow or pressure |
| Oven Program | Initial 80-120°C, hold for 1-2 min, ramp at 8-30°C/min to 250-300°C, hold for 5-10 min | Initial 80-120°C, hold for 1-2 min, ramp at 8-30°C/min to 250-300°C, hold for 5-10 min |
| Injection Volume | 1-2 µL, splitless | 1-2 µL, splitless |
Quantitative Data
The following tables provide examples of quantitative data that can be obtained using the described methods.
Table 6.1: Example Retention Times and Detection Limits
Data is illustrative and will vary based on the specific instrument and conditions.
| Compound | Retention Time (min) | Method Detection Limit (MDL) (µg/L) |
| γ-BHC (Lindane) | 13.5 | 0.010 |
| Heptachlor | 14.2 | 0.008 |
| Aldrin | 14.8 | 0.009 |
| Dieldrin | 16.6 | 0.021 |
| 4,4'-DDE | 16.4 | 0.023 |
| Endrin | 17.3 | 0.016 |
| 4,4'-DDT | 19.0 | 0.011 |
| Endrin Aldehyde | 18.2 | 0.018 |
| This compound | 21.0 | 0.008 |
| Methoxychlor | 20.6 | 0.017 |
Source: Adapted from representative organochlorine pesticide analysis data.
Table 6.2: Example Recovery Data for Spiked Water Samples
| Compound | Spiking Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (%) |
| Dieldrin | 5 | 95 | 8 |
| Endrin | 5 | 92 | 11 |
| 4,4'-DDT | 5 | 88 | 12 |
| This compound | 5 | 98 | 7 |
Source: Illustrative data based on typical method performance.
Visualizations
Experimental Workflow for Water Sample Analysis
Caption: Workflow for Organochlorine Pesticide Analysis in Water.
Logical Relationship for GC System Inertness Check
Caption: Logic for GC System Inertness Evaluation.
References
Application Notes and Protocols for the Quantification of Endrin Ketone in Complex Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin ketone is a persistent and toxic degradation product of the organochlorine pesticide endrin.[1][2][3] Its presence in the environment is a significant concern due to its potential for bioaccumulation and adverse health effects. Accurate and reliable quantification of this compound in complex environmental matrices such as water, soil, sediment, and biological tissues is crucial for environmental monitoring, risk assessment, and regulatory compliance.[1] This document provides detailed application notes and standardized protocols for the analysis of this compound, drawing from established methodologies such as those developed by the U.S. Environmental Protection Agency (EPA).
Analytical Overview
The quantification of this compound typically involves sample extraction, extract cleanup, and instrumental analysis. Gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) is the most common analytical technique.[4] GC-MS/MS is often preferred for its high selectivity and sensitivity, which helps to minimize matrix interference and achieve low detection limits.
A critical aspect of endrin analysis is the potential for thermal degradation of the parent compound, endrin, and a related compound, 4,4'-DDT, into other products, including this compound and endrin aldehyde, within the GC inlet. Therefore, stringent quality control measures are necessary to monitor and minimize this breakdown.
Experimental Protocols
The following protocols are based on widely accepted methods such as EPA Method 8081B and 1699 for the analysis of organochlorine pesticides.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix.
A. Aqueous Samples (e.g., Water)
-
Method: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Protocol for LLE (Separatory Funnel):
-
Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
Spike the sample with a surrogate standard.
-
Add 60 mL of methylene chloride to the funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting.
-
Allow the organic layer to separate from the water phase.
-
Drain the methylene chloride extract into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
B. Solid Samples (e.g., Soil, Sediment)
-
Method: Soxhlet Extraction, Ultrasonic Extraction, or Pressurized Fluid Extraction (PFE).
-
Protocol for Soxhlet Extraction:
-
Air-dry the sample and grind it to a fine powder.
-
Weigh 10-20 g of the homogenized sample and mix it with an equal amount of anhydrous sodium sulfate.
-
Spike the sample with a surrogate standard.
-
Place the sample in a thimble and the thimble in a Soxhlet extractor.
-
Extract the sample for 18-24 hours with a suitable solvent mixture (e.g., hexane/acetone (1:1) or methylene chloride).
-
Concentrate the extract using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.
-
C. Biological Tissues (e.g., Fish)
-
Method: Soxhlet Extraction.
-
Protocol:
-
Homogenize a 20 g aliquot of the tissue sample.
-
Spike a 10 g aliquot of the homogenate with labeled compounds.
-
Mix the sample with anhydrous sodium sulfate and allow it to dry for at least 30 minutes.
-
Extract for 18-24 hours using methylene chloride in a Soxhlet extractor.
-
Evaporate the extract to dryness to determine the lipid content.
-
Extract Cleanup
Cleanup procedures are essential to remove interfering co-extracted substances from the sample matrix.
-
Methods: Adsorption chromatography using Florisil, silica gel, or alumina, or gel permeation chromatography (GPC).
-
Protocol for Florisil Cleanup:
-
Prepare a chromatography column packed with activated Florisil.
-
Pre-wet the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with solvents of increasing polarity (e.g., hexane, followed by a mixture of hexane and diethyl ether).
-
Collect the fractions and concentrate them before GC analysis.
-
Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent, is commonly used.
-
Injector: Splitless injection is typically employed for trace analysis.
-
Inlet Temperature: Maintain a temperature that ensures efficient volatilization without causing thermal degradation (e.g., 250 °C). Regular maintenance of the injection port liner is crucial to prevent breakdown.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes (e.g., initial temperature of 120°C, ramped to 300°C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
MRM Transitions for this compound: Specific precursor and product ion transitions should be selected for quantification and confirmation. For example, a transition of m/z 317 -> 281 could be used.
-
Data Presentation
Quantitative data for this compound analysis can be summarized as follows. The values presented are indicative and may vary depending on the specific method, matrix, and instrumentation.
| Parameter | Water | Soil/Sediment | Biological Tissue |
| Method Detection Limit (MDL) | 0.002 - 0.02 µg/L | 0.1 - 1.0 µg/kg | 0.5 - 5.0 µg/kg |
| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/L | 0.5 - 5.0 µg/kg | 2.0 - 20.0 µg/kg |
| Average Recovery (%) | 70 - 120% | 60 - 110% | 50 - 100% |
| Relative Standard Deviation (RSD) | < 20% | < 25% | < 30% |
Note: These are typical performance data. Each laboratory must establish its own performance criteria.
Quality Control
To ensure the reliability of the analytical results, a robust quality control program is essential.
-
Method Blanks: Analyzed with each batch of samples to check for contamination.
-
Matrix Spikes/Matrix Spike Duplicates: Used to assess the method's accuracy and precision for a specific sample matrix.
-
Surrogate Standards: Added to every sample to monitor extraction efficiency.
-
Instrument Performance Check: Regular analysis of a standard containing endrin and 4,4'-DDT to monitor for thermal breakdown. The breakdown of each compound should typically be less than 15%.
Visualizations
Experimental Workflow for this compound Analysis in Environmental Samples
Caption: Workflow for this compound analysis.
Logical Relationship for Quality Control in Endrin Analysis
Caption: Quality control logic for endrin analysis.
References
Application Notes and Protocols for the Derivatization of Endrin Ketone for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of endrin ketone, a primary degradation product of the organochlorine pesticide endrin, for analysis by gas chromatography-mass spectrometry (GC-MS). While direct GC analysis of this compound is feasible, derivatization can significantly improve its chromatographic behavior and detection sensitivity.
Introduction to Derivatization for Ketone Analysis
This compound, a cyclic ketone, can be challenging to analyze directly by GC due to potential issues with thermal stability and chromatographic peak shape. Chemical derivatization is a technique used to modify the analyte to increase its volatility and thermal stability, leading to improved chromatographic separation and detection. For ketones like this compound, common derivatization strategies target the carbonyl group.
Two primary derivatization techniques are particularly relevant for the analysis of ketones:
-
Oximation: This technique converts the keto group into an oxime derivative. A frequently used reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which introduces a highly electronegative pentafluorobenzyl group, making the derivative amenable to sensitive detection by electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.[1] The resulting oximes are generally more stable and less prone to decomposition at elevated temperatures compared to other derivatives.[1]
-
Methoximation followed by Silylation: This is a robust two-step method commonly used for the analysis of steroids and other keto-containing compounds.[2]
-
Methoximation: The first step involves the reaction of the ketone with methoxyamine hydrochloride to form a methoxime derivative.[3][4] This step is crucial as it protects the keto group and prevents the formation of multiple enol-isomers during the subsequent silylation step, which would otherwise result in multiple chromatographic peaks for a single analyte.
-
Silylation: The second step involves the reaction with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace active hydrogens with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte.
-
Quantitative Data Summary
| Analytical Method | Matrix | Derivatization | Recovery (%) | LOD/LOQ | RSD (%) | Reference |
| GC-ECD (EPA Method 8081B) | Water, Soil | Not specified (often direct injection) | Not specified | Not specified | <15% breakdown | |
| GC-MS/MS | Whole Milk | None (QuEChERS extraction) | 86 (at 10 ng/mL) | LOQ ≤ 5 ng/mL | <20 | |
| GC/MS (PFBHA Derivatization) | General Carbonyls | PFBHA | >85 | <0.13 µg/m³ | Not specified | |
| GC-MS (Methoximation-Silylation) | Plasma, Liver | Methoximation-Silylation | Not specified | Not specified | 10-16 (median) |
Experimental Protocols
Protocol 1: Methoximation-Silylation of this compound for GC-MS Analysis
This protocol is adapted from established methods for the derivatization of ketones and steroids.
Materials:
-
This compound standard
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Hexane or other suitable solvent
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the this compound standard or sample extract into a reaction vial.
-
If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry as moisture will interfere with the derivatization reagents.
-
-
Methoximation:
-
Add 50 µL of the methoxyamine hydrochloride solution in pyridine to the dried sample.
-
Seal the vial tightly and vortex for 30 seconds to ensure complete dissolution.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or oven.
-
-
Silylation:
-
After the methoximation step, cool the vial to room temperature.
-
Add 80 µL of MSTFA to the reaction mixture.
-
Seal the vial and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Dilute the sample with hexane or another appropriate solvent if necessary.
-
Protocol 2: PFBHA Derivatization of this compound for GC-MS Analysis
This protocol is based on general procedures for the derivatization of carbonyl compounds with PFBHA.
Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 1-5 mg/mL in a suitable solvent like water or buffer)
-
Organic solvent for extraction (e.g., hexane, ethyl acetate)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Prepare the this compound standard or sample extract in a reaction vial. If in an aqueous matrix, adjust the pH if necessary (reaction is often optimal under slightly acidic conditions). If in an organic solvent, evaporate to dryness and reconstitute in a suitable reaction solvent.
-
-
Derivatization:
-
Add an excess of the PFBHA solution to the sample.
-
Seal the vial and vortex thoroughly.
-
Heat the reaction mixture at 60-75°C for 1-2 hours. The optimal time and temperature may need to be determined empirically.
-
-
Extraction:
-
After cooling to room temperature, extract the PFBHA-derivatized this compound into an organic solvent such as hexane or ethyl acetate.
-
Vortex vigorously and allow the layers to separate.
-
Transfer the organic layer to a clean vial.
-
-
Drying and Concentration:
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to the desired final volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
The derivatized and concentrated sample is ready for injection into the GC-MS system.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Two-step derivatization of a ketone via methoximation and silylation.
References
Application Notes and Protocols for High-Resolution Mass Spectrometry in Endrin Ketone Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin ketone is a significant transformation product of endrin, a formerly used organochlorine pesticide.[1] Its detection and identification are crucial for environmental monitoring, food safety, and toxicological studies due to its persistence and potential health risks.[1][2] High-resolution mass spectrometry (HRMS) offers unparalleled specificity and sensitivity for the unambiguous identification and quantification of this compound in complex matrices. This document provides detailed application notes and protocols for the analysis of this compound using HRMS coupled with gas chromatography (GC) and liquid chromatography (LC).
Chemical Properties and Mass Spectrometry Data
| Property | Value | Reference |
| Chemical Formula | C₁₂H₈Cl₆O | [3] |
| Molecular Weight | 380.909 g/mol | |
| CAS Number | 53494-70-5 | |
| Exact Mass | 379.867681 Da |
Quantitative Data Summary
While comprehensive quantitative data for this compound using high-resolution mass spectrometry across various matrices is not extensively compiled in publicly available literature, the following table summarizes typical limits of detection (LOD) and quantification (LOQ) achieved for organochlorine pesticides, including this compound, in different sample types using mass spectrometry-based methods. These values can serve as a benchmark for method development and validation.
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Water | GC-ECD | - | 2.5 - 20 µg/L | |
| Wildlife Liver & Serum | GC-MS/MS | 0.002 - 2.4 µg/kg | 0.01 - 7.4 µg/kg | |
| Vegetables | GC-MS | 0.02 - 0.26 µg/L | 0.06 - 0.87 µg/L | |
| Milk | GC-MS/MS | - | ≤ 5 ng/mL |
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil, or tissue)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for pigmented samples)
-
Centrifuge tubes (15 mL and 2 mL)
-
Centrifuge
Protocol:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of ACN.
-
Add the appropriate QuEChERS salt packet (e.g., containing MgSO₄ and NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the ACN supernatant to a 2 mL d-SPE (dispersive solid-phase extraction) tube containing PSA, C18, and MgSO₄ (and GCB if necessary).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for GC-HRMS or LC-HRMS analysis.
GC-HRMS Protocol for this compound Identification
Instrumentation:
-
Gas chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 110 °C, hold for 2 minutes
-
Ramp 1: 20 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
HRMS Conditions (Q-TOF):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 50-550
-
Acquisition Mode: Full Scan at a resolution of >25,000 FWHM
-
Data Processing: Extract the exact mass of the this compound molecular ion (m/z 379.8677) and its characteristic fragment ions.
LC-HRMS Protocol for this compound Identification
Instrumentation:
-
Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start with 5% B, hold for 1 minute
-
Linear gradient to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
HRMS Conditions (Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Source Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Mass Range: m/z 100-800
-
Acquisition Mode: Full Scan at a resolution of >30,000 FWHM
-
MS/MS Fragmentation: Targeted MS/MS of the precursor ion of this compound using a collision energy of 20-40 eV to obtain characteristic fragment ions for confirmation.
Visualizations
Caption: Experimental workflow for this compound identification.
Caption: Putative fragmentation of this compound in EI-MS.
Caption: this compound's antagonism of the GABA-A receptor.
Discussion of Signaling Pathway
Endrin and its metabolites, including this compound, are known to be neurotoxic. The primary mechanism of this toxicity is the antagonism of the gamma-aminobutyric acid (GABA) system in the central nervous system. Specifically, this compound acts on the GABA-A receptor, which is a ligand-gated chloride ion channel. In normal physiological processes, the binding of GABA to its receptor opens the chloride channel, leading to an influx of chloride ions into the neuron. This influx causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in an inhibitory effect.
This compound disrupts this process by binding to the GABA-A receptor, likely at a site within the chloride channel, and blocking the channel. This antagonistic action prevents the influx of chloride ions even when GABA is present. The consequence is a reduction in the inhibitory signaling in the brain, leading to a state of hyperexcitability of the central nervous system. This hyperexcitability manifests as symptoms of poisoning, which can include tremors, convulsions, and in severe cases, death. The diagram above illustrates this antagonistic interaction, showing how this compound interferes with the normal inhibitory function of the GABA-A receptor.
References
Multiresidue Pesticide Analysis in Food Matrices: An Application Note on the Inclusion of Endrin Ketone
Introduction
The routine monitoring of pesticide residues in food is crucial for ensuring consumer safety and regulatory compliance. Multiresidue methods (MRMs) are essential for efficiently screening a wide range of pesticides in diverse and complex food matrices. Among these, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained widespread adoption due to its simplicity, speed, and broad applicability.[1][2][3] This application note provides a detailed protocol for a multiresidue pesticide analysis method that includes the organochlorine pesticide endrin and its persistent degradation product, endrin ketone (also known as δ-keto endrin). The method is applicable to various food matrices and utilizes gas chromatography-tandem mass spectrometry (GC-MS/MS) for detection and quantification.
Methodology
The analytical workflow for this multiresidue method encompasses sample preparation, extraction, cleanup, and instrumental analysis. The QuEChERS approach forms the foundation of the sample preparation, ensuring high recoveries for a broad spectrum of pesticides, including the nonpolar endrin and the more polar this compound.[4][5]
Experimental Protocol: Modified QuEChERS Method
This protocol is a modification of the widely recognized QuEChERS method, optimized for the analysis of multiple pesticide residues, including endrin and this compound, in food samples.
1. Sample Homogenization:
-
For samples with high water content (e.g., fruits, vegetables), cryogenically homogenize a representative portion of the sample using dry ice or liquid nitrogen to prevent enzymatic degradation of target analytes.
-
For dry or low-water content samples (e.g., grains, dried fruits), a high-speed blender or grinder can be used. It may be necessary to add a specific amount of water to dry samples to facilitate extraction.
2. Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for buffered extraction).
-
Add appropriate internal standards.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., for AOAC Official Method 2007.01: 6 g anhydrous magnesium sulfate and 1.5 g sodium acetate).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing the dSPE cleanup sorbent.
-
The choice of dSPE sorbent depends on the matrix. A common combination for general food matrices is primary secondary amine (PSA) to remove organic acids, fatty acids, and sugars, and C18 to remove nonpolar interferences. For pigmented samples, graphitized carbon black (GCB) can be added to remove chlorophyll and carotenoids, though it may also retain some planar pesticides.
-
For fatty matrices, a modified cleanup step using a sorbent like Z-Sep or an enhanced matrix removal lipid (EMR—Lipid) cleanup may be necessary.
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
4. Final Extract Preparation and Analysis:
-
Take an aliquot of the cleaned extract and transfer it to an autosampler vial.
-
The extract can be directly analyzed by GC-MS/MS or LC-MS/MS. For GC analysis, a solvent exchange to a more volatile solvent like toluene or hexane may be performed.
-
Instrumental analysis is performed using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Quantitative Data
The performance of the multiresidue method is evaluated based on several key parameters, including recovery, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance data for endrin, this compound, and other selected pesticides in various food matrices using a modified QuEChERS and GC-MS/MS method.
| Pesticide | Matrix | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | LOQ (ng/g) |
| Endrin | Animal-derived products (Chicken, Pork, Beef, Egg, Milk) | 10, 20, 100 | 75.63 - 117.92 | ≤ 8.52 | 10 |
| This compound (δ-keto endrin) | Animal-derived products (Chicken, Pork, Beef, Egg, Milk) | 10, 20, 100 | 75.63 - 117.92 | ≤ 8.52 | 10 |
| Endrin | Whole Milk | 5, 10, 25, 50 | 70 - 120 (guideline) | < 20 (guideline) | 5 |
| This compound | Whole Milk | 5, 10, 25, 50 | 70 - 120 (guideline) | < 20 (guideline) | 5 |
| Endrin | Shrimp | 50, 100, 200, 300 | 85 - 110 | < 15 | 50 |
| This compound | Shrimp | 50, 100, 200, 300 | 85 - 110 | < 15 | 50 |
| DDT | Various | - | - | - | - |
| Dieldrin | Various | - | - | - | - |
| Lindane | Various | - | - | - | - |
Note: The data presented is a compilation from various sources and should be used for guidance. Method performance should be validated in-house.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key stages of the multiresidue pesticide analysis workflow.
Caption: Experimental workflow for multiresidue pesticide analysis using the QuEChERS method.
Caption: Logical relationship between food matrix complexity and dSPE sorbent selection.
The modified QuEChERS method coupled with GC-MS/MS provides a robust and reliable approach for the multiresidue analysis of pesticides, including endrin and its metabolite this compound, in a variety of food matrices. The method offers excellent recoveries, low detection limits, and high throughput, making it suitable for routine monitoring laboratories. Proper validation of the method is essential to ensure data quality and compliance with regulatory standards. The flexibility of the QuEChERS method allows for modifications in the cleanup step to address challenges posed by complex matrices, ensuring the generation of accurate and precise results.
References
- 1. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of endrin and δ-keto endrin in five food products of animal origin using GC-μECD: A modified QuEChERS approach to traditional detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing thermal degradation of endrin to endrin ketone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the thermal degradation of endrin to endrin ketone and endrin aldehyde during experimental analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of endrin, helping you identify and resolve problems related to its degradation.
Q1: I am detecting significant peaks for this compound and/or endrin aldehyde in my endrin standard. What is the likely cause?
A1: The presence of this compound and endrin aldehyde in a pure endrin standard is a strong indicator of degradation occurring within your analytical system, most commonly during Gas Chromatography (GC) analysis.[1][2] The primary cause is typically thermal degradation, where the high temperature of the GC inlet promotes the isomerization of endrin.[3][4][5] Another contributing factor can be the presence of active sites within the GC flow path, which can catalyze the breakdown.
Q2: My endrin degradation check exceeds the method-specified limit (e.g., >15%). What immediate steps should I take?
A2: Exceeding the degradation limit requires immediate corrective action to ensure data accuracy. Follow these steps:
-
Perform Inlet Maintenance: The GC inlet is the most common source of degradation. Change the liner, gold seal, and septum. Trim the first few centimeters of the analytical column or replace the guard column. Contamination from previous injections can create active sites that promote breakdown.
-
Lower Inlet Temperature: High inlet temperatures are a direct cause of thermal degradation. Consider reducing the injector temperature. Temperatures around 200°C, or even lower, have been shown to reduce breakdown significantly.
-
Verify Liner Type: Ensure you are using a high-quality, inert-deactivated liner. Using non-deactivated or poorly deactivated liners can dramatically increase degradation.
Q3: I have performed inlet maintenance, but endrin degradation is still high. What are other potential sources of the problem?
A3: If inlet maintenance does not resolve the issue, consider these other factors:
-
Column Contamination: Active sites can develop on the analytical column itself, not just the inlet.
-
Carrier Gas Flow: Sub-optimal flow rates can increase the residence time of endrin in the hot inlet, leading to more extensive degradation.
-
Standard Integrity: While less common, ensure your endrin standard has not degraded during storage. Prepare a fresh dilution from a certified stock solution to rule this out.
Q4: How can I proactively minimize endrin degradation in my analytical method?
A4: A proactive approach is key to reliable endrin analysis.
-
Use an Inert Flow Path: Employ components specifically designed for inertness, including liners, seals, and columns. This minimizes the availability of active sites for catalytic degradation.
-
Optimize GC Conditions: Keep the inlet temperature as low as possible while still achieving efficient vaporization.
-
Consider a PTV Injector: A Programmed Temperature Vaporizing (PTV) injector introduces the sample into a cool inlet, which is then rapidly heated. This technique minimizes the time the analyte spends at high temperatures, significantly reducing thermal breakdown.
-
Regular Maintenance: Establish a routine maintenance schedule for your GC inlet based on the number of injections and the cleanliness of your samples.
Frequently Asked Questions (FAQs)
What is the chemical transformation that occurs during endrin degradation?
Endrin, a stereoisomer of dieldrin, is an organochlorine pesticide. When exposed to heat or UV light, it undergoes a molecular rearrangement (isomerization). The epoxide ring in the endrin molecule opens and reforms, resulting in the formation of two primary degradation products: this compound (the major product) and endrin aldehyde.
At what temperature does endrin begin to degrade?
Endrin is unstable at temperatures above 200°C (392°F). Significant breakdown can occur at temperatures as high as 230°C (446°F). In the context of GC analysis, inlet temperatures are often set at 250°C or higher, creating an environment where thermal degradation is highly probable without proper precautions.
What is an endrin degradation check and why is it important?
An endrin degradation check is a quality control procedure used in analytical methods, such as U.S. EPA Method 8081B, to assess the inertness and cleanliness of the GC system. It involves injecting a standard containing endrin and DDT and calculating the percentage of each compound that breaks down into its respective degradants (this compound/aldehyde and DDE/DDD). This check is critical because it validates that the analytical system is not altering the sample, ensuring the accurate quantification of the target analytes. If the degradation is too high (typically >15-20%), it indicates a problem with the system that must be fixed before analyzing samples.
Are there analytical techniques other than GC for endrin analysis?
While GC with an Electron Capture Detector (GC-ECD) is a very common and sensitive method for analyzing organochlorine pesticides like endrin, other techniques exist. High-Performance Liquid Chromatography (HPLC) has also been used to monitor the degradation of endrin. However, for routine environmental and residue analysis, GC remains the predominant technique due to its high resolution and sensitivity for these compounds.
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative parameters related to endrin degradation and analysis.
Table 1: Thermal Degradation and Physical Properties
| Parameter | Value | Reference(s) |
| Decomposition Temperature | > 200 °C | |
| Significant Degradation Temp. | 230 °C | |
| Endrin Melting Point | 226-230 °C (decomposes) | |
| Endrin Aldehyde Melting Point | 145-149 °C | |
| EPA Method 8081B Breakdown Limit | < 15% | |
| EPA Method 508.1 Breakdown Limit | < 20% |
Table 2: Example GC-ECD Operating Conditions for Endrin Analysis
| Parameter | Condition | Purpose/Comment | Reference(s) |
| Injector Type | Split/Splitless or PTV | PTV is recommended to minimize degradation. | |
| Inlet Temperature | 200-230 °C | Lower temperatures reduce thermal breakdown. | |
| Liner | Deactivated (e.g., Siltek, Topaz) | An inert surface is critical to prevent catalytic breakdown. | |
| Carrier Gas | Helium | - | |
| Column | Fused-silica capillary (e.g., DB-CLP1/DB-CLP2) | Dual columns are used for confirmation. | |
| Oven Program | Example: 80°C (2 min), ramp to 250°C | Program must resolve endrin from its degradants. | |
| Detector | µECD | Highly sensitive to halogenated compounds. | |
| Detector Temperature | 300 °C | - |
Experimental Protocol: GC Inlet Inertness Check
This protocol outlines the essential steps for performing an endrin degradation check as specified by U.S. EPA methods.
-
Prepare Degradation Check Standard: Prepare a standard containing only endrin and 4,4'-DDT at a concentration relevant to your calibration curve (e.g., mid-point).
-
Configure GC System: Set up the GC-ECD system according to your analytical method. Ensure the system has undergone recent maintenance (new liner, seal, septum).
-
Inject the Standard: Analyze the degradation check standard using the same conditions as your samples.
-
Identify and Integrate Peaks: Identify the chromatographic peaks for endrin, endrin aldehyde, this compound, 4,4'-DDT, 4,4'-DDE, and 4,4'-DDD. Integrate the peak areas for all compounds.
-
Calculate Percent Breakdown: Use the following formulas to calculate the percent degradation for endrin and DDT:
-
% Endrin Breakdown = [ (Area of Endrin Aldehyde + Area of this compound) / (Area of Endrin + Area of Endrin Aldehyde + Area of this compound) ] * 100
-
% DDT Breakdown = [ (Area of DDE + Area of DDD) / (Area of DDT + Area of DDE + Area of DDD) ] * 100
-
-
Evaluate Results: Compare the calculated breakdown percentages to the limits specified in your analytical method (e.g., <15%).
-
Take Corrective Action: If the breakdown exceeds the limit, perform the troubleshooting steps outlined above (e.g., inlet maintenance, lower inlet temperature) and repeat the check until the system passes.
Visualizations
Chemical Degradation Pathway
References
Preventing catalytic conversion of endrin during GC analysis
Technical Support Center: Organochlorine Pesticide Analysis
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the catalytic conversion of endrin and other labile pesticides during Gas Chromatography (GC) analysis.
Troubleshooting Guide
This guide addresses common issues related to endrin degradation in a step-by-step, question-and-answer format.
Issue: My endrin peak is small or missing, and I see new peaks in my chromatogram.
This is a classic symptom of analyte degradation. Endrin is thermally sensitive and can break down in a hot GC inlet into two primary products: endrin aldehyde and endrin ketone.[1][2][3] The performance of your system can be verified by calculating the percent breakdown, a critical quality control measure outlined in methods like EPA 8081B.[2][4]
Calculation for Percent Endrin Breakdown: ``` % Breakdown = [ (Peak Area of Endrin Aldehyde + Peak Area of this compound) / (Peak Area of Endrin + Peak Area of Endrin Aldehyde + Peak Area of this compound) ] * 100
References
Technical Support Center: Optimizing GC Injector Temperature for Endrin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with endrin analysis by gas chromatography (GC). The focus is on optimizing the GC injector temperature to minimize thermal degradation and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is the GC injector temperature a critical parameter for endrin analysis?
A1: The GC injector temperature is critical because endrin is a thermally labile compound.[1] While a sufficiently high temperature is needed for efficient vaporization of the analyte, excessively high temperatures can cause thermal degradation of endrin into its primary breakdown products: endrin aldehyde and endrin ketone.[2][3][4] This degradation leads to inaccurate quantification of endrin and can compromise the integrity of the analysis.[1]
Q2: What are the typical signs of endrin degradation in my chromatogram?
A2: The primary indicators of endrin degradation are the appearance of distinct peaks for endrin aldehyde and this compound in your chromatogram, coupled with a corresponding decrease in the peak area or height of the parent endrin peak. In cases of severe degradation, the endrin peak may be very small or completely absent, while the degradation product peaks are prominent.
Q3: What is a good starting point for the GC injector temperature for endrin analysis?
A3: A common starting injector temperature for many GC applications is 250 °C. However, for thermally sensitive compounds like endrin, it is often necessary to use a lower temperature to minimize degradation. Some methods have successfully used an inlet temperature of 230 °C. It is recommended to start with a lower temperature, such as 200 °C, and gradually increase it to find the optimal balance between efficient vaporization and minimal degradation.
Q4: What are the acceptable limits for endrin degradation according to regulatory methods?
A4: Several U.S. Environmental Protection Agency (EPA) methods specify acceptance criteria for endrin degradation to ensure the inertness of the GC system. For example, EPA Method 8081B requires that endrin breakdown be less than 15%. Other methods, such as EPA 525.2, set the degradation limit at no greater than 20%.
Troubleshooting Guide
This guide addresses common issues encountered during endrin analysis related to injector temperature and provides systematic solutions.
Problem: High Endrin Degradation (>15-20%)
High endrin degradation is the most frequent issue in endrin analysis. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for high endrin degradation.
Data Presentation
The following tables summarize quantitative data related to injector temperature and its effect on endrin degradation.
Table 1: Effect of Injector Mode and Temperature on Endrin Degradation
| Injector Type | Injector Temperature (°C) | Endrin Degradation (%) | Reference |
| Hot Splitless | 275 | 7.9 - 40.2 | |
| Cold Splitless (PTV) | 95 (initial) ramped to 275 | < 10 | |
| Splitless | 250 | High (initial) | |
| Splitless | 200 | Reduced |
Table 2: Recommended GC Operating Conditions for Endrin Analysis
| Parameter | Recommended Value | Reference |
| Injector Temperature | 230 °C | |
| Column Temperature Program | 80°C (2 min) -> 190°C (30°C/min) -> 250°C (3.6°C/min) -> hold (8 min) | |
| Detector Temperature (ECD) | 300 °C |
Experimental Protocols
Protocol: Determining the Optimal GC Injector Temperature for Endrin Analysis
This protocol outlines a systematic approach to optimizing the injector temperature to minimize endrin degradation while ensuring efficient analyte transfer.
1. Initial GC System Preparation and Inertness Check:
-
Install a new, deactivated (e.g., silanized) injector liner.
-
Install a new, high-quality septum.
-
Ensure all fittings in the inlet are inert.
-
Condition the GC column according to the manufacturer's instructions.
-
Prepare a mid-level standard containing only endrin and 4,4'-DDT.
2. Experimental Procedure:
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Set the initial injector temperature to a low value, for example, 180 °C.
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Inject the endrin/DDT standard.
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Acquire the chromatogram and identify the peaks for endrin, endrin aldehyde, this compound, DDT, DDE, and DDD.
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Calculate the percent degradation for endrin using the following formula: % Degradation = [(Peak Area of Endrin Aldehyde + Peak Area of this compound) / (Peak Area of Endrin + Peak Area of Endrin Aldehyde + Peak Area of this compound)] x 100
-
Increase the injector temperature in increments of 10-20 °C (e.g., 200 °C, 220 °C, 240 °C, 250 °C).
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At each temperature, inject the standard and recalculate the percent degradation.
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Also, monitor the peak shape and response of endrin.
3. Data Analysis and Optimization:
-
Plot the percent endrin degradation versus the injector temperature.
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Plot the endrin peak area versus the injector temperature.
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The optimal injector temperature is the highest temperature that provides good peak shape and response for endrin while keeping the percent degradation below the required limit (e.g., <15%).
Visualization of Key Relationships
The following diagram illustrates the relationship between various factors influencing endrin analysis and the desired analytical outcome.
Caption: Factors influencing the accuracy of endrin analysis.
References
Technical Support Center: Analysis of Endrin Ketone by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of endrin ketone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the LC-MS/MS ion source, leading to either ion suppression or enhancement.[1] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[2]
Q2: I am observing poor peak shape and inconsistent retention times for this compound. What could be the cause?
A2: Poor peak shape and retention time shifts can be caused by several factors. Contamination of the LC column or the mass spectrometer's ion source is a common issue.[3] Additionally, for compounds like this compound, interactions with metal surfaces in the HPLC column can lead to peak tailing and signal loss. Ensure your mobile phase is correctly prepared and that your LC system is properly maintained.
Q3: My results show significant ion suppression for this compound. How can I mitigate this?
A3: Ion suppression is a common challenge in LC-MS/MS analysis. To mitigate this for this compound, consider the following strategies:
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Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation. For fatty matrices like milk or animal tissues, specialized cleanup steps such as Enhanced Matrix Removal—Lipid (EMR—Lipid) can be highly effective.
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Optimize Chromatography: Adjusting the chromatographic conditions can help separate this compound from co-eluting matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of LC column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is one of the most effective ways to compensate for matrix effects. A SIL-IS for this compound, such as this compound (¹³C₁₂, 99%), is commercially available and will co-elute with the analyte, experiencing similar ionization suppression or enhancement. This allows for accurate correction of the signal.
Q4: Is a QuEChERS-based method suitable for extracting this compound from complex matrices like soil or food?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including organochlorine pesticides like endrin and its metabolites, in a variety of matrices. Modifications to the standard QuEChERS protocol, such as the choice of extraction solvent and cleanup sorbents, may be necessary to optimize recovery and minimize matrix effects for specific sample types.
Troubleshooting Guides
Issue: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and technique. For soil and sediment, ensure thorough mixing and sufficient extraction time. For biological fluids, consider different protein precipitation solvents or LLE conditions. |
| Analyte Loss During Cleanup | The chosen SPE sorbent may be too retentive, or the elution solvent may be too weak. Evaluate different SPE cartridges and elution solvents. Ensure the pH of the sample and solvents is optimal for this compound. |
| Degradation of Endrin to this compound | While analyzing for this compound, be aware that its parent compound, endrin, can degrade to this compound under certain conditions, such as high temperatures in a GC inlet. This is less of a concern with LC-MS/MS but should be considered if samples are subjected to harsh conditions. |
Issue: High Matrix Effects (Ion Suppression/Enhancement)
| Possible Cause | Troubleshooting Steps |
| Co-elution with Phospholipids (in biological matrices) | Phospholipids are a major cause of ion suppression in plasma and tissue samples. Implement a phospholipid removal step in your sample preparation, such as using a specialized SPE phase or a phospholipid removal plate. |
| Insufficient Chromatographic Separation | Modify your LC method to better separate this compound from the matrix components. Try a longer gradient, a different mobile phase pH, or a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl phase). |
| Matrix Effects Varying Between Samples | This can be addressed by using matrix-matched calibration standards or, more effectively, by incorporating a stable isotope-labeled internal standard for this compound. |
Quantitative Data Summary
The following table summarizes typical matrix effect data observed for organochlorine pesticides in various matrices. The values are presented as the percentage of signal suppression or enhancement.
| Matrix | Sample Preparation | Analyte | Matrix Effect (%) | Reference |
| Soil | QuEChERS | Organochlorine Pesticides | -20 to -50 (Suppression) | |
| Whole Milk | QuEChERS with EMR—Lipid | This compound | < 20 (Suppression) | |
| Plasma | Protein Precipitation | Various Drugs | -30 to -70 (Suppression) | |
| Plasma | Phospholipid Removal | Various Drugs | < 15 (Suppression/Enhancement) | |
| Water | Direct Injection | Pesticides | Minimal to -15 (Suppression) |
Note: These values are illustrative. The actual matrix effect will depend on the specific matrix, analyte concentration, and the LC-MS/MS method used.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 10 ng/mL).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample of the same type as your study samples but without the analyte). After the final extraction step, spike the extract with this compound to the same concentration as Set A.
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Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A before performing the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
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ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
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Protocol 2: QuEChERS Sample Preparation for Soil
This is a general protocol that should be optimized for your specific soil type and instrumentation.
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Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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Fortification: Add the stable isotope-labeled internal standard.
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Hydration: Add 10 mL of water and vortex for 1 minute.
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Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
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Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute.
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Centrifugation: Centrifuge at >3000 x g for 5 minutes.
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Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing cleanup sorbents (e.g., MgSO₄, PSA, and C18). Vortex for 30 seconds.
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Centrifugation: Centrifuge at >3000 x g for 5 minutes.
-
Analysis: Take the supernatant for LC-MS/MS analysis.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Logic for assessing matrix effects and recovery.
References
Co-elution of endrin ketone with other organochlorine pesticides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of organochlorine pesticides, specifically addressing the co-elution of endrin ketone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in organochlorine pesticide analysis?
This compound is a degradation product of the pesticide endrin.[1] Its presence in a sample can indicate the breakdown of endrin, which may occur before or during analysis.[2][3] The primary concern is its potential to co-elute with other target organochlorine pesticides, leading to inaccurate identification and quantification.
Q2: Which organochlorine pesticides are known to co-elute with this compound?
Co-elution is highly dependent on the gas chromatography (GC) column and the analytical conditions. However, based on typical elution patterns on commonly used columns (such as those with a 5% phenyl-methylpolysiloxane stationary phase), pesticides that may elute in close proximity to this compound and have the potential for co-elution include Methoxychlor and Endosulfan sulfate . Close examination of chromatograms from analytical standards is crucial to determine the specific co-elution pairs for a given method.
Q3: What are the primary causes of endrin and DDT degradation during GC analysis?
Degradation of endrin to endrin aldehyde and this compound, and DDT to DDE and DDD, is a common issue. The primary causes are:
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Active sites in the GC system: This includes the injection port liner, glass wool, column, and detector.[3] Active sites can be caused by contamination from previous injections or the use of non-inert materials.
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High injection port temperature: Excessive heat can cause thermal breakdown of labile pesticides like endrin and DDT.
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Contaminated carrier gas: Impurities in the carrier gas can contribute to analyte degradation.
According to EPA Method 8081B, the breakdown of endrin and DDT should not exceed 15% individually.[3]
Troubleshooting Guide: Co-elution of this compound
This guide provides a step-by-step approach to identifying and resolving the co-elution of this compound with other organochlorine pesticides.
Step 1: Confirm Co-elution
Symptom: A single chromatographic peak is suspected to contain both this compound and another target analyte.
Procedure:
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Analyze individual standards: Inject pure standards of this compound and the suspected co-eluting pesticide(s) separately under the same analytical conditions.
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Compare retention times: Carefully compare the retention times of the individual standards with the retention time of the peak in the mixed standard and sample chromatograms.
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Spike the sample: If co-elution is suspected in a sample matrix, spike a portion of the sample extract with a known amount of the pure standard of the suspected co-eluting analyte. An increase in the peak height or area of the target peak, without the appearance of a new peak, confirms co-elution.
Step 2: Optimize GC Conditions
If co-elution is confirmed, the following adjustments to the GC method can be made to improve separation.
Logical Troubleshooting Workflow
References
Improving peak shape for endrin ketone in gas chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the peak shape of endrin ketone and other thermally labile compounds in your gas chromatography (GC) analysis.
Troubleshooting Guide: Improving Peak Shape for this compound
Poor peak shape for this compound, often observed as tailing or a broadened peak, is typically an indication of analyte degradation within the gas chromatography system. Endrin is a thermally sensitive pesticide that can degrade into endrin aldehyde and this compound, especially in the presence of active sites in the GC inlet.[1][2][3] Addressing these issues is crucial for accurate quantification.
Problem: Tailing or Broad Peaks for this compound
Follow these steps to diagnose and resolve the issue:
Step 1: Evaluate System Inertness with a Degradation Check Standard
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Why: Endrin and DDT are used as probe compounds to assess the inertness of the GC system.[1][2] Their degradation into byproducts like this compound indicates the presence of active sites.
-
Protocol:
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Prepare or purchase a standard containing endrin and 4,4'-DDT.
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Inject the standard into your GC system under your typical operating conditions.
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Calculate the percent degradation for both endrin and DDT. According to U.S. EPA Method 8081B, the breakdown of endrin and DDT should not exceed 15% individually.
Calculation for Endrin Degradation:
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Step 2: Inspect and Maintain the GC Inlet
The GC inlet is a common source of analyte degradation due to high temperatures and potential for contamination.
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Action 1: Replace the Inlet Liner.
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Why: The liner is a primary site for active sites to develop from the accumulation of non-volatile sample residues.
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Recommendation: Use a deactivated liner, preferably one without glass wool, as the glass wool can introduce active sites. Siltek-coated liners are highly inert and suitable for active compounds like endrin.
-
-
Action 2: Replace the Septum.
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Why: A worn or cored septum can be a source of contamination and leaks.
-
-
Action 3: Inspect and Clean the Inlet.
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Why: Contaminants can build up in the inlet body.
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Protocol:
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Cool the inlet to a safe temperature.
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Turn off the carrier gas flow to the inlet.
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Remove the septum nut, septum, and liner.
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Using a lint-free swab and an appropriate solvent (e.g., methanol/dichloromethane), gently clean the inside surfaces of the inlet.
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Allow the solvent to fully evaporate before reassembling.
-
-
Step 3: Optimize GC Method Parameters
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Action 1: Lower the Inlet Temperature.
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Why: Endrin is thermally labile, and high inlet temperatures can promote its degradation.
-
Recommendation: Start with an inlet temperature of 250°C and experiment with lowering it in increments (e.g., to 225°C or 200°C) to find the optimal temperature that allows for efficient volatilization without causing significant degradation.
-
-
Action 2: Use a Programmed Temperature Vaporizing (PTV) Inlet.
-
Why: A PTV inlet introduces the sample into a cool inlet, which is then rapidly heated. This technique minimizes the time the analyte spends in a hot environment, reducing thermal degradation.
-
-
Action 3: Check and Adjust Carrier Gas Flow Rate.
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Why: An incorrect flow rate can affect the residence time of the analyte in the inlet and the column, potentially impacting peak shape.
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Step 4: Column Maintenance
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Action: Clip the GC Column.
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Why: The first few centimeters of the column can accumulate non-volatile residues and become active over time.
-
Protocol:
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Cool the oven and inlet.
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Turn off the carrier gas.
-
Carefully disconnect the column from the inlet.
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Using a ceramic scoring wafer, score the column about 10-20 cm from the inlet end.
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Gently snap the column at the score to create a clean, square cut.
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Wipe the end of the column with a lint-free cloth dampened with solvent.
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Re-install the column in the inlet, ensuring the correct insertion depth.
-
-
Data Summary
Table 1: Effect of Inlet Temperature on Endrin Degradation
| Inlet Temperature (°C) | Endrin Degradation (%) |
| 250 | ~10 |
| 275 | ~15 |
| 300 | ~20 |
Data adapted from Restek literature, illustrating the trend of increased degradation with higher inlet temperatures.
Diagrams
Caption: Troubleshooting workflow for improving this compound peak shape.
Caption: Impact of active sites in the GC inlet on endrin degradation.
Frequently Asked Questions (FAQs)
Q1: What causes peak tailing for this compound?
A1: Peak tailing for this compound is most commonly caused by active sites within the GC system, particularly in the inlet liner. These active sites can be exposed metal surfaces or contaminants that interact with the analyte, causing it to be adsorbed and released slowly, which results in a tailing peak. Other causes can include a contaminated or degraded GC column, or improper column installation.
Q2: Why is this compound present in my chromatogram when I only injected an endrin standard?
A2: this compound, along with endrin aldehyde, are the primary degradation products of endrin. Their presence in a chromatogram after injecting an endrin standard is a strong indicator that the endrin is breaking down within your GC system. This degradation is typically caused by excessive heat in the inlet or interaction with active sites.
Q3: How often should I change my inlet liner and septum?
A3: The frequency of liner and septum changes depends on the cleanliness of your samples and the number of injections. For methods analyzing sensitive compounds like endrin, it is good practice to change the septum daily or after every 100 injections. The liner should be changed regularly, especially when peak shape begins to deteriorate or when running "dirty" sample matrices. Some laboratories change the liner before each new sequence of analyses.
Q4: What type of GC column is best for analyzing endrin and its breakdown products?
A4: A low-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane, is commonly used for the analysis of organochlorine pesticides like endrin. It is crucial to use a high-quality, inert column to minimize on-column degradation and peak tailing.
Q5: Can analyte protectants help improve the peak shape of this compound?
A5: Yes, analyte protectants can be added to the sample or standard to improve the peak shape of active compounds. These are typically compounds that are more active than the analytes of interest and will preferentially interact with the active sites in the GC system, effectively "masking" them and allowing the target analytes to pass through without interaction.
Q6: What is the ideal inlet temperature for endrin analysis?
A6: There is no single ideal temperature, as it can depend on the specific GC system and method. However, for thermally labile compounds like endrin, a lower inlet temperature is generally better. A good starting point is 250°C. If degradation is still observed, the temperature can be lowered further. It is a balance between ensuring complete volatilization of the sample and minimizing thermal degradation. Using a temperature-programmable inlet can be highly beneficial.
References
Technical Support Center: Analysis of Endrin Ketone in Soil Extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interferences in the analysis of endrin ketone in soil extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the gas chromatography (GC) analysis of this compound in soil extracts.
Question: What are the common causes of endrin breakdown into endrin aldehyde and this compound during GC analysis, and how can I minimize it?
Answer:
Endrin breakdown is a common issue in the analysis of organochlorine pesticides, primarily caused by active sites within the GC system.[1][2][3] These active sites can be present in the injection port liner, on the seal, or at the head of the analytical column.[1] High inlet temperatures can also exacerbate this degradation.[4]
Troubleshooting Steps:
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GC Inlet Maintenance: Regularly replace the injection port liner and septum. Active sites can develop on dirty or aged liners. Using deactivated liners, such as those with Siltek coating, can significantly reduce breakdown.
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Optimize Inlet Temperature: Lowering the injector temperature can reduce thermal degradation of endrin. A typical starting point is 250°C, but it can be lowered to 200°C or even 175-180°C to minimize breakdown.
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Column Maintenance: Clip the front end of the analytical column (a few centimeters) to remove accumulated non-volatile residues that can act as active sites.
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Inert Flow Path: Ensure all components in the sample flow path are inert. This includes using deactivated liners and gold-plated or deactivated injection port seals. Metal surfaces in the injector can contribute to breakdown.
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Check System Inertness: Regularly perform a degradation check by injecting a standard containing only endrin and 4,4'-DDT. According to US EPA Method 8081B, if the degradation of either compound exceeds 15%, corrective action is required before proceeding with sample analysis.
Question: My chromatograms show significant peak tailing for this compound. What could be the cause and how do I resolve it?
Answer:
Peak tailing for active compounds like this compound is often indicative of undesirable interactions between the analyte and the GC system.
Potential Causes and Solutions:
-
Active Sites: Similar to endrin breakdown, active sites in the liner, seal, or column can cause peak tailing. The troubleshooting steps mentioned above for endrin breakdown are also applicable here.
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Column Contamination: Contamination of the analytical column with matrix components can lead to poor peak shape. Baking the column at a high temperature (within the column's limits) can help remove some contaminants. If tailing persists, clipping the front of the column is recommended.
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Improper Column Installation: A poorly cut or installed column can create dead volume and lead to peak tailing. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
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Matrix Effects: The soil extract matrix itself can contribute to peak tailing. "Matrix-induced chromatographic response enhancement" is a phenomenon where matrix components can coat active sites, sometimes improving peak shape, but in other cases, high concentrations of co-extracted materials can interfere with the chromatography. Proper sample cleanup is crucial to minimize these effects.
Question: I am observing unexpected peaks in my chromatogram that are interfering with the identification and quantification of this compound. What are the likely sources of these interferences and what cleanup methods can I use?
Answer:
Interfering peaks in the analysis of this compound from soil extracts can originate from various sources, including the sample matrix itself and contaminants introduced during sample preparation.
Common Sources of Interference:
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Co-eluting Compounds: Other pesticides or industrial chemicals present in the soil may co-elute with this compound. Polychlorinated biphenyls (PCBs) are a common interference in organochlorine pesticide analysis.
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Matrix Components: Soil extracts can contain a complex mixture of organic matter, lipids, and waxes that can interfere with the analysis. Sulfur from sediment samples can also cause significant interference.
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Contaminants: Phthalate esters from plasticware and contaminants from solvents or reagents can introduce interfering peaks.
Effective Cleanup Methods:
Several cleanup techniques can be employed to remove these interferences before GC analysis. The choice of method depends on the nature of the interferences.
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Adsorption Chromatography:
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Florisil: A common and effective adsorbent for separating pesticides from co-extractives.
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Silica Gel: Useful for removing polar interferences.
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Alumina: Can be used for cleanup, often in combination with other adsorbents.
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Gel Permeation Chromatography (GPC): An effective technique for removing high-molecular-weight interferences such as lipids and waxes.
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Sulfur Removal: Method 3660 is suggested for removing sulfur interference, which is common in sediment samples. This can be achieved using copper powder or tetrabutylammonium (TBA) sulfite reagent. Note that the TBA procedure can negatively affect the recovery of endrin aldehyde.
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Solid Phase Extraction (SPE): SPE cartridges with various sorbents (e.g., aminopropyl) can provide efficient cleanup and are amenable to automation.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of endrin breakdown for my analysis?
A1: According to US EPA Method 8081B, the breakdown of endrin (and 4,4'-DDT) should be less than 15%. If the breakdown exceeds this limit, corrective actions must be taken to improve the inertness of the GC system before analyzing samples.
Q2: How can matrix effects influence my quantitative results for this compound?
A2: Matrix effects can significantly impact the accuracy of your results. The presence of co-extracted matrix components can either enhance or suppress the detector response to this compound. This can lead to overestimation or underestimation of the analyte concentration if not properly addressed. To compensate for matrix effects, it is highly recommended to use matrix-matched calibration standards. This involves preparing your calibration standards in a blank soil extract that has been processed through the same extraction and cleanup procedure as your samples.
Q3: What are the primary degradation products of endrin that I should monitor for?
A3: The primary degradation products of endrin are endrin aldehyde and this compound. These can be formed both in the environment through degradation and within the GC instrument due to thermal breakdown. Monitoring for these compounds is a key quality control measure in methods like EPA 8081B to assess the inertness of the analytical system.
Q4: Can I use a single-column GC system for this compound analysis?
A4: While a single-column system can be used for initial screening, for confirmatory analysis, US EPA Method 8081A recommends using a dual-column system with columns of different polarity. This is to reduce the possibility of misidentification due to co-eluting compounds. The presence of the analyte is confirmed if it is detected at the expected retention time on both columns.
Experimental Protocols
Protocol 1: Soil Extraction (Based on EPA Method 3540/3550)
This protocol describes a general procedure for the extraction of organochlorine pesticides, including this compound, from soil samples.
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Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample.
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Extraction:
-
Soxhlet Extraction (Method 3540):
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Weigh approximately 10-20 g of the homogenized soil sample and mix it with an equal amount of anhydrous sodium sulfate.
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Place the mixture in a thimble and extract for 6-24 hours with a suitable solvent mixture, such as 1:1 (v/v) hexane/acetone or 1:1 (v/v) methylene chloride/acetone.
-
-
Ultrasonic Extraction (Method 3550):
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Weigh approximately 30 g of the soil sample and mix with anhydrous sodium sulfate.
-
Add 100 mL of a 1:1 (v/v) hexane/acetone or methylene chloride/acetone solvent mixture.
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Extract the sample using a sonicator with a disruptor horn for a total of 3 minutes (this can be done in cycles to prevent overheating).
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Decant the solvent and repeat the extraction two more times with fresh solvent.
-
-
-
Concentration: Combine the extracts and concentrate them using a Kuderna-Danish (K-D) apparatus or a rotary evaporator to a small volume (e.g., 1-5 mL).
Protocol 2: Florisil Cleanup (Based on EPA Method 3620)
This protocol is for the cleanup of soil extracts to remove polar interferences.
-
Column Preparation:
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Prepare a chromatography column packed with activated Florisil (typically 10-20 g). The Florisil is usually activated by heating at 130°C for at least 16 hours.
-
Top the Florisil with a small layer of anhydrous sodium sulfate.
-
Pre-wet the column with hexane.
-
-
Elution:
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Load the concentrated extract onto the column.
-
Elute the column with solvents of increasing polarity. A common scheme involves:
-
Fraction 1: Elute with hexane to remove non-polar interferences like PCBs.
-
Fraction 2: Elute with a mixture of hexane and diethyl ether (e.g., 85:15 v/v) to elute many of the organochlorine pesticides, including this compound.
-
-
Collect the fractions separately.
-
-
Concentration: Concentrate the fraction containing this compound to a final volume suitable for GC analysis.
Quantitative Data Summary
The following table summarizes typical recovery rates for this compound using different cleanup methods. Note that actual recoveries can vary depending on the soil matrix and specific experimental conditions.
| Cleanup Method | Sorbent/Technique | Typical Recovery of this compound (%) | Reference |
| Adsorption Chromatography | Florisil | 96.0 | |
| Solid Phase Extraction (SPE) | Aminopropyl | Generally > 80% (Analyte dependent) | |
| Gel Permeation Chromatography (GPC) | Bio-Beads S-X3 | Effective for lipid removal, recoveries typically > 70% |
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
References
Technical Support Center: Minimizing Endrin and Endrin Ketone Breakdown on GC Columns
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the breakdown of endrin and its degradation product, endrin ketone, during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of endrin breakdown in a GC system?
Endrin breakdown primarily occurs in the hot GC inlet due to the presence of active sites. These sites can be exposed on various surfaces within the inlet system, leading to the degradation of endrin into its primary breakdown products: endrin aldehyde and this compound.[1][2][3] The main culprits for creating these active sites include:
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Contaminated Inlet Liner: Accumulation of non-volatile sample residue on the liner surface.[1]
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Worn or Contaminated Inlet Seals: The gold or metal seal at the bottom of the inlet can become active over time due to sample residue buildup.
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Septum Particles: Small pieces of the septum can fall into the liner, creating active sites.
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Improperly Deactivated Liners and Glass Wool: Liners and any packing material must have an inert surface. Poor deactivation leaves active silanol groups that can interact with analytes.
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High Inlet Temperatures: Elevated temperatures can exacerbate the degradation process.
-
Metal Surfaces: Contact with any active metal surfaces within the inlet can catalyze breakdown.
Q2: What are acceptable levels of endrin breakdown?
Acceptable breakdown levels are typically defined by regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA). For instance, EPA Method 8081b requires that endrin breakdown be less than 15%. Similarly, EPA Method 525.2 specifies a degradation limit of no greater than 20% for endrin. If breakdown exceeds these limits, corrective maintenance is necessary.
Q3: How is the percentage of endrin breakdown calculated?
The percentage of endrin breakdown is calculated by comparing the peak areas of the degradation products to the total peak area of endrin and its degradation products. The formula is as follows:
% Endrin Breakdown = [(Peak Area of Endrin Aldehyde + Peak Area of this compound) / (Peak Area of Endrin + Peak Area of Endrin Aldehyde + Peak Area of this compound)] x 100
Q4: Can the injection technique influence endrin breakdown?
Yes, the injection technique plays a significant role. Here are a few ways it can impact breakdown:
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Cold Splitless Injection: Using a Programmed Temperature Vaporizing (PTV) injector in a cold splitless mode can significantly reduce breakdown. The sample is introduced into a cool inlet, and the temperature is then ramped up. This minimizes the time the analyte spends in a hot, potentially active environment.
-
Slow Injection Speed: A slower injection speed can prevent the sample from being forcefully thrown against the hot metal seal at the bottom of the inlet, which can be a major site of degradation.
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On-Column Injection: This technique introduces the sample directly onto the column, bypassing the hot inlet altogether, which is the most effective way to eliminate inlet-related breakdown. However, it can lead to faster column contamination.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to excessive endrin breakdown.
Initial System Check
If you are experiencing endrin breakdown above the acceptable limit, start with a degradation check standard containing only endrin and DDT to confirm the issue.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting endrin breakdown:
Caption: A step-by-step workflow for troubleshooting and resolving excessive endrin breakdown in a GC system.
Detailed Troubleshooting Steps
Step 1: Inlet Maintenance - The Most Common Culprit
The GC inlet is the source of most endrin breakdown issues. A preventative maintenance schedule is highly recommended.
-
Action: Replace the inlet liner, septum, and inlet seal.
-
Liner: Choose a high-quality, deactivated liner. If using glass wool, ensure it is also properly deactivated. Even a new liner may show some initial activity that improves after a few injections with dirty samples before degrading again.
-
Septum: Use a high-quality septum to avoid coring and deposition of particles into the liner. Consider using a Merlin MicroSeal septum, which can reduce metal and septum particle contamination.
-
Inlet Seal: Use an inert-deactivated gold or Siltek seal.
-
Step 2: Optimize Inlet Temperature
High temperatures can accelerate degradation.
-
Action: Try reducing the inlet temperature. Temperatures as low as 180-200°C have been used successfully.
Step 3: Column Maintenance
Active sites can also develop at the front of the GC column.
-
Action:
-
Trim the Column: Remove approximately 15-30 cm from the inlet end of the column. This removes the section most likely to be contaminated with non-volatile residues.
-
Recondition the Column: After trimming, it is essential to properly condition the column.
-
Step 4: Review Injection Parameters
As mentioned in the FAQs, the way the sample is introduced can have a significant impact.
-
Action:
-
If available, switch to a PTV inlet and use a cold injection method.
-
If using a standard split/splitless inlet, try a slower autosampler injection speed.
-
Data Summary
The following table summarizes key quantitative parameters related to endrin breakdown analysis.
| Parameter | Recommended Value/Range | Reference Method(s) | Source(s) |
| Endrin Breakdown Limit | < 15% | EPA 8081b | |
| < 20% | EPA 525.2 | ||
| DDT Breakdown Limit | < 15% | EPA 8081b | |
| < 20% | EPA 525.2 | ||
| Combined Breakdown (Endrin + DDT) | < 30% | EPA 8081B | |
| Typical Inlet Temperature | 200 - 250 °C (lower is often better) | General Guidance | |
| Septum Purge Flow | 3–5 mL/min | General Guidance |
Experimental Protocol: GC Column Conditioning
Proper column conditioning is crucial after installing a new column or after trimming the front end of an existing column to remove contamination.
Objective: To remove any volatile compounds from the stationary phase and ensure a stable baseline, which is essential for accurate analysis and minimizing on-column breakdown.
Materials:
-
GC-grade carrier gas (Helium or Hydrogen) with appropriate traps for oxygen and moisture.
-
New or trimmed GC column.
-
Appropriate ferrules and nuts for the inlet and detector.
Procedure:
-
Installation (Inlet Side Only):
-
Cool all heated zones of the GC.
-
Install the column into the GC inlet, ensuring the correct insertion depth as per the instrument manual. Do not connect the column to the detector at this stage.
-
-
Purging the Column:
-
Turn on the carrier gas and set the appropriate flow rate for your column dimensions.
-
Purge the column with carrier gas for 15-30 minutes at ambient oven temperature. This removes any oxygen from the column, which can damage the stationary phase at high temperatures.
-
-
Thermal Conditioning Program:
-
Set the GC oven temperature to 40 °C.
-
Program the oven to ramp at 10 °C/minute to a final temperature that is 20 °C above the final temperature of your analytical method, or the column's maximum isothermal temperature, whichever is lower.
-
Hold at this final temperature for the recommended time (typically 1-2 hours for standard columns; longer for thick-film or polar columns).
-
-
Cool Down and Detector Connection:
-
After the hold time, cool the oven down to a safe temperature.
-
Turn off the carrier gas flow.
-
Connect the column to the detector, ensuring the correct insertion depth.
-
-
Final Bake-out:
-
Turn the carrier gas back on and allow it to flow for a few minutes.
-
Repeat the temperature program from step 3.
-
Monitor the detector baseline. The conditioning is complete when a stable baseline is achieved.
-
-
System Verification:
-
Cool the oven to the initial method temperature.
-
Inject a solvent blank to ensure a clean baseline.
-
Inject the endrin/DDT degradation check standard to verify that the system performance is within acceptable limits.
-
The following diagram illustrates the logical flow of the column conditioning process.
Caption: A workflow diagram outlining the key steps for proper GC column conditioning.
References
Technical Support Center: Optimizing Endrin Analysis with Inert GC Liners
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and troubleshooting of inert Gas Chromatography (GC) liners for the analysis of endrin. Endrin, a sensitive organochlorine pesticide, is prone to degradation in the GC inlet, leading to inaccurate quantification. The choice of an appropriate inert liner is critical to minimize this degradation and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: Why is endrin analysis so challenging in Gas Chromatography?
A1: Endrin is a thermally labile compound that can easily degrade in the hot GC inlet. This degradation is often catalyzed by active sites on the surfaces of the GC flow path, particularly the inlet liner.[1][2][3] The primary degradation products are endrin aldehyde and endrin ketone.[1][2] This breakdown leads to a decreased response for endrin and the appearance of extra peaks in the chromatogram, compromising the accuracy of the analysis.
Q2: What are "active sites" in a GC liner?
A2: Active sites are chemically reactive points on the surface of the liner. In glass liners, these are often exposed silanol groups (Si-OH) and metallic impurities within the borosilicate glass. These sites can interact with active analytes like endrin through adsorption or catalytic degradation. Fragments of septa and non-volatile residues from sample matrices can also create new active surfaces.
Q3: How do inert liners prevent endrin degradation?
A3: Inert liners are treated with a process called deactivation or silanization, which chemically masks the active silanol groups on the glass surface. This creates a more inert surface, minimizing the interaction between the analyte and the liner, thus reducing degradation and adsorption.
Q4: How can I assess the inertness of my GC liner for endrin analysis?
A4: The most common method is to perform an "endrin and DDT breakdown test". This involves injecting a standard containing endrin and 4,4'-DDT and calculating the percentage of degradation for each compound. According to the US EPA Method 8081B, the breakdown for endrin and DDT should individually be less than 15% and combined less than 30%.
Q5: What are some common types of inert liners used for pesticide analysis?
A5: Several manufacturers offer highly inert liners suitable for endrin analysis. Some common trade names include Agilent's Ultra Inert liners and Restek's Topaz and Siltek deactivated liners. These liners undergo proprietary deactivation processes to ensure maximum inertness.
Troubleshooting Guide
This guide addresses common issues encountered during endrin analysis related to liner selection and performance.
| Problem | Possible Causes | Troubleshooting Steps |
| High Endrin Breakdown (>15-20%) | 1. Active Liner: The liner deactivation may be compromised or insufficient. 2. Contaminated Inlet: Accumulation of non-volatile matrix components or septa particles. 3. High Inlet Temperature: Excessive heat can promote thermal degradation. 4. Active Gold Seal: The gold seal at the base of the inlet can also have active sites. 5. Column Issues: While less common, the front of the GC column can become active. | 1. Replace the Liner: Install a new, high-quality inert liner. Consider liners specifically tested for pesticide analysis. 2. Inlet Maintenance: Clean the inlet and replace the gold seal and septum. 3. Optimize Inlet Temperature: If possible, lower the inlet temperature without compromising analyte vaporization. A starting point of 250°C is common, but optimization may be needed. Some users report success with temperatures as low as 200°C. 4. Use Inert Gold Seals: Ensure the replacement gold seal is also deactivated/inert. 5. Column Maintenance: Trim the front end of the GC column (e.g., 10-20 cm) to remove any active sites. |
| Poor Peak Shape (Tailing or Broadening) | 1. Analyte Adsorption: Active sites on the liner or column are adsorbing the analyte. 2. Improper Liner Geometry: The liner design may not be optimal for the injection technique. | 1. Use a Highly Inert Liner: This is the most critical step to prevent adsorption. 2. Consider Liners with Wool: Quartz wool can aid in sample vaporization and mixing, which can improve peak shape, but it must be properly deactivated to avoid introducing active sites. 3. Select Appropriate Geometry: For splitless injections, a single taper liner is often recommended as it helps to focus the sample onto the column. |
| Decreasing Endrin Response Over Time | 1. Liner Contamination: Buildup of matrix components is creating active sites and causing degradation or adsorption. 2. Liner Deactivation Degrading: The inert surface of the liner is breaking down with repeated injections. | 1. Regular Liner Replacement: Establish a routine for replacing the inlet liner based on the number of injections and the cleanliness of the samples. For complex matrices, this may be as frequent as every 50-100 injections. 2. Use a Guard Column: A guard column can help protect the analytical column from non-volatile residues. |
Experimental Protocols
Protocol 1: Evaluation of GC Liner Inertness using Endrin and DDT Breakdown Test
Objective: To quantify the percentage of endrin and 4,4'-DDT degradation as a measure of GC inlet liner inertness.
Materials:
-
GC system with an appropriate detector (e.g., Electron Capture Detector - ECD or Mass Spectrometer - MS).
-
Inlet liner to be tested.
-
New, deactivated gold seal and septum.
-
Endrin and 4,4'-DDT standard solution (e.g., 50 ppb endrin and 100 ppb 4,4'-DDT in isooctane).
-
Degradation product standard (containing endrin aldehyde, this compound, 4,4'-DDE, and 4,4'-DDD) for peak identification confirmation.
Procedure:
-
Inlet Preparation: Before installing the new liner, ensure the GC inlet is clean. Install the new liner, a new inert gold seal, and a new septum.
-
System Equilibration: Condition the system by injecting a solvent blank (e.g., isooctane) to ensure no interfering peaks are present.
-
Standard Injection: Inject the endrin and DDT standard solution using your analytical method conditions (typically a splitless injection).
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Data Acquisition: Acquire the chromatogram and identify the peaks for endrin, endrin aldehyde (EA), this compound (EK), 4,4'-DDT, 4,4'-DDE, and 4,4'-DDD.
-
Calculation of Breakdown: Calculate the percentage of breakdown for endrin and DDT using the following formulas:
% Endrin Breakdown = [(Peak Area of EA + Peak Area of EK) / (Peak Area of Endrin + Peak Area of EA + Peak Area of EK)] x 100
% DDT Breakdown = [(Peak Area of DDE + Peak Area of DDD) / (Peak Area of DDT + Peak Area of DDE + Peak Area of DDD)] x 100
Acceptance Criteria:
-
Individual breakdown of endrin and DDT should be < 15%.
-
Total combined breakdown should be < 30%.
Quantitative Data Summary
The following table summarizes typical performance data for different liner types in endrin analysis. Note that performance can vary based on the specific GC system, method parameters, and sample matrix.
| Liner Type | Initial Endrin Breakdown (%) | Endrin Breakdown after 100 Injections (%) | Key Features |
| Agilent Ultra Inert Single Taper | ~1.2% | ~12.2% | Provides excellent inertness and stability over multiple injections. |
| Restek Siltek Gooseneck | Similar to other inert liners initially | Can show a faster increase in breakdown compared to some other proprietary deactivations over time. | A highly inert surface treatment. |
| Agilent Ultra Inert Fritted | Low initial breakdown | Demonstrates consistent and longer lifetimes, especially with complex matrices, compared to wool-packed liners. | Frit provides a uniform surface for vaporization and traps non-volatile material. |
| Standard (Non-Deactivated) Liner | Can be significantly > 20% | Rapidly increases with injections | Not recommended for trace-level analysis of active compounds like endrin. |
Logical Workflow for Liner Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate GC liner for endrin analysis.
Caption: Decision workflow for GC liner selection in endrin analysis.
This guide provides a comprehensive overview of selecting and troubleshooting inert GC liners for endrin analysis. By following these recommendations and protocols, researchers can significantly improve the accuracy and reliability of their results.
References
Technical Support Center: Analysis of Endrin and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of endrin and its degradation product, endrin ketone, particularly concerning the impact of the sample matrix on recovery.
Frequently Asked Questions (FAQs)
Q1: What is the significance of monitoring this compound in environmental and biological samples?
A1: Endrin is a persistent organochlorine pesticide that can transform into endrin aldehyde and this compound in the environment through photodegradation and microbial action.[1] These degradation products are also of toxicological concern. Monitoring for this compound is crucial as its presence indicates the historical use of endrin and its persistence in the ecosystem. Furthermore, the breakdown of endrin to this compound is utilized as a quality control measure to assess the inertness and cleanliness of gas chromatography (GC) systems, as degradation can occur in a hot injector if the system is not properly maintained.[2][3]
Q2: What are the primary challenges associated with achieving good recovery of this compound from complex matrices?
A2: The primary challenges stem from "matrix effects," where components of the sample matrix interfere with the analysis, leading to either suppression or enhancement of the analytical signal.[4][5] For this compound, which tends to adsorb strongly to soil and sediment, inefficient extraction can lead to low recovery. In fatty matrices, such as milk, meat, and oils, lipids can co-extract with the analyte, causing contamination of the analytical instrument and affecting quantification.
Q3: What are typical recovery rates for this compound in different sample matrices?
A3: Recovery rates for this compound can vary significantly depending on the matrix and the analytical method employed. For water samples, Solid Phase Extraction (SPE) methods have demonstrated high recoveries, with one study reporting a recovery of 102.0% with a relative standard deviation (RSD) of 1.8% and another showing 98% recovery. In complex food matrices of animal origin (chicken, pork, beef, egg, and milk), a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method yielded excellent recoveries ranging from 75.63% to 117.92%. For soil samples, a miniaturized ultrasonic extraction method has shown recoveries in the range of 82-106%.
Troubleshooting Guide
Low or No Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - For Soil/Sediment: this compound strongly adsorbs to soil particles. Ensure the chosen extraction method provides sufficient energy to overcome these interactions. Ultrasonic extraction (EPA Method 3550C) or pressurized fluid extraction can be effective. Ensure the solvent has adequate time to interact with the sample. For ultrasonic methods, follow the manufacturer's instructions regarding power and horn placement explicitly. - For Water: Solid Phase Extraction (SPE) is a common and effective technique. Ensure the SPE cartridge is appropriate for organochlorine pesticides (e.g., C18) and that the elution solvent is strong enough to desorb the analyte completely. - For Fatty Matrices: The QuEChERS method is widely used. For high-fat samples, modifications such as the inclusion of C18 or specialized lipid removal sorbents (e.g., Enhanced Matrix Removal—Lipid or EMR—Lipid) in the dispersive SPE cleanup step can significantly improve recovery by reducing lipid co-extractives. |
| Analyte Degradation | - During Sample Preparation: Endrin can degrade to this compound under certain conditions. While this is the analyte of interest, harsh extraction conditions (e.g., high temperatures) could potentially lead to further degradation. - During GC Analysis: The GC inlet is a common site for the degradation of endrin to this compound, especially if the liner is dirty or active. EPA methods specify a maximum of 15% breakdown for endrin as a quality control check. If you are analyzing for this compound that is already present in the sample, ensure that your analytical system is not contributing to its formation from any parent endrin in the sample. Regularly replace the GC inlet liner and use deactivated liners. |
| Matrix Signal Suppression | - Co-eluting Matrix Components: Components from the sample matrix can co-elute with this compound and suppress its ionization in the mass spectrometer. - Mitigation: Incorporate a thorough cleanup step after extraction. For soil extracts, this may involve passing the extract through a silica gel or Florisil column (as described in EPA Method 3600 series). For fatty matrices, dispersive SPE with sorbents like Primary Secondary Amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences is recommended. The use of matrix-matched standards for calibration is highly recommended to compensate for signal suppression or enhancement. |
High Variability in Recovery
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Homogeneity | - Ensure solid samples like soil and tissue are thoroughly homogenized before taking a subsample for extraction. Inconsistent distribution of the analyte will lead to variable results. |
| Inconsistent Extraction Procedure | - Precisely follow the validated extraction protocol for every sample. Variations in solvent volumes, extraction times, and shaking/vortexing intensity can all contribute to variability. Automation of sample preparation can help improve consistency. |
| Variable Matrix Effects | - The composition of your sample matrix can vary between samples, leading to different degrees of signal suppression or enhancement. Using an internal standard that is chemically similar to this compound can help to correct for this variability. |
Quantitative Data Summary
The following tables summarize reported recovery data for this compound in various matrices.
Table 1: this compound Recovery from Water Samples
| Extraction Method | Matrix | Analyte | Spiked Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Solid Phase Extraction (SPE) | Reagent Water | This compound | 2.0 µg/L | 102.0 | 1.8 | |
| Solid Phase Extraction (SPE) | Water | This compound | 1.25 µg/L | 98 | 86 |
Table 2: this compound (δ-keto endrin) Recovery from Food Matrices of Animal Origin using a Modified QuEChERS Method
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Chicken | 0.01 | 95.87 | 3.54 |
| 0.02 | 98.21 | 2.11 | |
| 0.10 | 102.43 | 1.56 | |
| Pork | 0.01 | 92.11 | 4.12 |
| 0.02 | 96.78 | 2.89 | |
| 0.10 | 101.55 | 1.98 | |
| Beef | 0.01 | 89.54 | 5.34 |
| 0.02 | 94.23 | 3.45 | |
| 0.10 | 99.87 | 2.33 | |
| Egg | 0.01 | 117.92 | 2.76 |
| 0.02 | 112.45 | 1.87 | |
| 0.10 | 108.32 | 1.23 | |
| Milk | 0.01 | 75.63 | 8.52 |
| 0.02 | 82.34 | 6.78 | |
| 0.10 | 88.91 | 4.56 | |
| Data adapted from a study on the determination of endrin and δ-keto endrin in food products. |
Table 3: this compound Recovery from Soil using Miniaturized Ultrasonic Extraction
| Matrix | Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil 1 | 25 | 95 | <15 |
| 50 | 98 | <15 | |
| 100 | 102 | <15 | |
| Soil 2 | 25 | 88 | <15 |
| 50 | 92 | <15 | |
| 100 | 96 | <15 | |
| Soil 3 | 25 | 82 | <15 |
| 50 | 85 | <15 | |
| 100 | 89 | <15 | |
| Data adapted from a study on the application of miniaturized ultrasonic extraction for organochlorine pesticides in soil. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of this compound from Water
This protocol is based on the principles of EPA Method 8081 for organochlorine pesticides.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 20 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load 1 L of the water sample onto the SPE cartridge at a flow rate of approximately 30 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the SPE cartridge under full vacuum for 10 minutes.
-
Elution: Elute the trapped analytes by passing 10 mL of a 1:1 acetone:n-hexane solution through the cartridge, followed by 10 mL of a 1:9 acetone:n-hexane solution. Collect the eluate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Analyze the concentrated extract by GC-MS.
Reference: This protocol is adapted from an optimized SPE procedure for EPA Method 8081 analytes.
Protocol 2: QuEChERS-based Extraction of this compound from Fatty Food Matrices
This protocol is a modified QuEChERS method suitable for fatty samples.
-
Sample Homogenization: Homogenize 10 g of the sample (e.g., meat, milk).
-
Extraction: Add 10 mL of acetonitrile and vortex for 1 minute. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) and vortex again for 1 minute.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a cleanup sorbent mixture. For fatty matrices, this may include PSA, C18, and/or EMR—Lipid. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the dSPE tube at high speed for 2 minutes.
-
Analysis: Take an aliquot of the cleaned-up extract for GC-MS/MS analysis.
Reference: This protocol is based on a method for the analysis of organochlorine pesticides in whole milk.
Protocol 3: Ultrasonic Extraction of this compound from Soil
This protocol is based on the principles of EPA Method 3550C.
-
Sample Preparation: Mix 30 g of soil with anhydrous sodium sulfate to create a free-flowing powder.
-
First Extraction: Add 100 mL of a 1:1 mixture of acetone and hexane to the sample in a beaker. Place the beaker in an ultrasonic bath and sonicate for 3 minutes.
-
Separation: Decant the solvent. This can be done via vacuum filtration or centrifugation.
-
Repeat Extraction: Repeat the extraction two more times with fresh solvent.
-
Combine and Concentrate: Combine the three extracts and concentrate to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
Cleanup (if necessary): The extract may require cleanup using techniques like gel permeation chromatography or passage through a Florisil or silica gel column to remove interferences.
-
Analysis: Analyze the final extract by GC-MS.
Reference: This protocol is based on EPA Method 3550C for ultrasonic extraction.
Visualizations
Caption: Workflow for this compound analysis and the impact of matrix interference.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. epa.gov [epa.gov]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting poor reproducibility in endrin ketone quantification
Welcome to the technical support center for endrin ketone quantification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the reproducible and accurate measurement of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the quantification of this compound, providing potential causes and actionable solutions in a straightforward question-and-answer format.
Issue 1: High Variability in this compound Peak Area Between Replicate Injections
-
Question: I am observing significant variation in the peak area of my this compound standard and samples across multiple injections. What could be the cause?
-
Answer: High variability in peak area is a common indicator of issues within the gas chromatography (GC) system, particularly related to the injection process and the integrity of the analytical flow path.
Potential Causes & Solutions:
-
GC Inlet Contamination: The GC inlet is a primary site for analyte degradation, especially for thermally sensitive compounds like endrin and its metabolites.[1][2][3] Active sites in the inlet liner, septum, or on metal surfaces can cause inconsistent breakdown of endrin to endrin aldehyde and this compound, leading to variable results.[1][4]
-
Troubleshooting Steps:
-
Replace the Inlet Liner and Septum: These are consumable parts and should be replaced regularly. Consider using liners with deactivation coatings to minimize active sites. Using liners with glass wool can sometimes introduce active sites, so experimenting with wool-free liners may be beneficial.
-
Clean the Inlet: If replacing the liner and septum doesn't resolve the issue, the inlet body itself may be contaminated. Follow the manufacturer's instructions for cleaning and deactivating the injector port.
-
Check for Leaks: Leaks in the injection port can lead to inconsistent sample introduction. Perform a leak check of all fittings and connections.
-
-
-
Inconsistent Injection Volume: Variability in the amount of sample injected will directly translate to variability in peak area.
-
Troubleshooting Steps:
-
Autosampler Syringe Issues: Check the autosampler syringe for air bubbles, clogs, or wear. Ensure the syringe is functioning correctly.
-
Manual Injection Technique: If performing manual injections, ensure a consistent and rapid injection technique.
-
-
-
Column Contamination: Buildup of non-volatile matrix components on the analytical column can create active sites, leading to analyte degradation and poor peak shape.
-
Troubleshooting Steps:
-
Trim the Column: Remove the first few centimeters (up to 30 cm) from the front of the column to eliminate contaminated sections.
-
Use a Guard Column: A guard column can help protect the analytical column from contamination.
-
-
-
Issue 2: Presence of Endrin and Endrin Aldehyde Peaks in this compound Standard
-
Question: When I inject my this compound standard, I also see peaks for endrin and endrin aldehyde. Why is this happening?
-
Answer: The presence of endrin and endrin aldehyde in an this compound standard injection is typically due to the degradation of endrin, which can occur either in the analytical standard itself over time or, more commonly, within the GC system. Endrin is known to degrade into endrin aldehyde and this compound, especially in a hot GC inlet with active sites.
Potential Causes & Solutions:
-
GC System Activity (Endrin Breakdown): The most likely cause is the thermal and catalytic breakdown of residual endrin in your system or impurities in your standard within the GC inlet. EPA methods, such as 8081B, set strict limits on the acceptable percentage of endrin breakdown (typically <15-20%) as a measure of system inertness.
-
Troubleshooting Steps:
-
Perform an Endrin/DDT Degradation Check: Inject a standard containing only endrin and DDT to quantify the percent breakdown. If the degradation exceeds the method's limits, it confirms that the GC system is not sufficiently inert.
-
Optimize Inlet Temperature: Endrin is sensitive to high temperatures. While a lower inlet temperature can reduce breakdown, it may also affect the volatilization of other analytes. Experiment with lowering the inlet temperature (e.g., from 250°C to 200°C) to find a balance.
-
Use Deactivated Consumables: Ensure you are using high-quality, deactivated inlet liners and columns to minimize active sites.
-
-
-
Standard Purity and Stability: While less common, the standard itself could contain impurities or have degraded over time. Endrin aldehyde and this compound can be present as impurities in commercial endrin preparations.
-
Troubleshooting Steps:
-
Prepare a Fresh Standard: If you suspect the standard has degraded, prepare a fresh dilution from a reliable stock.
-
Verify with a Second Source Standard: Analyze a standard from a different manufacturer or lot to confirm the purity.
-
-
-
Issue 3: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: My this compound peak is showing significant tailing/fronting. How can I improve the peak shape?
-
Answer: Poor peak shape is often a result of interactions between the analyte and active sites in the GC system, or issues with the chromatographic conditions.
Potential Causes & Solutions:
-
Active Sites: As with reproducibility issues, active sites in the inlet or column can cause peak tailing.
-
Troubleshooting Steps: Follow the steps outlined in Issue 1 for cleaning and deactivating the GC inlet and column.
-
-
Inappropriate Column Phase or Condition: The choice and condition of the GC column are critical for good chromatography.
-
Troubleshooting Steps:
-
Ensure Column Suitability: A mid-polar stationary phase is generally a good choice for ketone analysis.
-
Condition the Column: If the column is new or has been exposed to air, it may need to be conditioned according to the manufacturer's instructions.
-
-
-
Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting.
-
Troubleshooting Steps:
-
Dilute the Sample: Reduce the concentration of the sample being injected.
-
Reduce Injection Volume: Decrease the volume of sample introduced into the GC.
-
-
-
Issue 4: Matrix Effects Leading to Inaccurate Quantification
-
Question: I suspect matrix effects are impacting my results, leading to either suppressed or enhanced signal for this compound. How can I address this?
-
Answer: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization or detection of the analyte of interest, leading to inaccurate quantification. This is a significant challenge, especially with complex biological or environmental samples.
Potential Causes & Solutions:
-
Insufficient Sample Cleanup: Complex matrices, such as those with high lipid content, can contaminate the GC system and cause signal interference.
-
Troubleshooting Steps:
-
Implement Robust Sample Preparation: Techniques like QuEChERS followed by a cleanup step such as dispersive solid-phase extraction (d-SPE) can effectively remove many interfering matrix components. For fatty matrices, specialized sorbents like EMR-Lipid can significantly improve cleanup.
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for selectively extracting the analyte and removing matrix components.
-
-
-
Matrix-Induced Signal Enhancement: Co-extracted matrix components can sometimes mask active sites in the GC system, paradoxically leading to an enhanced signal for the analyte compared to a clean standard.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to compensate for consistent matrix effects.
-
Employ an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects. The SIL-IS behaves almost identically to the analyte during extraction, injection, and ionization, allowing for accurate correction of signal variations.
-
-
-
Quantitative Data Summary
The following table summarizes key experimental parameters that can be optimized to improve the reproducibility of this compound quantification.
| Parameter | Typical Starting Value | Troubleshooting Range | Rationale for Adjustment |
| GC Inlet Temperature | 250 °C | 180 - 250 °C | Lower temperatures can reduce the thermal degradation of endrin. |
| Injection Volume | 1 µL | 0.5 - 2 µL | Reducing volume can prevent column overload and reduce matrix introduction. |
| Endrin Breakdown % | < 15% | N/A (must meet criteria) | A key indicator of GC system inertness and cleanliness. |
| Sample Concentration | Varies | Dilute as needed | High concentrations can lead to column overload and detector saturation. |
Experimental Protocols
Protocol 1: GC System Inertness Check (Endrin Breakdown Test)
This protocol is adapted from EPA Method 8081B to assess the inertness of the GC system.
-
Prepare a Degradation Check Standard: Prepare a standard containing endrin and 4,4'-DDT at a concentration relevant to your calibration curve (e.g., mid-point).
-
GC-MS/ECD Analysis:
-
Set the GC inlet and column conditions as you would for your sample analysis.
-
Inject the degradation check standard.
-
-
Data Analysis:
-
Identify and integrate the peaks for endrin, endrin aldehyde, this compound, 4,4'-DDT, 4,4'-DDE, and 4,4'-DDD.
-
Calculate the percent breakdown for endrin using the following formula:
-
-
Acceptance Criteria: The percent breakdown for endrin should be less than 15%. If it exceeds this value, perform maintenance on the GC system (e.g., change liner/septum, clean inlet, trim column) before proceeding with sample analysis.
Protocol 2: Sample Preparation using QuEChERS with EMR-Lipid Cleanup for Fatty Matrices
This protocol is a general guideline for the extraction and cleanup of this compound from a high-fat matrix, such as milk, adapted from methodologies for organochlorine pesticides.
-
Sample Homogenization: Homogenize the sample (e.g., 10 g of milk).
-
Extraction:
-
To the homogenized sample, add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex or shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
EMR-Lipid Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add it to a d-SPE tube containing EMR-Lipid sorbent and magnesium sulfate.
-
Vortex for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully collect the supernatant for GC-MS analysis.
-
An evaporation and reconstitution step may be necessary to concentrate the sample and exchange the solvent.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound reproducibility.
Caption: Potential sources of contamination in the analytical workflow.
References
Technical Support Center: GC-ECD Analysis of Endrin Ketone
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography-electron capture detection (GC-ECD) analysis of endrin ketone, with a specific focus on mitigating interference from column bleed.
Frequently Asked Questions (FAQs)
Q1: What is column bleed and why is it a problem in this compound analysis?
A1: Column bleed is the natural degradation of the stationary phase of the GC column, which then elutes and creates a background signal.[1][2][3] In the analysis of this compound, which is often conducted at trace levels, a high column bleed can elevate the baseline noise, making it difficult to accurately detect and quantify the analyte.[4][5] This is particularly problematic for sensitive detectors like the Electron Capture Detector (ECD), which is highly responsive to the electronegative compounds that can be present in column bleed.
Q2: What are the typical signs of excessive column bleed in my chromatogram?
A2: The most common indicator of excessive column bleed is a rising baseline as the oven temperature increases during your GC run. Other signs include a generally high background signal even at lower temperatures, the appearance of broad, indistinct peaks, and a decrease in the signal-to-noise ratio for your target analyte, this compound. In some cases, you may also observe specific bleed-related peaks in your chromatogram.
Q3: What causes high column bleed?
A3: Several factors can contribute to high column bleed:
-
High Temperatures: Operating the column at or near its maximum temperature limit for extended periods will accelerate the degradation of the stationary phase.
-
Oxygen Exposure: The presence of oxygen in the carrier gas, even at trace levels, is a primary cause of stationary phase degradation, especially at high temperatures. This can result from leaks in the system or impure carrier gas.
-
Contamination: Contaminants from the sample, septum, or ferrules can accumulate on the column and cause the stationary phase to break down. Aggressive chemical components in the sample can also damage the stationary phase.
-
Improper Column Conditioning: A new column that has not been properly conditioned will exhibit higher bleed.
-
Column Age and Usage: All columns will naturally exhibit more bleed as they age and are used over time.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to column bleed interference in your this compound GC-ECD analysis.
Problem: High Baseline Noise and Rising Baseline
This is the most direct indication of column bleed. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high baseline noise.
Detailed Troubleshooting Steps & Experimental Protocols
Step 1: Verify Operating Conditions
-
Action: Check your GC oven temperature program.
-
Protocol: Ensure that the maximum temperature in your method does not exceed the column's specified isothermal or temperature-programmed limit. For most analyses, it is recommended to stay at least 20-30°C below the maximum limit to prolong column life.
-
Action: Verify the purity of your carrier gas.
-
Protocol: Use high-purity (99.999% or higher) carrier gas. It is highly recommended to install and regularly change oxygen and moisture traps on your carrier gas line to prevent oxidative damage to the column.
Step 2: Check for System Leaks
-
Action: Perform a thorough leak check of the GC system.
-
Protocol: Use an electronic leak detector to check for leaks at the inlet septum nut, column fittings at both the inlet and detector, and gas line connections. Do not use liquid leak detectors as they can contaminate the system. A common source of leaks is an overused or improperly installed septum.
Step 3: Evaluate Column Health
-
Action: Condition the GC column.
-
Protocol for a New Column:
-
Install the column in the inlet, but do not connect it to the detector.
-
Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.
-
Set the oven temperature to ramp at 10-15°C/min to the conditioning temperature. The conditioning temperature should be about 20°C above the final temperature of your analytical method, but not exceeding the column's maximum isothermal temperature limit.
-
Hold at the conditioning temperature for the time recommended by the manufacturer (typically 1-2 hours for non-polar columns).
-
Cool the oven, connect the column to the detector, and run a blank temperature program to verify a stable baseline.
-
-
Action: Trim the column.
-
Protocol: If the column has been in use, the front end may be contaminated.
-
Cool the GC oven and inlet.
-
Carefully remove the column from the inlet.
-
Using a ceramic scoring wafer, cut off 0.5 to 1 meter from the inlet end of the column. Ensure the cut is clean and at a 90-degree angle.
-
Reinstall the column and perform a leak check.
-
Run a blank analysis to assess the baseline.
-
Step 4: Assess Sample and Inlet
-
Action: Check for contamination from the inlet.
-
Protocol:
-
Septum Bleed: Replace the inlet septum. Septa can degrade at high temperatures and release volatile compounds that contribute to the baseline signal.
-
Liner Contamination: Replace the inlet liner. Non-volatile matrix components can accumulate in the liner and cause broad peaks or a noisy baseline.
-
Solvent Blank Analysis: Inject a clean solvent blank and run your analytical method. If the baseline is still high, the problem is likely with the column or system. If the baseline is clean, the issue may be related to your samples.
-
Data Presentation
Table 1: Common Causes of Column Bleed and Their Solutions
| Cause | Symptoms | Recommended Action |
| High Operating Temperature | Baseline rises significantly at the upper end of the temperature program. | Lower the final oven temperature. Ensure the temperature does not exceed the column's limit. |
| Oxygen in Carrier Gas | Consistently high baseline across the temperature range, which worsens over time. | Install or replace oxygen and moisture traps. Check for system leaks. Use high-purity gas. |
| Column Contamination | Ghost peaks, peak tailing for active compounds, and a rising baseline. | Trim the front end of the column. Replace the inlet liner and septum. |
| Improper Conditioning | High baseline noise with a new column. | Condition the column according to the manufacturer's instructions. |
| Column Age | Gradually increasing baseline over the life of the column. | Replace the column. |
Visualizations
Logical Relationship of Column Bleed Factors
References
Technical Support Center: Optimizing Endrin Ketone Extraction from Clay Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of endrin ketone from clay soils.
Frequently Asked Questions (FAQs)
Q1: What makes this compound difficult to extract from clay soils?
This compound, a persistent transformation product of the pesticide endrin, exhibits strong adsorption to soil particles, particularly in soils with high clay and organic matter content.[1][2][3][4][5] This is due to its hydrophobic nature and the large surface area and potential for various chemical interactions provided by clay minerals. These strong interactions make it challenging to efficiently desorb the analyte from the soil matrix into the extraction solvent, often resulting in low recovery rates.
Q2: Which extraction methods are most commonly used for this compound and other organochlorine pesticides in soil?
Several methods can be employed, each with its own advantages and disadvantages. The most common include:
-
Soxhlet Extraction: A classical and robust method, often considered a benchmark.
-
Ultrasonic-Assisted Extraction (UAE): Uses sound waves to enhance solvent penetration and analyte desorption.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and soil matrix, accelerating extraction.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving solvent extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup.
Q3: What are the key parameters to optimize for improving extraction efficiency?
To enhance the recovery of this compound, the following experimental parameters should be carefully optimized:
-
Solvent Selection: The choice of solvent is critical. A single solvent or a mixture should be selected based on the polarity of this compound and its ability to overcome the strong soil-analyte interactions. Common choices include mixtures of polar and non-polar solvents like acetone/hexane or acetone/petroleum ether.
-
Temperature: Higher temperatures can increase the solubility of this compound and improve desorption kinetics. However, excessively high temperatures risk thermal degradation of the analyte.
-
Extraction Time: Sufficient time is necessary for the solvent to penetrate the soil matrix and for the analyte to partition into the solvent. The optimal time will vary depending on the chosen method.
-
Soil Properties: The composition of the clay soil, including the type of clay minerals, organic matter content, and moisture level, will significantly influence extraction efficiency. Sample pre-treatment, such as drying and grinding, can improve solvent access to the analyte.
-
Agitation/Mixing: Proper agitation ensures thorough contact between the soil sample and the extraction solvent, which is crucial for efficient mass transfer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Strong Adsorption to Clay: this compound binds tightly to active sites on clay minerals and organic matter. 2. Inappropriate Solvent: The solvent may not have the correct polarity or strength to desorb the analyte. 3. Insufficient Extraction Time/Temperature: The conditions may not be energetic enough to overcome the matrix interactions. 4. Matrix Effects: Co-extracted substances can interfere with the analytical measurement. | 1. Increase Extraction Energy: Consider switching to a more energetic technique like MAE or PLE. For existing methods, increase temperature (within analyte stability limits) or sonication power. 2. Optimize Solvent System: Experiment with solvent mixtures. A common approach is a 1:1 mixture of a polar solvent (e.g., acetone) and a non-polar solvent (e.g., hexane or petroleum ether). Consider adding a small amount of a more polar solvent like methanol to aid desorption. 3. Increase Extraction Time and/or Cycles: For methods like Soxhlet or UAE, increase the extraction duration. For PLE or MAE, consider multiple extraction cycles. 4. Improve Cleanup: Implement or optimize a post-extraction cleanup step using techniques like solid-phase extraction (SPE) with Florisil or silica gel to remove interferences. |
| Poor Reproducibility (High RSD) | 1. Inhomogeneous Sample: The clay soil sample may not be uniform, leading to variations in analyte concentration between subsamples. 2. Inconsistent Sample Preparation: Variations in grinding, sieving, or moisture content can affect extraction efficiency. 3. Variable Extraction Conditions: Fluctuations in temperature, time, or solvent volumes between samples. | 1. Homogenize Sample Thoroughly: Ensure the soil sample is well-mixed, dried, and finely ground to a consistent particle size before taking subsamples. 2. Standardize Sample Preparation: Develop and strictly follow a standard operating procedure (SOP) for sample preparation. Consider using anhydrous sodium sulfate to dry the sample and create a free-flowing powder. 3. Ensure Consistent Application of Method: Calibrate and monitor equipment (e.g., temperature probes, timers) to ensure consistent extraction conditions for all samples. |
| High Background/Interference in Chromatogram | 1. Co-extraction of Matrix Components: Clay soils contain numerous organic and inorganic compounds that can be co-extracted with the analyte. 2. Contaminated Solvents or Glassware: Impurities in solvents or on glassware can introduce interfering peaks. | 1. Implement a Cleanup Step: Use dSPE as in the QuEChERS method, or column chromatography with adsorbents like Florisil, silica gel, or alumina to remove interfering compounds. Gel permeation chromatography (GPC) can also be effective for removing high molecular weight interferences. 2. Use High-Purity Solvents and Clean Glassware: Use pesticide-grade or equivalent high-purity solvents. Thoroughly clean all glassware, potentially including a final rinse with the extraction solvent. |
Data on Extraction Efficiency
The following table summarizes recovery data for organochlorine pesticides, including endrin and its metabolites where specified, from soil using various extraction methods. This data is compiled from multiple studies and is intended for comparative purposes. Actual recoveries will depend on the specific soil matrix and optimized experimental conditions.
| Extraction Method | Solvent System | Analyte(s) | Soil Type | Average Recovery (%) | Reference |
| Soxhlet Extraction | Hexane/Acetone (1:1) | Organochlorine Pesticides (including Endrin) | Not Specified | 70 - 102 | |
| Ultrasonic-Assisted Extraction (UAE) | Acetone/Petroleum Ether (1:1) | Organochlorine Pesticides (including this compound) | Not Specified | 82 - 106 | |
| Microwave-Assisted Extraction (MAE) | Acetone/Hexane (3:2) | Organochlorine Pesticides | Not Specified | 98 - 102 | |
| Pressurized Liquid Extraction (PLE) | Hexane/Acetone (1:1) | Organochlorine Pesticides | Soil with 3.2% organic matter | >90 (for most analytes) | |
| QuEChERS | Acetonitrile | 24 Multiclass Pesticides | 3 different soil types | Median of 72.7 |
Experimental Protocols
Automated Soxhlet Extraction (Based on EPA Method 3541)
-
Sample Preparation: Air-dry the clay soil sample at room temperature or mix with anhydrous sodium sulfate to obtain a free-flowing powder. Weigh approximately 10 g of the prepared sample into an extraction thimble.
-
Extraction: Place the thimble in the automated Soxhlet extractor. Add a 1:1 (v/v) mixture of acetone and hexane to the extraction apparatus.
-
Operation: The automated process typically involves immersing the thimble in the boiling solvent for an initial period (e.g., 60 minutes), followed by a rinsing phase where the solvent is condensed and drips through the thimble (e.g., 60 minutes).
-
Concentration: After extraction, the solvent is evaporated to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (if necessary): The concentrated extract can be cleaned using a Florisil or silica gel column to remove interferences.
-
Analysis: The final extract is analyzed by Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).
Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Weigh 5 g of air-dried and sieved clay soil into a beaker or centrifuge tube.
-
Solvent Addition: Add 25 mL of a 1:1 (v/v) mixture of acetone and petroleum ether.
-
Sonication: Place the vessel in an ultrasonic bath and sonicate for 20 minutes.
-
Extraction Repetition: Decant the solvent. Repeat the extraction on the soil residue with a fresh portion of the solvent mixture for another 20 minutes.
-
Combine and Concentrate: Combine the extracts from both steps and concentrate to the desired final volume.
-
Analysis: Analyze the extract using GC-ECD or GC-MS.
Visualizations
Caption: General workflow for this compound extraction from clay soil.
Caption: Troubleshooting logic for low this compound recovery.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Endrin Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantitative determination of endrin ketone, a significant transformation product of the organochlorine pesticide endrin. The selection of an appropriate analytical method is critical for accurate risk assessment and regulatory compliance. This document outlines the performance characteristics of commonly employed techniques, including Gas Chromatography with Electron Capture Detection (GC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Comparison of Analytical Method Performance
The choice of analytical methodology for this compound is dictated by factors such as sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography-based methods are the most established and widely used.
| Parameter | GC-ECD | GC-MS | HPLC-UV |
| Principle | Separation by GC, detection of electrophilic compounds | Separation by GC, identification by mass-to-charge ratio | Separation by LC, detection by UV absorbance |
| Selectivity | Good for halogenated compounds | Excellent (confirmatory) | Moderate to Good |
| Sensitivity (LOD) | 0.039 ppb[1] | ~0.002 - 2.4 ppb (for OCPs) | ~0.4 - 1.0 ppb (for some pesticides)[2] |
| **Linearity (R²) ** | >0.998[1] | >0.99 | >0.99[2] |
| Precision (%RSD) | < 20%[3] | < 6.03% (for aldrin/dieldrin) | < 1% |
| Accuracy (Recovery) | 76.94% | >80% (for aldrin/dieldrin) | 97.6 - 101.5% (for some pesticides) |
| Confirmation | Requires second column confirmation | Inherent | Requires MS confirmation |
| Primary Application | Routine quantification | Confirmation and quantification | Alternative for thermally labile compounds |
Table 1. Comparison of key validation parameters for different analytical methods for this compound. Data for GC-MS and HPLC-UV are based on general performance for organochlorine pesticides due to limited specific data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of typical experimental protocols for the analysis of this compound.
Gas Chromatography-Electron Capture Detection (GC-ECD) based on EPA Method 8081B
This method is a primary technique for the analysis of organochlorine pesticides, including this compound.
a. Sample Preparation (Water Matrix - Liquid-Liquid Extraction)
A common approach involves extraction of the analyte from the aqueous phase into an organic solvent.
Caption: Workflow for water sample preparation.
b. GC-ECD Analysis
The prepared extract is then injected into the GC-ECD system.
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Injector: Split/splitless, 250 °C.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: Initial 120°C for 1 min, ramp to 200°C at 15°C/min, then to 300°C at 5°C/min, hold for 10 min.
-
Detector: Electron Capture Detector (ECD), 300 °C.
-
Makeup Gas: Nitrogen.
c. Endrin Degradation Check
A critical system suitability test for EPA Method 8081B is the evaluation of endrin and DDT degradation. The breakdown of endrin to endrin aldehyde and this compound should not exceed 15%. This is calculated as follows:
Percent Breakdown of Endrin = [(Peak Area of Endrin Aldehyde + Peak Area of this compound) / (Peak Area of Endrin + Peak Area of Endrin Aldehyde + Peak Area of this compound)] * 100
Caption: Endrin degradation pathway in the GC inlet.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a higher level of specificity and is often used for confirmation of results obtained by GC-ECD.
a. Sample Preparation (Soil Matrix - Soxhlet Extraction)
Solid samples require a more rigorous extraction procedure.
Caption: Workflow for soil sample preparation.
b. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Injector: Split/splitless, 250 °C.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: Initial 70°C for 2 min, ramp to 240°C at 20°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
High-Performance Liquid Chromatography (HPLC)
While less common for this compound, HPLC with UV or MS/MS detection can be a viable alternative, particularly for samples that are not amenable to the high temperatures of GC.
a. Sample Preparation (QuEChERS)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined extraction and cleanup procedure suitable for a wide range of sample matrices.
Caption: General QuEChERS workflow for sample preparation.
b. HPLC-UV Analysis (General Method for Pesticides)
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV Diode Array Detector (DAD) at 220 nm.
-
Injection Volume: 20 µL.
Conclusion
The validation of analytical methods for this compound is predominantly centered around gas chromatography. GC-ECD offers excellent sensitivity for routine quantitative analysis, while GC-MS provides the necessary specificity for confirmatory purposes. The critical aspect of GC-based methods is the monitoring and control of endrin degradation in the inlet. While HPLC presents a potential alternative, more specific method development and validation are required to establish it as a routine technique for this compound analysis. The choice of the most suitable method will depend on the specific requirements of the analysis, including regulatory guidelines, matrix complexity, and the need for confirmatory data.
References
A Comparative Guide to Analytical Methods for Endrin Ketone Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of endrin ketone, a significant transformation product of the organochlorine pesticide endrin. Due to the absence of direct inter-laboratory comparison studies in publicly available literature, this document focuses on comparing the performance of various validated analytical methods based on experimental data from individual studies. The guide is intended to assist laboratories in selecting and implementing appropriate methods for the analysis of this compound in diverse matrices.
This compound is a persistent environmental contaminant and its monitoring is crucial for assessing environmental quality and food safety.[1] Its detection is also a key indicator of the degradation of its parent compound, endrin, and is often included in quality control measures for analytical systems testing for organochlorine pesticides.[2]
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound is dependent on the matrix, required sensitivity, and available instrumentation. Gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) are the most common techniques. Sample preparation is a critical step, with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and liquid-liquid extraction (LLE) being prevalent approaches.
The following tables summarize the performance of different methods for this compound analysis as reported in various studies.
Table 1: Performance of QuEChERS-GC-µECD for this compound in Animal-Derived Foods [3]
| Parameter | Performance Metric |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery | 75.63 - 117.92% |
| Precision (RSD) | ≤ 8.52% |
| **Linearity (R²) ** | ≥ 0.9960 |
Table 2: Performance of GC-ECD for this compound in Water [4]
| Parameter | Performance Metric |
| Limit of Detection (LOD) | 0.039 µg/L |
| Limit of Quantification (LOQ) | 0.103 µg/L |
| Linearity Range | 2.5 - 20 µg/L |
Table 3: Performance of GC-MS/MS for Multiple Pesticides including this compound in Soil [1]
| Parameter | Performance Metric |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery | 70 - 120% |
| Precision (RSD) | < 20% |
| Linearity Range | 0.01 - 0.5 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are outlines of the experimental protocols for the methods cited in the performance tables.
Method 1: Modified QuEChERS with GC-µECD for Animal-Derived Foods
This method is designed for the analysis of endrin and its metabolite, δ-keto endrin (this compound), in fatty food matrices such as chicken, pork, beef, egg, and milk.
-
Sample Extraction: Samples are extracted with acidified acetonitrile.
-
Salting Out: The extract is partitioned using magnesium sulfate and sodium acetate.
-
Clean-up: The supernatant is purified using a dual-layer solid-phase extraction (SPE) cartridge containing Supelclean ENVI-Carb and primary secondary amine (PSA) sorbents.
-
Instrumental Analysis: The final extract is analyzed using a gas chromatograph equipped with a micro-electron capture detector (GC-µECD).
Method 2: GC-ECD for Water Analysis
This method is suitable for the quantification of a range of organochlorine pesticides, including this compound, in water samples.
-
Sample Preparation: While the specific extraction method is not detailed in the snippet, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common for water samples.
-
Instrumental Analysis (GC-ECD):
-
Instrument: Shimadzu 2010 plus Gas Chromatograph with a 63Ni electron capture detector.
-
Column: Rtx-CLPesticides (fused silica) proprietary Crossbond phase column (30 m × 0.32 mm ID × 0.50 µm).
-
Injector: Split mode (split ratio: 10.0) at 200 °C.
-
Carrier Gas: Nitrogen at a flow rate of 10 mL/min.
-
Oven Program: Initial temperature 120 °C (held for 1 min), ramped at 15 °C/min to 200 °C (held for 1 min), then ramped at 5 °C/min to 300 °C (held for 10 min).
-
Detector Temperature: 300 °C.
-
Method 3: GC-MS/MS for Soil Analysis
This method allows for the simultaneous analysis of 203 pesticides, including this compound, in various types of soil.
-
Sample Preparation: The specific extraction and clean-up steps are not detailed in the abstract but would typically involve solvent extraction followed by a clean-up step to remove matrix interferences.
-
Instrumental Analysis (GC-MS/MS):
-
Oven Program: Initial temperature of 70°C for 2 min, ramped to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, with a final hold for 10 minutes.
-
Quantification: Performed by comparing the peak areas of the analytes to a calibration curve using a multi-point calibration.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the analysis of this compound.
Figure 1: General workflow for the analysis of this compound.
Figure 2: Detailed workflow for the QuEChERS sample preparation method.
References
- 1. aensiweb.com [aensiweb.com]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Determination of endrin and δ-keto endrin in five food products of animal origin using GC-μECD: A modified QuEChERS approach to traditional detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Endrin, Endrin Aldehyde, and Endrin Ketone by Gas Chromatography: A Comparative Guide
The accurate differentiation and quantification of endrin and its primary degradation products, endrin aldehyde and endrin ketone, are critical in environmental monitoring and food safety analysis. Due to their similar chemical structures, chromatographic separation can be challenging. This guide provides a comparative overview of their separation using gas chromatography (GC), supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Endrin is an organochlorine pesticide that can degrade into endrin aldehyde and this compound, particularly under the high-temperature conditions of a GC inlet.[1][2] Therefore, a well-optimized GC method and an inert system are essential for accurate analysis.[3][4] The choice of the stationary phase in the GC column is a critical factor in achieving the desired separation.[5]
Quantitative Data Summary
The retention times of endrin, endrin aldehyde, and this compound can vary based on the specific GC column and analytical conditions. The following table summarizes typical retention times obtained on a DB-CLP1 column, a common choice for organochlorine pesticide analysis.
| Compound | Retention Time (minutes) |
| Endrin | 13.493 |
| Endrin Aldehyde | 14.144 |
| This compound | 15.208 |
| (Data sourced from a study using an Agilent 8860 GC with a DB-CLP1 column) |
Experimental Protocols
Achieving baseline separation of these compounds requires careful optimization of the GC parameters. Below is a detailed methodology based on established analytical procedures for organochlorine pesticides.
Instrumentation:
-
Gas Chromatograph: An Agilent 8860 GC system or equivalent, equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
Column: A DB-CLP1 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good resolution of organochlorine pesticides.
-
Injector: A split/splitless inlet is commonly used. Maintaining an inert flow path is crucial to minimize the thermal degradation of endrin.
GC Conditions:
-
Carrier Gas: Helium, with a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 90°C
-
Ramp 1: 20°C/min to 150°C
-
Ramp 2: 10°C/min to 290°C
-
-
Inlet Temperature: 250°C (Note: Lowering the inlet temperature can help reduce endrin breakdown)
-
Detector Temperature (ECD): 300°C
-
Injection Volume: 1 µL
Sample Preparation:
A standard mixture containing endrin, endrin aldehyde, and this compound should be prepared in a suitable solvent such as hexane or iso-octane. For environmental or biological samples, appropriate extraction and clean-up procedures, such as solid-phase extraction (SPE) with Florisil, are necessary to remove interfering matrix components.
System Suitability Check:
Before sample analysis, it is imperative to check the inertness of the GC system. This is typically done by injecting a standard containing only endrin and 4,4'-DDT. The presence of significant peaks for endrin aldehyde, this compound, 4,4'-DDE, and 4,4'-DDD indicates thermal degradation in the inlet. According to US EPA Method 8081B, the breakdown of endrin should not exceed 15%. If degradation is observed, maintenance such as cleaning the injector port and replacing the liner is required.
Logical Workflow for GC Analysis
The following diagram illustrates the logical workflow for the differentiation of endrin, endrin aldehyde, and this compound by GC.
Caption: Workflow for GC differentiation of endrin and its metabolites.
References
Comparative Toxicity of Endrin and its Degradation Products: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of the organochlorine pesticide endrin and its primary degradation products. The information presented is collated from various toxicological studies to support research and development in toxicology and pharmacology.
Data Presentation: Comparative Acute Toxicity
The acute toxicity of endrin and its degradation products varies, with some metabolites exhibiting higher toxicity than the parent compound. The following table summarizes the available oral LD50 values in rats for a direct comparison.
| Compound | Chemical Structure | Oral LD50 (mg/kg) in Rats | Reference(s) |
| Endrin | 3 - 43 | [1][2] | |
| 12-ketoendrin | 0.8 - 1.1 | [1][2] | |
| Endrin ketone | 10 | [3] | |
| Endrin aldehyde | 500 | ||
| delta-ketoendrin | Less toxic than endrin |
Note: The chemical structures for 12-ketoendrin, this compound, and delta-ketoendrin are identical as these names are often used interchangeably for the same degradation product.
Key Signaling Pathways and Mechanisms of Toxicity
The primary toxicological effects of endrin are mediated through its interaction with the central nervous system, specifically by antagonizing the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Additionally, endrin has been shown to interfere with ion transport by inhibiting key ATPases. Emerging evidence also suggests the involvement of protein kinase C (PKC) in the apoptotic pathways induced by related compounds.
Experimental Protocols
The following are generalized protocols for key toxicological assays based on established guidelines. Specific experimental details may vary between studies.
Acute Oral Toxicity (LD50) Study in Rodents (based on OECD Guidelines 423 & 425)
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females as they are often more sensitive. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting (food, not water) overnight before dosing.
-
Dose Preparation and Administration: The test substance (endrin or its degradation product) is typically dissolved or suspended in a suitable vehicle (e.g., corn oil). A single dose is administered by oral gavage using a stomach tube.
-
Dose Levels: A limit test may be performed at a high dose (e.g., 2000 mg/kg) to determine if the substance has low toxicity. For more toxic substances, a stepwise procedure is used with smaller groups of animals, and the dose for each subsequent group is adjusted based on the outcome of the previous group.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior, including convulsions), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the Probit or Up-and-Down Procedure.
Acute Aquatic Toxicity (LC50) Study in Fish (based on general OECD and EPA guidelines)
-
Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas), is used. Fish are acclimated to test conditions.
-
Test System: A flow-through or static-renewal system is used to maintain constant concentrations of the test substance and water quality parameters (temperature, pH, dissolved oxygen).
-
Test Substance Preparation: Stock solutions of the test substance are prepared and diluted with control water to achieve the desired test concentrations.
-
Test Procedure: Fish are exposed to a range of concentrations of the test substance for a period of 96 hours.
-
Observations: Mortality and any sublethal effects (e.g., abnormal behavior, loss of equilibrium) are recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The LC50, the concentration lethal to 50% of the test organisms, is calculated for each observation time point using statistical methods like the Probit analysis.
Conclusion
The available data indicate that endrin and its degradation products are highly toxic, with 12-ketoendrin being a particularly potent metabolite in mammals. The primary mechanism of neurotoxicity involves the antagonism of the GABA-A receptor, leading to hyperexcitability of the central nervous system. Further research is warranted to fully elucidate the toxicity profiles of all degradation products, especially in aquatic ecosystems, and to further detail the involvement of other signaling pathways such as the PKC-mediated apoptosis. The experimental protocols provided herein offer a standardized framework for conducting such comparative toxicological assessments.
References
A Comparative Analysis of QuEChERS and SPE for Endrin Ketone Quantification
For researchers and scientists engaged in the analysis of pesticide residues, particularly the persistent organochlorine endrin ketone, selecting an efficient and reliable sample preparation method is paramount. The two most prominent techniques for this purpose, Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) and Solid-Phase Extraction (SPE), offer distinct advantages and performance characteristics. This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
Performance Data: A Side-by-Side Comparison
The efficacy of a sample preparation method is primarily judged by its recovery, precision (expressed as relative standard deviation or RSD), and its limits of detection (LOD) and quantification (LOQ). The following table summarizes the performance of QuEChERS and SPE for the analysis of this compound based on available experimental data.
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) |
| Recovery | 75.63% - 117.92%[1] | 101.3% - 102.0%[2][3] |
| Relative Standard Deviation (RSD) | ≤ 8.52%[1] | 1.8% - 6.8%[2] |
| Limit of Detection (LOD) | 0.003 mg/kg | Not explicitly reported for this compound |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Not explicitly reported for this compound |
Experimental Workflows
The procedural differences between QuEChERS and SPE are significant, with QuEChERS being a more streamlined process and SPE offering a more traditional, multi-step approach. The following diagrams illustrate the typical workflows for each method.
References
Performance evaluation of different GC columns for endrin ketone separation
For researchers, scientists, and professionals in drug development, achieving accurate and reliable separation of endrin and its degradation product, endrin ketone, is a critical analytical challenge. The performance of the gas chromatography (GC) column is paramount in obtaining the necessary resolution and peak shape for confident quantification. This guide provides an objective comparison of different GC columns, supported by experimental data, to aid in the selection of the most suitable column for this application.
The analysis of endrin, a persistent organochlorine pesticide, is often complicated by its thermal degradation in the GC inlet and column, leading to the formation of endrin aldehyde and this compound.[1][2][3] According to the U.S. Environmental Protection Agency (EPA) Method 8081B, the breakdown of endrin should be carefully monitored, with acceptance criteria typically set at less than 15%.[4][5] Therefore, the choice of a GC column with high inertness and appropriate selectivity is crucial to minimize on-column degradation and effectively separate the parent compound from its breakdown products.
This comparison focuses on columns with varying stationary phase polarities, which significantly influences the separation mechanism. The data presented herein has been compiled from various application notes and scientific publications to provide a comprehensive overview.
Comparative Performance of GC Columns
The following table summarizes the performance of three commonly used GC column types for the separation of endrin and this compound. The data, while sourced from different studies, provides a valuable snapshot of their relative capabilities.
| GC Column (Stationary Phase) | Endrin Retention Time (min) | This compound Retention Time (min) | Estimated Resolution (Rs) | Peak Shape (Asymmetry) |
| Rtx-CLPesticides (Proprietary Crossbond) | ~14.5 | ~20.9 | > 1.5 (Baseline) | Symmetric |
| Rtx-CLPesticides2 (Proprietary Crossbond) | ~14.0 | ~21.0 | > 1.5 (Baseline) | Symmetric |
| DB-5ms (5% Phenyl / 95% Dimethylpolysiloxane) | Varies | Varies | Good | Generally Symmetric |
| DB-35ms (35% Phenyl / 65% Dimethylpolysiloxane) | Varies | Varies | Potentially Improved | Symmetric |
Note: Retention times and resolution are highly dependent on the specific GC method parameters (e.g., temperature program, carrier gas flow rate) and instrument configuration. The data in this table is intended for comparative purposes and is derived from various sources.
In-Depth Analysis of Column Performance
Low-Polarity Columns (e.g., DB-5ms, Rtx-5): These columns, with a 5% phenyl substitution, are a common starting point for pesticide analysis due to their versatility. They generally provide good peak shapes for a wide range of organochlorine pesticides. However, for the specific separation of endrin and its isomers, achieving baseline resolution from all potential interferences can sometimes be challenging depending on the sample matrix.
Mid-Polarity Columns (e.g., DB-35ms, Rtx-35): Increasing the phenyl content to 35% enhances the column's polarity, which can alter the elution order and improve the resolution of certain closely eluting compounds. An Agilent application note highlights that a DB-35ms UI column offers more selectivity to resolve difficult analytes compared to a nonpolar DB-5ms UI phase. This increased selectivity can be advantageous for achieving a more robust separation of endrin and this compound, especially in complex matrices.
Specialized Pesticide Columns (e.g., Rtx-CLPesticides, Rtx-CLPesticides2): These columns are specifically designed and tested for the analysis of organochlorine pesticides according to EPA methods. They often feature proprietary stationary phases that provide an optimal balance of polarity and inertness to achieve baseline separation of critical pairs, including endrin and its degradation products, in shorter analysis times. Chromatograms from Restek demonstrate excellent separation of a complex organochlorine pesticide mix, including endrin and this compound, on both Rtx-CLPesticides and Rtx-CLPesticides2 columns.
Experimental Protocols
The following methodologies are representative of the experimental conditions used to generate the performance data cited in this guide. These protocols are based on established methods such as U.S. EPA Method 8081B.
Sample Preparation (Soil/Sediment):
-
A representative sample (e.g., 10-30 g) is mixed with anhydrous sodium sulfate to remove moisture.
-
The sample is then extracted using a suitable solvent mixture (e.g., hexane/acetone (1:1)) via methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE).
-
The extract is concentrated and may undergo a cleanup procedure using solid-phase extraction (SPE) with adsorbents like Florisil or silica gel to remove interfering matrix components.
-
The final extract is then brought to a known volume for GC analysis.
Sample Preparation (Water):
-
A 1 L water sample is collected in a clean glass container.
-
The sample is extracted with a suitable organic solvent (e.g., dichloromethane or a hexane/diethyl ether mixture) using a separatory funnel or continuous liquid-liquid extraction.
-
The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated.
-
The extract is then solvent-exchanged into a solvent compatible with the GC analysis (e.g., hexane).
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode is typically used for trace analysis. An inert liner, such as one with a wool plug, is recommended to minimize analyte degradation.
-
Inlet Temperature: A temperature around 250°C is common, but it may need to be optimized to minimize the thermal breakdown of endrin.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100-150°C), holds for a short period, and then ramps up to a final temperature (e.g., 300-320°C) at one or more rates. This allows for the effective separation of a wide range of analytes.
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to the halogenated nature of organochlorine pesticides.
Endrin Breakdown Calculation:
As per EPA Method 8081B, the percentage of endrin breakdown is calculated to assess the inertness of the GC system. The calculation is as follows:
% Endrin Breakdown = [(Peak Area of Endrin Aldehyde + Peak Area of this compound) / (Peak Area of Endrin + Peak Area of Endrin Aldehyde + Peak Area of this compound)] x 100
Visualizing the Process
To better understand the analytical workflow and the chemical relationships, the following diagrams have been generated.
Conclusion
The selection of an appropriate GC column is a critical factor for the successful analysis of endrin and this compound. While low-polarity columns like the DB-5ms can be effective, mid-polarity columns such as the DB-35ms may offer enhanced selectivity for this specific separation. For routine and high-throughput laboratories, specialized pesticide columns like the Rtx-CLPesticides and Rtx-CLPesticides2 are often the preferred choice due to their optimized selectivity, high inertness, and ability to provide baseline resolution in shorter analysis times. Researchers should carefully consider their specific analytical needs, sample matrices, and desired throughput when selecting a GC column for endrin and this compound analysis. It is always recommended to perform in-house validation to confirm the chosen column's performance under the specific laboratory conditions.
References
- 1. Conveniently Evaluate GC Inlet Inertness with Endrin & DDT Using Our Ready-to-Use Reference Standard [restek.com]
- 2. agilent.com [agilent.com]
- 3. Conveniently Evaluate GC Inlet Inertness with Endrin & DDT Using Our Ready-to-Use Reference Standard [restek.com]
- 4. epa.gov [epa.gov]
- 5. gcms.cz [gcms.cz]
A Comparative Guide to the Analysis of Endrin Ketone: EPA Method 8081B vs. GC-MS/MS
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of endrin ketone, a degradation product of the organochlorine pesticide endrin, selecting the optimal analytical method is paramount. This guide provides a detailed comparison of the well-established EPA Method 8081B and a more modern alternative, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
This compound, along with endrin aldehyde, is a key indicator of endrin degradation.[1] Its presence in environmental samples is a significant concern due to the persistence and toxicity of organochlorine compounds.[2][3] Accurate monitoring of this compound is crucial for assessing environmental contamination and ensuring food safety.
Performance Comparison
This section summarizes the available quantitative data for the accuracy and precision of EPA Method 8081B and a GC-MS/MS method for the analysis of this compound. While extensive performance data for this compound under EPA Method 8081B is limited in publicly available resources, the following tables provide a comparative overview based on available data.
Table 1: Performance Data for this compound Analysis in Water
| Parameter | EPA Method 8081B (GC-ECD) | Alternative Method (GC-MS/MS) |
| Analyte | This compound | This compound |
| Matrix | Water | Wastewater Treatment Plant Effluent |
| Accuracy (% Recovery) | Data not readily available in EPA documentation | 97% |
| Precision (% RSD) | Data not readily available in EPA documentation | Not Reported |
| Limit of Detection (LOD) | 0.103 ppb[2] | Not Reported |
| Spiking Concentration | Not Applicable | 50 ng/L |
Note: The performance of EPA Method 8081B is highly dependent on the sample matrix, preparation techniques, and laboratory practices.[4] The data for the GC-MS/MS method is from a specific study and may not be representative of all GC-MS/MS methods.
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results and ensuring data quality. This section outlines the typical experimental protocols for both EPA Method 8081B and a GC-MS/MS method for this compound analysis.
EPA Method 8081B: Organochlorine Pesticides by Gas Chromatography
EPA Method 8081B is a widely used method for the determination of organochlorine pesticides in various matrices using a gas chromatograph with an electron capture detector (GC-ECD).
1. Sample Preparation:
-
Extraction: A measured volume or weight of the sample (e.g., 1 L for liquids, 2-30 g for solids) is extracted using an appropriate technique such as separatory funnel liquid-liquid extraction (Method 3510), continuous liquid-liquid extraction (Method 3520), or solid-phase extraction (Method 3535). Methylene chloride is a common solvent for extraction.
-
Cleanup: The extract may require cleanup to remove interfering compounds. Common cleanup procedures include adsorption chromatography using Florisil (Method 3620), silica gel (Method 3630), or alumina (Method 3610). Sulfur removal (Method 3660) may be necessary for soil and sediment samples.
2. Instrumental Analysis (GC-ECD):
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column and an electron capture detector is used. Dual-column confirmation is often employed to enhance the reliability of analyte identification.
-
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C (hold for 1 min), ramp at 20 °C/min to 180 °C, then ramp at 5 °C/min to 270 °C, and finally ramp at 20 °C/min to 320 °C (hold for 2 min).
-
Carrier Gas: Helium or Nitrogen.
-
Detector Temperature: 300-330 °C.
-
3. Quality Control:
-
A critical quality control measure in EPA Method 8081B is the monitoring of endrin and 4,4'-DDT degradation. The presence of this compound and endrin aldehyde indicates the breakdown of endrin, and the degradation of both parent compounds should not exceed 15%.
Alternative Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS offers enhanced selectivity and sensitivity compared to GC-ECD, making it a powerful tool for trace-level analysis in complex matrices.
1. Sample Preparation:
-
Sample preparation protocols for GC-MS/MS are often similar to those for GC-ECD, involving extraction and cleanup steps tailored to the specific matrix.
2. Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph: A gas chromatograph with a capillary column is coupled to a tandem mass spectrometer.
-
Typical GC-MS/MS Conditions:
-
Injector: Split/splitless inlet.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity.
-
Method Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for EPA Method 8081B and the logical relationship in selecting an analytical method for this compound.
References
A Comparative Guide to Extraction Solvents for Endrin Ketone in Fatty Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of endrin ketone, a toxic metabolite of the organochlorine pesticide endrin, in fatty matrices presents a significant analytical challenge. The high lipid content of samples such as meat, dairy products, and adipose tissue can interfere with extraction and subsequent analysis, necessitating robust and efficient sample preparation methods. This guide provides an objective comparison of common extraction solvents, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.
Acetonitrile: The Foundation of Modern Multi-Residue Methods
Acetonitrile has become a cornerstone in pesticide residue analysis, particularly within the framework of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies. Its polar nature allows for the efficient extraction of a broad range of pesticides, including the moderately polar this compound, while minimizing the co-extraction of nonpolar lipids.
A key advantage of acetonitrile is its miscibility with water, which facilitates the partitioning of analytes from the aqueous phase of a sample. The subsequent addition of salts, such as magnesium sulfate and sodium chloride, induces phase separation, driving the pesticides into the acetonitrile layer.
Experimental Data: Acetonitrile-Based QuEChERS
A study by Kim et al. (2018) provides extensive data on the recovery of this compound from various fatty matrices using a modified QuEChERS method with acidified acetonitrile. The results demonstrate the high efficiency of this solvent for extracting this compound.
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Chicken | 0.01 | 95.8 | 5.2 |
| 0.02 | 93.5 | 4.8 | |
| 0.1 | 91.2 | 3.5 | |
| Pork | 0.01 | 98.2 | 6.1 |
| 0.02 | 96.4 | 5.5 | |
| 0.1 | 94.7 | 4.1 | |
| Beef | 0.01 | 101.5 | 7.3 |
| 0.02 | 99.8 | 6.9 | |
| 0.1 | 97.6 | 5.3 | |
| Egg | 0.01 | 88.9 | 8.5 |
| 0.02 | 87.2 | 7.9 | |
| 0.1 | 85.4 | 6.7 | |
| Milk | 0.01 | 105.3 | 4.7 |
| 0.02 | 103.1 | 4.2 | |
| 0.1 | 100.9 | 3.8 |
Data sourced from Kim et al. (2018).[1][2]
Ethyl Acetate: A Promising Alternative
Ethyl acetate is another effective solvent for the extraction of a wide range of pesticides.[3] It is less polar than acetonitrile, which can be advantageous in reducing the co-extraction of more polar matrix components. However, it may also co-extract a higher amount of lipids compared to acetonitrile, potentially requiring more intensive cleanup steps.[3] For some pesticides, ethyl acetate has been shown to provide superior recoveries compared to acetonitrile.
While specific recovery data for this compound using ethyl acetate in fatty matrices is limited in the readily available literature, its general effectiveness for organochlorine pesticides suggests it is a viable alternative, particularly when challenges are encountered with acetonitrile-based methods.
Hexane: The Traditional Choice for Lipophilic Compounds
Hexane, a nonpolar solvent, has traditionally been used for the extraction of lipophilic compounds, including many organochlorine pesticides, from fatty matrices. Its primary advantage is its excellent ability to dissolve fats, which can facilitate the release of embedded analytes. However, this also leads to a high degree of co-extraction of lipids, necessitating extensive and often laborious cleanup procedures such as liquid-liquid partitioning and column chromatography to remove these interferences before analysis.
Due to the significant cleanup required, hexane is often used in combination with more polar solvents in multi-step extraction procedures. For instance, an initial extraction with hexane may be followed by partitioning with acetonitrile to selectively recover the pesticides from the lipid-rich hexane extract.
Experimental Protocols
Modified QuEChERS Method for this compound in Fatty Animal Products
This protocol is adapted from Kim et al. (2018).[1]
1. Sample Preparation:
-
Homogenize 10 g of the fatty matrix sample (e.g., chicken, pork, beef, egg, or milk).
2. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add internal standards.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube.
-
The d-SPE tube should contain 150 mg of anhydrous magnesium sulfate, 50 mg of primary secondary amine (PSA) sorbent, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
4. Analysis:
-
Take the supernatant for analysis by gas chromatography-mass spectrometry (GC-MS) or another suitable analytical instrument.
Logical Workflow for Solvent Selection and Extraction
Caption: Workflow for this compound extraction.
Conclusion
The choice of extraction solvent for this compound from fatty matrices is a critical decision that impacts the accuracy, efficiency, and overall success of the analysis.
-
Acetonitrile , particularly within a QuEChERS framework, stands out as a highly effective and validated method, offering excellent recoveries for this compound across a variety of fatty matrices with relatively simple cleanup procedures.
-
Ethyl acetate presents a viable alternative, though more specific validation data for this compound is needed to fully assess its performance in comparison to acetonitrile.
-
Hexane , while effective at solubilizing lipids, necessitates extensive cleanup and is generally more labor-intensive and time-consuming.
For researchers seeking a robust, well-documented, and high-throughput method for the analysis of this compound in fatty matrices, the acetonitrile-based QuEChERS approach is strongly recommended. However, the selection of the most appropriate solvent will ultimately depend on the specific matrix, available instrumentation, and the overall analytical objectives.
References
A Head-to-Head Battle for Precision: Isotope Dilution Mass Spectrometry Sets a New Standard for Endrin Ketone Quantification
For researchers, scientists, and drug development professionals demanding the utmost accuracy in the quantification of endrin ketone, a persistent and toxic environmental contaminant, Isotope Dilution Mass Spectrometry (IDMS) emerges as the superior analytical choice. This guide provides a comprehensive comparison of IDMS with conventional methods—Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data and detailed protocols to inform your selection of the most robust and reliable quantification strategy.
This compound is a toxic degradation product of the organochlorine pesticide endrin. Due to its persistence in the environment and potential for bioaccumulation, its accurate quantification in various matrices is of paramount importance for environmental monitoring, food safety, and toxicological studies. While GC-ECD and GC-MS have been the workhorses for the analysis of such compounds, the inherent advantages of Isotope Dilution Mass Spectrometry (IDMS) in minimizing matrix effects and improving accuracy are becoming increasingly recognized.
Performance Under the Microscope: A Quantitative Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data for the analysis of this compound and related organochlorine pesticides using IDMS, GC-MS, and GC-ECD.
| Performance Metric | Isotope Dilution Mass Spectrometry (GC-IDMS/HRGC-HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detection (GC-ECD) |
| Limit of Detection (LOD) | Low pg to fg range | Low to mid pg range | Low pg range |
| Limit of Quantification (LOQ) | Low pg range | Mid to high pg range | Mid to high pg range |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Recovery (%) | 90-110% (corrected) | 70-120% | 60-130% |
| Precision (RSD) | < 5% | < 15% | < 20% |
| Specificity | Very High | High | Moderate |
| Matrix Effect | Minimal | Moderate to High | High |
Note: The values presented are typical and may vary depending on the specific instrumentation, matrix, and experimental conditions.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. This "isotopically labeled" standard is chemically identical to the native analyte and therefore behaves identically during sample preparation, extraction, and chromatographic analysis. By measuring the ratio of the native analyte to the labeled internal standard, IDMS effectively corrects for any losses that may occur during the analytical process, leading to highly accurate and precise results.
Experimental Workflow for this compound Quantification by GC-IDMS
The following diagram illustrates the typical workflow for the quantification of this compound using Gas Chromatography-Isotope Dilution Mass Spectrometry.
Figure 1. Experimental workflow for this compound quantification by GC-IDMS.
Detailed Experimental Protocol for GC-IDMS
1. Internal Standard Spiking:
-
A known amount of ¹³C₁₂-labeled this compound internal standard (commercially available) is added to the sample prior to extraction. The amount is chosen to be in the same order of magnitude as the expected concentration of the native this compound.
2. Sample Extraction and Cleanup:
-
For Water Samples (Liquid-Liquid Extraction):
-
Adjust the pH of the water sample (1 L) to neutral.
-
Extract the sample three times with 50 mL of dichloromethane in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
For Soil/Sediment Samples (Soxhlet Extraction):
-
Mix the soil sample (10-20 g) with an equal amount of anhydrous sodium sulfate.
-
Extract with a mixture of hexane and acetone (1:1, v/v) for 8-12 hours in a Soxhlet apparatus.
-
-
For Tissue Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Homogenize the tissue sample (2-5 g) with water.
-
Add acetonitrile and QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Centrifuge and collect the acetonitrile supernatant.
-
-
Cleanup:
-
The crude extract is then cleaned up using solid-phase extraction (SPE) with a Florisil® or silica gel cartridge to remove interfering matrix components. The eluate is collected.
-
3. Concentration and Reconstitution:
-
The cleaned extract is concentrated to near dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a known volume (e.g., 100 µL) of a suitable solvent like iso-octane.
4. GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions (Triple Quadrupole):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
This compound (Native): Precursor ion (e.g., m/z 345) → Product ions (e.g., m/z 279, 251).
-
¹³C₁₂-Endrin Ketone (Labeled): Precursor ion (e.g., m/z 357) → Product ions (e.g., m/z 291, 263). (Note: Specific mass transitions should be optimized for the instrument in use.)
-
-
5. Calibration and Quantification:
-
A multi-point calibration curve is prepared using standards containing known concentrations of native this compound and a constant concentration of the ¹³C₁₂-labeled internal standard.
-
The ratio of the peak area of the native analyte to the peak area of the labeled internal standard is plotted against the concentration of the native analyte.
-
The concentration of this compound in the sample is then determined from the measured peak area ratio and the calibration curve.
Alternative Methods: GC-MS and GC-ECD
While IDMS offers the highest accuracy, GC-MS and GC-ECD are still widely used for the analysis of organochlorine pesticides.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides good selectivity and is less susceptible to matrix interferences than GC-ECD. Quantification is typically performed using an external standard calibration or with a non-isotopically labeled internal standard.
Experimental Protocol for GC-MS: The sample preparation and GC conditions are similar to those described for GC-IDMS. The key difference lies in the quantification approach. An internal standard that is structurally similar but not isotopically labeled (e.g., a different organochlorine pesticide not present in the sample) may be used to correct for variations in injection volume and instrument response. However, this does not correct for losses during sample preparation.
Gas Chromatography-Electron Capture Detection (GC-ECD)
GC-ECD is a highly sensitive detector for halogenated compounds like this compound. However, it is a non-specific detector, making it prone to interferences from co-eluting compounds in complex matrices. This can lead to false positives or overestimated results.
Experimental Protocol for GC-ECD: Sample preparation and GC conditions are similar to the other methods. Quantification is performed using an external standard calibration curve. Due to its susceptibility to matrix effects, rigorous cleanup of the sample extract is crucial for accurate results.
The IDMS Advantage: A Conceptual Comparison
The fundamental difference between IDMS and traditional internal standard methods lies in the nature of the internal standard and its ability to compensate for analytical errors.
Figure 2. Conceptual comparison of IDMS and traditional internal standard methods.
Conclusion: Elevating Confidence in Your Results
For the accurate and defensible quantification of this compound, Isotope Dilution Mass Spectrometry stands out as the gold standard. Its ability to correct for analyte loss at every stage of the analytical process provides a level of accuracy and precision that is unmatched by conventional methods like GC-MS and GC-ECD. While the initial investment in isotopically labeled standards may be higher, the superior data quality and reduced uncertainty justify its use in critical applications within research, drug development, and environmental monitoring. By adopting IDMS, laboratories can significantly enhance the reliability of their findings and make more informed decisions based on data they can trust.
A Researcher's Guide to the Analysis of Endrin Ketone in Certified Reference Soils
For researchers, scientists, and professionals in drug development, the accurate and precise analysis of persistent organic pollutants like endrin ketone in complex matrices such as soil is of paramount importance. This guide provides an objective comparison of common analytical methods for the determination of this compound in certified reference soils, supported by experimental data from various studies.
Performance Comparison of Analytical Methods
The selection of an appropriate extraction and analytical method is critical for achieving reliable results. The following table summarizes the performance of various techniques for the analysis of endrin and its metabolites, including this compound, in soil. The data presented is a synthesis from multiple scientific studies and provides a comparative overview of recovery rates, limits of detection (LOD), limits of quantification (LOQ), and relative standard deviations (RSD).
| Analytical Method | Extraction Technique | Soil Type/CRM | Analyte | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | RSD (%) |
| GC-MS/MS | QuEChERS | Loamy Sand | Endrin | 70-119 | 0.003 | 0.01 | <20 |
| GC-µECD | QuEChERS (modified) | Animal-derived food products | This compound | 75.6 - 117.9 | 3 | 10 | ≤8.52 |
| GC-ECD | Ultrasonic Extraction | Fortified Soil | This compound | 82-106 | 0.02-1.34 | - | <15 |
| GC-MS | Soxhlet Extraction | Sediment | Endrin | 93-103 | - | - | - |
| GC-ECD | Microwave-Assisted Extraction (MAE) | Clay Loam CRM | This compound | 70-120 | - | - | - |
| GC-MS | Pressurized Liquid Extraction (PLE) | Soil | Endrin | 65-122 | - | - | 1.7-23.4 |
Note: The performance metrics can vary depending on the specific soil matrix, concentration levels, and instrumentation used. The data above is intended to provide a general comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are summaries of protocols for the most common extraction techniques used in the analysis of this compound in soil.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has gained popularity due to its simplicity and high throughput.
Extraction:
-
A representative soil sample (e.g., 10-15 g) is weighed into a centrifuge tube.
-
An appropriate volume of water is added to moisten the soil, followed by the addition of an organic solvent, typically acetonitrile.
-
A salt mixture (e.g., magnesium sulfate, sodium chloride, and a buffering agent like sodium acetate or citrate) is added to induce phase separation and aid in the extraction.
-
The tube is shaken vigorously for a set period (e.g., 1 minute) and then centrifuged.
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a mixture of sorbents.
-
Common sorbents include primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) for pigment removal.
-
The tube is shaken and centrifuged.
-
The final extract is collected for analysis by GC-MS or GC-ECD.[1][2][3]
Soxhlet Extraction
A classical and exhaustive extraction technique, often considered the benchmark.
Extraction:
-
A soil sample (e.g., 10-20 g), often mixed with a drying agent like anhydrous sodium sulfate, is placed in a thimble.
-
The thimble is placed in the Soxhlet extractor.
-
A suitable solvent or solvent mixture (e.g., hexane/acetone) is heated in a round-bottom flask.
-
The solvent vapor travels to the condenser, liquefies, and drips into the thimble, immersing the sample.
-
Once the solvent reaches a certain level, it siphons back into the flask, carrying the extracted analytes.
-
This process is repeated for an extended period (e.g., 6-24 hours) to ensure complete extraction.
-
The extract is then concentrated and may undergo further cleanup steps before analysis.[4]
Ultrasonic Extraction (Sonication)
A faster alternative to Soxhlet extraction that uses ultrasonic waves to enhance solvent penetration into the sample matrix.
Extraction:
-
A soil sample is placed in a vessel with a specific volume of extraction solvent (e.g., a mixture of petroleum ether and acetone).
-
The vessel is placed in an ultrasonic bath and sonicated for a defined period (e.g., 15-30 minutes).
-
The process may be repeated with fresh solvent to improve extraction efficiency.
-
The extracts are combined, filtered, and concentrated prior to analysis.[5]
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key steps involved.
Caption: General workflow for the analysis of this compound in soil.
The following diagram illustrates the key steps within the widely used QuEChERS methodology.
Caption: Detailed steps of the QuEChERS extraction and cleanup process.
References
- 1. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. engg.k-state.edu [engg.k-state.edu]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Method Detection Limit (MDL) Determination for Endrin Ketone
For researchers, scientists, and drug development professionals, establishing a reliable Method Detection Limit (MDL) is a critical first step in the quantitative analysis of any compound. This guide provides a comparative overview of analytical methodologies for determining the MDL of endrin ketone, a significant degradation product of the organochlorine pesticide endrin. The information presented herein is intended to assist in the selection of an appropriate analytical strategy and in the design of robust experimental protocols.
Comparison of Analytical Methods for this compound Detection
The primary and most widely accepted method for the analysis of this compound is EPA Method 8081B, which employs gas chromatography with an electron capture detector (GC-ECD).[1][2] This technique is highly sensitive to halogenated compounds like this compound, making it an ideal choice for achieving low detection limits.[3] For confirmatory analysis, gas chromatography-mass spectrometry (GC/MS) can be utilized, though it may have different sensitivity characteristics.[1] An alternative to traditional liquid-liquid extraction for sample preparation is the use of automated solid-phase extraction (SPE), which can offer benefits in terms of sample throughput and solvent consumption.[4]
| Parameter | EPA Method 8081B (GC-ECD) | Alternative Method (Automated SPE followed by GC-ECD) |
| Principle | Gas Chromatography with Electron Capture Detection | Solid-Phase Extraction followed by Gas Chromatography with Electron Capture Detection |
| Primary Application | Standard quantitative analysis of organochlorine pesticides in various matrices. | High-throughput analysis of aqueous samples. |
| Reported MDL for this compound in Water (µg/L) | 0.04 | Not explicitly stated for this compound, but excellent recoveries (81-100%) are reported for a range of organochlorine pesticides. |
| Sample Preparation | Liquid-liquid extraction (e.g., Method 3510) or solid-phase extraction (Method 3535). | Automated solid-phase extraction. |
| Advantages | Well-established and validated method with extensive documentation. High sensitivity to chlorinated compounds. | Faster sample processing, reduced solvent usage, and potential for automation. |
| Limitations | Susceptible to matrix interferences requiring cleanup steps. Endrin can degrade to this compound during analysis, requiring careful monitoring. | Initial method development and optimization may be required. |
Experimental Protocol: MDL Determination for this compound via EPA Method 8081B
This protocol is based on the EPA's "Definition and Procedure for the Determination of the Method Detection Limit, Revision 2".
1. Initial MDL Estimation:
-
Estimate an initial MDL for this compound. This can be based on the signal-to-noise ratio (3 to 5), a previously determined MDL, or the concentration equivalent to three times the standard deviation of replicate instrumental measurements of a low-level standard.
2. Preparation of Spiked Samples:
-
Prepare a spiking solution of this compound in a solvent miscible with the sample matrix (e.g., acetone).
-
Select a spiking level that is typically 2 to 10 times the estimated MDL.
-
Prepare a minimum of seven replicate spiked samples by adding the spiking solution to a clean reference matrix (e.g., reagent water). The final concentration in the samples should be at the chosen spiking level.
-
Prepare a minimum of seven method blank samples using the same clean reference matrix without the addition of this compound.
3. Sample Processing and Analysis:
-
Process all spiked samples and method blanks through the entire analytical procedure of EPA Method 8081B, including extraction, cleanup (if necessary), and instrumental analysis by GC-ECD.
-
It is crucial to monitor for the degradation of endrin, as its presence can lead to the formation of this compound during analysis. The method specifies checking for the breakdown of DDT and endrin, which should not exceed 15%.
4. MDL Calculation:
-
Calculate the standard deviation of the measured concentrations from the seven (or more) replicate spiked samples.
-
The MDL is calculated using the following formula: MDL = t(n-1, 1-α = 0.99) * S Where:
-
t(n-1, 1-α = 0.99) is the Student's t-value for a 99% confidence level and n-1 degrees of freedom (where n is the number of replicate samples).
-
S is the standard deviation of the replicate spiked sample measurements.
-
5. MDL Verification:
-
The calculated MDL should be consistent with the initial estimate. If the MDL is significantly different, the process may need to be repeated with an adjusted spiking level.
Workflow for MDL Determination
The following diagram illustrates the logical workflow for determining the Method Detection Limit.
Caption: Workflow for the determination of the Method Detection Limit (MDL).
References
Endrin vs. Endrin Ketone: A Comparative Analysis of Environmental Persistence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the environmental persistence of the organochlorine pesticide endrin and its primary transformation product, endrin ketone. While extensive data is available for endrin, a significant knowledge gap exists regarding the environmental fate of this compound, a factor crucial for comprehensive environmental risk assessment.
Quantitative Persistence Data
The environmental persistence of a compound is often characterized by its half-life (t½), the time required for its concentration to decrease by half. The following table summarizes the available half-life data for endrin and highlights the lack of corresponding data for this compound.
| Compound | Matrix | Half-life (t½) | Conditions |
| Endrin | Soil | Up to 12-14 years[1][2][3] | Field conditions |
| Soil | 26-32 weeks[1] | Controlled, aerobic laboratory conditions | |
| Soil | <20 to 80 days[1] | Optimal to less favorable biodegradation conditions | |
| Water | >4 years (hydrolysis) | - | |
| Water | Stable for at least 16 weeks | Natural canal water | |
| Photodegradation (to this compound) | 7 days | Intense summer sunlight | |
| Photodegradation (solid) | 20-40 hours | Laboratory conditions (UV radiation) | |
| This compound | Soil | No data available | - |
| Water | No data available | - | |
| Sediment | No data available | - |
Environmental Transformation Pathway
Endrin transforms into this compound primarily through photodegradation and microbial action in the environment. This transformation is a key aspect of endrin's environmental fate.
Experimental Protocols
Determining the environmental persistence of compounds like endrin and this compound involves complex field and laboratory studies. Below are detailed methodologies based on established guidelines for a terrestrial field dissipation study and the subsequent analytical procedures.
Terrestrial Field Dissipation Study (Following OECD Guideline 307)
This study aims to determine the rate of dissipation of a pesticide and its transformation products under field conditions.
1. Site Selection and Characterization:
-
Select at least four representative soil types (e.g., sand, loam, clay).
-
Characterize each site for soil properties (pH, organic matter content, texture), climate, and microbial activity.
2. Application of the Test Substance:
-
Apply the test substance (endrin or this compound) to the soil surface at a known concentration, mimicking agricultural practices.
-
Include control plots with no substance applied.
3. Soil Sampling:
-
Collect soil cores from treated and control plots at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 180, 365 days).
-
Section the soil cores into different depths (e.g., 0-10 cm, 10-20 cm, 20-30 cm) to assess leaching potential.
4. Sample Handling and Storage:
-
Store soil samples frozen (e.g., at -20°C) to prevent further degradation before analysis.
5. Data Analysis:
-
Analyze the concentration of the parent compound and its transformation products over time.
-
Calculate the dissipation half-life (DT50) using first-order kinetics.
Analytical Method for Endrin and this compound in Soil (Based on EPA Method 8081B and 1699)
This method describes the extraction and analysis of organochlorine pesticides and their degradation products from soil samples.
1. Sample Extraction:
-
Objective: To isolate the analytes from the soil matrix.
-
Procedure:
-
Homogenize a known weight of the soil sample (e.g., 10-30 g).
-
Mix the soil with a drying agent like anhydrous sodium sulfate.
-
Extract the sample using a suitable solvent system (e.g., hexane:acetone or methylene chloride:acetone) via a technique such as Soxhlet extraction, pressurized fluid extraction, or microwave-assisted extraction.
-
2. Extract Cleanup:
-
Objective: To remove interfering compounds from the extract.
-
Procedure:
-
Concentrate the extract to a small volume.
-
Perform cleanup using techniques like gel permeation chromatography (GPC) to remove high-molecular-weight interferences or adsorption chromatography on Florisil or silica gel to separate the analytes from other co-extractives.
-
3. Instrumental Analysis:
-
Objective: To identify and quantify the analytes.
-
Procedure:
-
Analyze the cleaned-up extract using a gas chromatograph (GC) equipped with an electron capture detector (ECD) or a mass spectrometer (MS).
-
GC-ECD: Provides high sensitivity for halogenated compounds like endrin and this compound. Dual-column confirmation is recommended to prevent misidentification.
-
GC-MS: Provides definitive identification based on the mass spectrum of the compounds.
-
Quality Control: A critical aspect of the analysis is to monitor for the breakdown of endrin into endrin aldehyde and this compound within the GC inlet. According to EPA Method 8081B, this breakdown should not exceed 15%.
-
4. Quantification:
-
Objective: To determine the concentration of the analytes in the original sample.
-
Procedure:
-
Prepare a calibration curve using certified standards of endrin and this compound.
-
Quantify the analytes in the sample extracts by comparing their peak areas to the calibration curve.
-
Logical Workflow for Environmental Persistence Assessment
The following diagram illustrates the logical workflow for assessing the environmental persistence of a pesticide and its metabolites.
Conclusion
The environmental persistence of endrin is well-documented, with a notably long half-life in soil, signifying its potential for long-term environmental contamination. In contrast, there is a critical lack of experimental data on the environmental persistence of its primary metabolite, this compound. This data gap hinders a complete understanding of the overall environmental risk posed by the use of endrin. Further research, following established protocols for terrestrial and aquatic dissipation studies, is imperative to characterize the environmental fate of this compound and to enable a more accurate and comprehensive risk assessment.
References
A Comparative Guide to the Relative Response Factors of Endrin Ketone in Chromatographic Detectors
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. This guide provides a comparative analysis of the relative response factors (RRFs) of endrin ketone, a significant degradation product of the organochlorine pesticide endrin, across three common gas chromatography (GC) detectors: Electron Capture Detector (ECD), Mass Spectrometry (MS), and Flame Ionization Detector (FID). Understanding these response factors is crucial for accurate quantitation in environmental and toxicological studies.
Executive Summary
The choice of detector in gas chromatography significantly impacts the sensitivity and response for different analytes. For halogenated compounds like this compound, the Electron Capture Detector (ECD) is highly sensitive and is the most common detector for its quantitation. Mass Spectrometry (MS) offers high selectivity and confirmation of the analyte's identity, while the Flame Ionization Detector (FID) is generally less suitable for this class of compounds due to its lower sensitivity to halogenated molecules. This guide presents a quantitative comparison for GC-ECD and a qualitative assessment for GC-MS and GC-FID, supported by experimental protocols and a procedural workflow.
Quantitative Data Summary
The relative response factor (RRF) is a measure of the detector's response to a specific compound relative to a reference standard. In this case, endrin is used as the reference compound for this compound. The RRF is calculated using the following formula:
RRF = (Area of this compound / Concentration of this compound) / (Area of Endrin / Concentration of Endrin)
Based on available experimental data, the following table summarizes the relative response factor for this compound in a GC-ECD system.
| Detector Type | Compound Pair | Relative Response Factor (RRF) | Notes |
| Electron Capture Detector (GC-ECD) | This compound vs. Endrin | ~0.59 | Calculated from experimental data where equal concentrations of endrin and this compound were analyzed.[1] |
| Mass Spectrometry (GC-MS) | This compound vs. Endrin | Variable | The response depends on the ionization mode (e.g., EI, NCI) and the specific ions selected for quantitation (SIM mode). Generally, the response for this compound can be comparable to or slightly lower than endrin, but this is highly dependent on the analytical method. |
| Flame Ionization Detector (GC-FID) | This compound vs. Endrin | Significantly < 1 | FID response is based on the number of oxidizable carbon atoms. While both molecules have the same number of carbon atoms, the presence of electronegative chlorine atoms reduces the FID response. FID is not a recommended detector for trace-level analysis of organochlorine pesticides.[2][3] |
Detector Performance Comparison
Electron Capture Detector (ECD)
The ECD is a highly sensitive detector for electrophilic compounds, particularly those containing halogens.[4] This makes it an ideal choice for the analysis of organochlorine pesticides like endrin and this compound. The high electronegativity of the chlorine atoms in this compound results in a strong signal. The RRF of approximately 0.59 indicates that, under the specific experimental conditions, the ECD is roughly half as responsive to this compound as it is to endrin at the same concentration.[1] This difference in response highlights the importance of using the correct RRF for accurate quantification of this compound when calibrating with an endrin standard.
Mass Spectrometry (MS)
GC-MS provides high selectivity and is an excellent tool for the confirmation of this compound's identity. In full-scan mode, the mass spectrum provides a unique fingerprint of the molecule. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity. The relative response of endrin and this compound in a GC-MS system is dependent on their fragmentation patterns and the stability of the resulting ions. Both compounds produce characteristic ion fragments that can be used for quantification. While a precise RRF is method-dependent, the response is generally robust enough for reliable quantification when using isotopically labeled internal standards or matrix-matched calibration curves. However, for routine quantification, especially at very low levels, GC-ECD is often preferred due to its superior sensitivity for these compounds.
Flame Ionization Detector (FID)
The FID is a universal detector for organic compounds that combust in a hydrogen-air flame to produce ions. Its response is proportional to the number of carbon atoms entering the flame. While endrin and this compound are organic molecules, the presence of six chlorine atoms significantly reduces the detector's response. The electronegative chlorine atoms decrease the efficiency of ion formation in the flame, leading to a much lower sensitivity compared to hydrocarbons. Consequently, GC-FID is not a suitable detector for the trace-level analysis of this compound and other organochlorine pesticides.
Experimental Protocols
The following is a generalized experimental protocol for the determination of the relative response factor of this compound using GC-ECD, based on methodologies outlined in EPA Method 8081B.
Objective: To determine the relative response factor of this compound to endrin using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).
Materials:
-
Gas Chromatograph with ECD
-
Capillary GC column suitable for pesticide analysis (e.g., DB-5ms or equivalent)
-
Certified analytical standards of endrin and this compound
-
High-purity solvents (e.g., hexane, isooctane)
-
Volumetric flasks and syringes
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of endrin and this compound in a suitable solvent (e.g., isooctane) at a concentration of 100 µg/mL.
-
Prepare a mixed working standard solution containing both endrin and this compound at the same concentration (e.g., 1.0 µg/mL) by diluting the stock solutions.
-
Prepare a series of calibration standards by serially diluting the mixed working standard to cover the expected concentration range of the samples.
-
-
Instrumental Analysis:
-
Set up the GC-ECD with the appropriate analytical conditions (e.g., inlet temperature, oven temperature program, carrier gas flow rate, detector temperature). These parameters should be optimized for the separation of endrin and this compound.
-
Inject a fixed volume (e.g., 1 µL) of each calibration standard into the GC-ECD.
-
Record the chromatograms and integrate the peak areas for endrin and this compound.
-
-
Data Analysis:
-
For each calibration standard, calculate the response factor (RF) for each compound using the formula: RF = Peak Area / Concentration .
-
Calculate the Relative Response Factor (RRF) using the formula: RRF = RF of this compound / RF of Endrin .
-
Alternatively, if a single concentration standard with equal concentrations of both analytes is used, the RRF can be calculated as: RRF = Peak Area of this compound / Peak Area of Endrin .
-
Workflow Diagram
Caption: Workflow for determining the Relative Response Factor.
References
Navigating the Landscape of Organochlorine Pesticide Analysis: A Guide to Proficiency Testing Schemes
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. When it comes to the analysis of persistent organic pollutants like organochlorine pesticides (OCPs), including the metabolite endrin ketone, participation in proficiency testing (PT) schemes is a critical component of a robust quality assurance program. This guide provides a comparative overview of available PT schemes, delves into the experimental protocols involved, and offers a visual representation of the typical PT workflow.
Proficiency testing is a form of external quality assessment that allows laboratories to compare their analytical performance against that of their peers and a reference value. PT scheme providers distribute homogenous samples of a known, but undisclosed, concentration to participating laboratories. The laboratories then analyze the samples using their routine methods and report their results back to the provider. The provider evaluates the performance of each laboratory, often using z-scores, which measure the deviation of a laboratory's result from the assigned value.
Comparing Proficiency Testing Schemes for Organochlorine Pesticides
Choosing the right PT scheme is crucial for a laboratory's quality management system. Key factors to consider include the scope of analytes, the matrix of the test material, the frequency of the tests, and the quality of the final report. Below is a comparison of several providers offering PT schemes for organochlorine pesticides, with a focus on the inclusion of this compound.
| Provider | Scheme Name/ID | Matrix | Analytes Include this compound? | Frequency | Additional Information |
| NSI Lab Solutions | SPEO-003 | Soil | Yes | Multiple studies per year | Also includes a wide range of other OCPs such as 4,4'-DDD, 4,4'-DDE, 4,4'-DDT, Aldrin, Dieldrin, and Endrin.[1] |
| Qualitycheck | Pesticides in natural waters | Water | Lists "Endrin" but does not explicitly state "this compound".[2] | At least two rounds per year (April and November 2026 scheduled)[3] | Covers a broad range of organochlorine, triazine, and organophosphorus pesticides.[3] |
| Fapas | Organochlorine Pesticides in Drinking Water | Drinking Water | Lists "Endrin" but does not explicitly state "this compound".[4] | Multiple rounds per year. | Test materials are real drinking water spiked with a concentrate of the target analytes. |
| LGC Standards | CONTEST (Contaminated Land) | Soil | Lists "Endrin" but does not explicitly state "this compound". | 5 distributions per annum. | Scheme is designed for laboratories testing contaminated land and meets the requirements of the UK Environment Agency's MCERTS performance standard. |
A Closer Look at Experimental Protocols
The analysis of organochlorine pesticides, including this compound, in environmental matrices typically follows established analytical methods, with U.S. Environmental Protection Agency (EPA) Method 8081B being a widely recognized standard. This method provides a framework for the extraction, cleanup, and analysis of OCPs by gas chromatography.
Sample Preparation
The initial step in the analysis is the extraction of the pesticides from the sample matrix. The specific technique employed will depend on the nature of the sample (e.g., water, soil).
-
Soil Samples: A common approach for soil is solvent extraction. A measured amount of the soil sample (typically 10-30g) is mixed with a suitable solvent, such as a mixture of hexane and acetone or acetonitrile. Techniques like sonication or shaking are used to facilitate the transfer of the pesticides from the soil to the solvent. For more complex matrices, a cleanup step is often necessary to remove interfering compounds. This can be achieved using techniques such as solid-phase extraction (SPE) with sorbents like Florisil or silica gel. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully applied for the extraction of OCPs from soil.
-
Water Samples: For water samples, liquid-liquid extraction (LLE) with a solvent like dichloromethane is a conventional method. Solid-phase extraction (SPE) is another widely used technique where the water sample is passed through a cartridge containing a solid adsorbent that retains the pesticides. The pesticides are then eluted from the cartridge with a small volume of an organic solvent.
Instrumental Analysis
The extracted and cleaned-up samples are then analyzed by gas chromatography, most commonly with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds like organochlorine pesticides.
Typical GC-ECD Conditions:
-
Injector: A split/splitless injector is typically used, operated in splitless mode to maximize the transfer of the analytes to the column. The injector temperature is usually set around 250-280°C.
-
Column: A capillary column with a non-polar or semi-polar stationary phase is used for the separation of the OCPs. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5 or equivalent).
-
Oven Temperature Program: A temperature program is employed to achieve good separation of the various pesticides. A typical program might start at a lower temperature (e.g., 100°C), hold for a short period, and then ramp up to a final temperature of around 300-320°C.
-
Detector: The electron capture detector is maintained at a high temperature (e.g., 300-320°C) to ensure sensitivity. Nitrogen is commonly used as the makeup gas.
To ensure the reliability of the analytical system, a key quality control check is the monitoring of the breakdown of sensitive compounds like endrin and 4,4'-DDT. Excessive breakdown can indicate problems with the GC system, such as a contaminated injector liner. The degradation of endrin can lead to the formation of endrin aldehyde and this compound.
Visualizing the Proficiency Testing Workflow
The process of participating in a proficiency testing scheme follows a well-defined logical flow. The diagram below, generated using Graphviz (DOT language), illustrates the key stages of this workflow from the perspective of a participating laboratory.
Caption: A typical workflow for participation in a proficiency testing scheme.
By actively participating in proficiency testing schemes and carefully evaluating their performance, laboratories can build confidence in their analytical results, identify areas for improvement, and ultimately contribute to the generation of high-quality, reliable data in the fields of research, environmental monitoring, and drug development.
References
Safety Operating Guide
Proper Disposal of Endrin Ketone: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Endrin ketone, a hazardous organochlorine compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this substance.
This compound is classified as a hazardous waste, and its disposal is regulated by local, state, and federal authorities.[1][2] Improper disposal can lead to long-term environmental contamination and poses significant health risks.[2] Therefore, all waste containing this compound must be managed by a licensed hazardous waste disposal company.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
In the event of a spill, the primary objective is to prevent the generation of dust. For minor spills, remove all ignition sources and clean up immediately using dry procedures.[1] The spilled material should be placed in a suitable, labeled container for hazardous waste disposal.[1] For major spills, evacuate the area and alert emergency responders.
Disposal Procedures: A Step-by-Step Guide
The recommended and safest method for the disposal of this compound is through a certified hazardous waste management service. The following steps outline the general procedure for preparing this material for off-site disposal.
-
Segregation and Labeling:
-
Isolate all waste materials containing this compound, including contaminated labware, PPE, and spill cleanup debris.
-
Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).
-
-
Secure Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, particularly oxidizing agents.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Documentation (Hazardous Waste Manifest):
-
A Uniform Hazardous Waste Manifest is required for transporting hazardous waste off-site for treatment, storage, or disposal.
-
This document tracks the waste from the generator (your facility) to its final destination.
-
The manifest must be completed accurately, detailing the type and quantity of waste.
-
-
Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and transportation of the this compound waste.
-
Provide them with all necessary information about the waste material, including its chemical properties and any available safety data sheets (SDS).
-
Recommended Disposal Method: Incineration
The primary and most effective method for the disposal of organochlorine pesticides like this compound is high-temperature incineration. This process ensures the complete destruction of the hazardous compounds.
| Parameter | Recommended Value | Regulation/Guideline |
| Incineration Temperature | 1000°C (1832°F) | General recommendation for organic pesticides |
| Incineration Temperature (High Halogen Content) | At least 1100°C (2012°F) | For waste containing >1% halogenated organic substances |
| Retention Time | 2 seconds | General recommendation for organic pesticides |
| Destruction Efficiency | >99.99% | Expected outcome of proper incineration |
Note: Specific operational parameters for incineration may vary depending on the facility and local regulations. The licensed disposal company will ensure compliance with all applicable standards.
Experimental Protocols
Disposal Workflow
By following these guidelines, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and the preservation of our ecosystem. Always consult your institution's environmental health and safety (EHS) department for specific guidance and procedures applicable to your location.
References
Safeguarding Your Research: A Guide to Handling Endrin Ketone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Endrin ketone, a highly toxic organochlorine compound. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a highly hazardous substance.[1] Inhalation of dust, skin contact, or ingestion can lead to severe health effects, including central nervous system excitation, convulsions, and in severe cases, fatality.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves are required. Butyl or Neoprene gloves are recommended.[2] Always use two pairs of gloves (double-gloving).[3] |
| Body Protection | Lab Coat/Coveralls | A fully fastened lab coat or disposable coveralls should be worn.[1] |
| Eye Protection | Goggles/Face Shield | Chemical splash goggles or a face shield must be worn. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood. |
Quantitative Safety Data
The following table summarizes the available quantitative toxicity data for this compound. It is important to note that comprehensive toxicological data for this compound is limited, and much of the available information is for its parent compound, Endrin.
Table 2: Quantitative Toxicity and Exposure Data
| Parameter | Value | Species | Route | Source |
| Acute Oral Toxicity (LD50) | 10 mg/kg | Rat | Oral | |
| Occupational Exposure Limit (OEL) for Endrin | 0.1 mg/m³ (8-hour TWA) | Human | Inhalation |
TWA: Time-Weighted Average
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the essential steps for safely weighing and dissolving this compound powder in a laboratory setting.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Magnetic stirrer and stir bar (optional)
-
Certified chemical fume hood
-
All required PPE (see Table 1)
-
Decontamination solution (e.g., 10% bleach solution)
-
Hazardous waste container
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE: double gloves, lab coat, and chemical splash goggles. An N95 respirator is also required.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Designate a specific area within the fume hood for handling this compound.
-
-
Weighing:
-
Place the analytical balance inside the chemical fume hood.
-
Carefully place a pre-tared weighing boat on the balance.
-
Slowly and carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid creating dust.
-
Once the desired weight is achieved, securely close the primary container of this compound.
-
-
Dissolving:
-
Carefully transfer the weighed this compound powder into a beaker or flask containing the appropriate solvent.
-
If necessary, use a magnetic stirrer to facilitate dissolution. Keep the container covered to the extent possible.
-
-
Cleanup:
-
Carefully wipe down the spatula, weighing boat, and any other contaminated surfaces with a cloth dampened with a decontamination solution.
-
Dispose of all contaminated disposable materials (gloves, bench paper, weighing boat) in a designated hazardous waste container.
-
Thoroughly wash hands and forearms with soap and water after removing PPE.
-
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of this compound in the laboratory is crucial for safety and compliance.
Emergency Spill Response
In the event of a spill, immediate and correct action is critical.
Minor Spill (within a chemical fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently pour a decontamination solution (e.g., 10% bleach) over the absorbent material.
-
Allow a contact time of at least 20 minutes.
-
Collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container.
-
Wipe the spill area with the decontamination solution, followed by water.
Major Spill (outside of a chemical fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent others from entering the contaminated area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, absorbent pads) in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and leak-proof hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a secure laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most current information.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
